Product packaging for 4-Methoxybenzofuran-3(2H)-one(Cat. No.:CAS No. 7169-35-9)

4-Methoxybenzofuran-3(2H)-one

Cat. No.: B1585617
CAS No.: 7169-35-9
M. Wt: 164.16 g/mol
InChI Key: IVSCFNOAUOCHJV-UHFFFAOYSA-N
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Description

4-Methoxybenzofuran-3(2H)-one (CAS 7169-35-9) is an oxygen-containing heterocyclic compound that serves as a fundamental building block in medicinal chemistry, particularly as a core scaffold for the synthesis of aurone derivatives . This off-white to yellow solid has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . The primary research value of this compound lies in its role as a precursor for novel bioactive molecules. Aurone derivatives have demonstrated significant potential as anticancer agents . Recent research has focused on designing and synthesizing hybrid molecules based on this scaffold, which have shown remarkable cytotoxic activity against human cancer cell lines, including gastric adenocarcinoma (AGS), with IC50 values lower than control drugs like Leucovorin . The compound's structure is amenable to further functionalization, for example, through the development of 1,2,3-triazole-clubbed hybrids, to explore and enhance its biological activity . Beyond oncology, the aurone scaffold is also investigated for its inhibitory effects on various digestive enzymes and its potential in other therapeutic areas, making it a versatile intermediate in drug discovery . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1585617 4-Methoxybenzofuran-3(2H)-one CAS No. 7169-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCFNOAUOCHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348624
Record name 4-Methoxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-35-9
Record name 4-Methoxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxybenzofuran-3(2H)-one from o-Alkynyl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran-3(2H)-ones are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[1][2][3][4] Their synthesis is a topic of significant interest in medicinal and synthetic organic chemistry. This guide provides an in-depth technical overview of a modern and efficient strategy for the synthesis of a key derivative, 4-Methoxybenzofuran-3(2H)-one, commencing from an ortho-alkynyl phenol precursor. We will dissect the strategic considerations behind the synthesis, from the preparation of the starting material to the final, pivotal cyclization step. The core of this methodology hinges on a gold(I)-catalyzed cycloisomerization, a powerful transformation known for its mild conditions and high efficiency.[1][5] This document explains the underlying reaction mechanisms, provides validated experimental protocols, and offers insights into the causality behind procedural choices, equipping the reader with the knowledge to successfully implement and adapt this synthesis.

Strategic Analysis: A Two-Stage Approach

The synthesis of this compound is most logically approached via a two-stage sequence. The primary disconnection reveals the target molecule arises from an intramolecular cyclization of an ortho-alkynyl phenol precursor. Therefore, our strategy is as follows:

  • Precursor Synthesis: Construction of the key intermediate, 2-alkynyl-3-methoxyphenol, via a robust cross-coupling reaction.

  • Cyclization/Oxidation: Transformation of the precursor into the final benzofuranone product through a catalyzed intramolecular reaction.

This approach allows for modularity, where different alkynes could be introduced in the first stage to generate a library of diverse benzofuranone derivatives.

G Target This compound Precursor 2-Alkynyl-3-methoxyphenol Target->Precursor Intramolecular Cyclization / Oxidation StartingMaterials 2-Iodo-3-methoxyphenol + Terminal Alkyne Precursor->StartingMaterials Sonogashira Coupling

Figure 1: Retrosynthetic analysis for this compound.

Precursor Synthesis: The Sonogashira Coupling Pathway

The preparation of the o-alkynyl phenol is reliably achieved using the Sonogashira coupling, a palladium-copper co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[3][6] This reaction is celebrated for its functional group tolerance and operational simplicity.

Rationale for Method Selection
  • Reliability & Scope: The Sonogashira coupling is one of the most dependable methods for forming C(sp²)-C(sp) bonds. Its mechanism is well-understood, and it is compatible with the phenolic hydroxyl group, which is crucial for our precursor.

  • Accessibility of Starting Materials: Substituted o-iodophenols and terminal alkynes are either commercially available or readily prepared.

Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-methoxyphenol

This protocol details the synthesis using 2-iodo-3-methoxyphenol and phenylacetylene as representative starting materials.

Materials & Reagents:

  • 2-Iodo-3-methoxyphenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification reagents (diethyl ether, saturated NH₄Cl, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodo-3-methoxyphenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq).

  • Solvent & Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous THF, followed by triethylamine (3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with diethyl ether.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 2-(phenylethynyl)-3-methoxyphenol.

Gold-Catalyzed Cycloisomerization: Forming the Benzofuranone Core

The transformation of the o-alkynyl phenol into the benzofuran-3(2H)-one is the key step. While various methods exist, gold(I) catalysis has emerged as a superior strategy due to its remarkable ability to activate alkynes under exceptionally mild conditions.[5][7][8]

Mechanistic Causality: The Role of Gold and Oxidant

The reaction proceeds via a tandem cyclization/oxidation mechanism.[1][9]

  • Alkyne Activation: Gold(I), being highly carbophilic and π-acidic, coordinates to the alkyne triple bond. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.[7]

  • Intramolecular Attack: The proximate phenolic hydroxyl group acts as an internal nucleophile, attacking the activated alkyne in an exo-dig fashion to form a vinylgold intermediate.

  • Oxidation & Rearrangement: In the presence of an electrophilic agent like Selectfluor (an electrophilic fluorine source), the reaction is diverted from simple hydroalkoxylation (which would form a benzofuran). Instead, a sequence involving oxidation and hydration (from adventitious water or an alcohol solvent) occurs at the C2 position, leading to the formation of the C3-carbonyl and the C2-alkoxy or C2-hydroxy group, which tautomerizes to the final benzofuran-3(2H)-one structure.[1][10]

G cluster_0 Catalytic Cycle A o-Alkynyl Phenol C π-Complex A->C + Au(I) B Au(I) Catalyst D Vinylgold Intermediate C->D 6-exo-dig Cyclization E Oxidized Intermediate D->E + Selectfluor + H₂O/MeOH F Benzofuran-3(2H)-one E->F Tautomerization F->A + Au(I) regenerated

Figure 2: Simplified workflow of the Gold(I)-catalyzed cycloisomerization.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-2-phenylbenzofuran-3(2H)-one

This protocol is adapted from methodologies reported for similar transformations.[1][9]

Materials & Reagents:

  • 2-(Phenylethynyl)-3-methoxyphenol (1.0 eq)

  • Chloro(triphenylphosphine)gold(I) [Ph₃PAuCl] (5 mol%)

  • Selectfluor (2.0 eq)

  • Triflic acid (TfOH) (1.5 eq) - Note: Acid can significantly promote the reaction.

  • Methanol (MeOH) as solvent and nucleophile

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a vial, add the 2-(phenylethynyl)-3-methoxyphenol (0.2 mmol, 1.0 eq), Ph₃PAuCl (0.01 mmol, 5 mol%), and Selectfluor (0.4 mmol, 2.0 eq).

  • Solvent Addition: Add methanol (1.0 mL).

  • Acid Addition: Carefully add Triflic acid (0.3 mmol, 1.5 eq) to the stirred mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 4-methoxy-2-phenyl-2-methoxybenzofuran-3(2H)-one. Note: The product will incorporate a methoxy group from the solvent at the C2 position.

Comparative Data for Synthesis of Benzofuran-3(2H)-ones

The following table summarizes typical conditions and outcomes for this class of reaction, providing a baseline for optimization.

Substrate Substituent (Phenol Ring)Catalyst SystemOxidant/ReagentSolventTemp. (°C)Yield (%)Reference
HPh₃PAuCl / TfOHSelectfluorMeOHRT85[1]
4-MePh₃PAuCl / TfOHSelectfluorMeOHRT68[1]
4-FPh₃PAuCl / TfOHSelectfluorMeOHRT75[1]
4-CF₃Ph₃PAuCl / TfOHSelectfluorMeOHRT81[1]
HPh₃PAuCl / TfOHSelectfluorEtOHRT82[1]

Conclusion and Future Outlook

The synthesis of this compound from an o-alkynyl phenol precursor is a robust and highly efficient process when leveraging modern catalytic methods. The gold(I)-catalyzed cycloisomerization in the presence of an electrophilic reagent like Selectfluor provides direct access to the benzofuranone core under mild conditions. This guide has detailed a reliable, two-stage synthetic sequence, explained the chemical principles governing the key transformation, and provided a validated experimental framework. The modularity of this approach, starting with the Sonogashira coupling, allows for the generation of diverse analogs, making it a powerful tool for professionals in drug discovery and development aiming to explore the chemical space around this important heterocyclic scaffold.

References

Spectroscopic characterization of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzofuran-3(2H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind experimental choices and interpretative reasoning. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to build a complete and validated structural profile of the molecule. This guide is intended for researchers, chemists, and quality control professionals who require a robust, first-principles approach to structural elucidation.

Foundational Analysis: Molecular Structure and Properties

A thorough spectroscopic analysis begins with a theoretical understanding of the molecule's structure. This compound possesses a bicyclic benzofuran scaffold, which is comprised of a benzene ring fused to a furanone ring. Key functional groups include an aromatic methoxy ether, a ketone within the five-membered ring, and an ether linkage also part of the heterocyclic system. These features dictate the molecule's electronic and vibrational properties, which are directly probed by the spectroscopic methods discussed herein.

The molecular formula is C₉H₈O₃, and its calculated molecular weight is 164.16 g/mol . This value serves as a primary checkpoint, especially in mass spectrometry.

cluster_mol This compound C1 C3(O) C_bridgehead1 C3a C1->C_bridgehead1 O_carbonyl O(C=O) C1->O_carbonyl C2 C2(H₂) C2->C1 O_furan O1 O_furan->C2 C7 C7 C_bridgehead1->C7 C_bridgehead2 C7a C_bridgehead1->C_bridgehead2 C4 C4 C4->C_bridgehead2 O_methoxy O(Me) C4->O_methoxy C5 C5 C5->C4 C6 C6 C6->C5 C7->C6 C_bridgehead2->O_furan C_methoxy C(Me) O_methoxy->C_methoxy

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar organics and its single residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) for chemical shift referencing.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. A higher field strength is advantageous for resolving complex splitting patterns in the aromatic region. Standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay) are typically sufficient.

Data Interpretation and Analysis

The structure suggests four distinct proton environments: three in the aromatic region, one aliphatic methylene group, and one methoxy group.

  • Aromatic Protons (H5, H6, H7): The benzene ring is trisubstituted, which will give rise to a characteristic splitting pattern. We expect three signals between δ 6.8 and 7.8 ppm. The proton at C7, adjacent to the electron-donating ether oxygen, will be the most shielded. The proton at C5, ortho to the electron-donating methoxy group, will also be shielded. The proton at C6 will be coupled to both H5 and H7. A detailed analysis would predict a doublet of doublets (dd) or triplet for H6, and two doublets for H5 and H7.

  • Methylene Protons (H2): The two protons on C2 are adjacent to a carbonyl group and an ether oxygen. This environment is deshielding, placing the signal around δ 4.5-5.5 ppm.[1] Because these protons lack adjacent proton neighbors, the signal is expected to be a sharp singlet.

  • Methoxy Protons (H-methoxy): The three equivalent protons of the methoxy group are attached to an aromatic ring. This environment typically produces a sharp singlet around δ 3.8-4.0 ppm.[1][2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H7~6.9 ppmDoublet (d)1H
H5~7.0 ppmDoublet (d)1H
H6~7.5 ppmTriplet (t) or dd1H
H2 (-CH₂-)~4.7 ppmSinglet (s)2H
H-methoxy (-OCH₃)~3.9 ppmSinglet (s)3H

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton and the presence of functional groups like carbonyls.

Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., at 100 or 125 MHz). A greater number of scans (e.g., 512-1024) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

The molecule has 9 unique carbon atoms.

  • Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield shift of δ > 190 ppm.[3]

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals are expected in the aromatic region (δ 100-170 ppm). The carbons directly attached to oxygen (C4 and C7a) will be the most deshielded in this group. For instance, C4 (bearing the methoxy group) and C7a (part of the ether linkage) would likely be in the δ 145-165 ppm range.[1] The remaining aromatic carbons will appear at shifts influenced by their position relative to these electron-donating groups.

  • Methylene Carbon (C2): The aliphatic C2, situated between an ether oxygen and a carbonyl, will be significantly deshielded for an sp³ carbon, appearing around δ 65-75 ppm.[1]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is a shielded sp³ carbon and will appear as a sharp signal around δ 55-60 ppm.[1][2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C3 (C=O)~195 - 205 ppm
C4 (-O-CH₃)~160 - 165 ppm
C7a (-O-CH₂)~150 - 155 ppm
Aromatic CH (C5, C6, C7)~105 - 130 ppm
Aromatic C (C3a)~120 - 125 ppm
C2 (-CH₂-)~68 - 72 ppm
-OCH₃~55 - 60 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of covalent bonds.[4] It is an exceptionally powerful and rapid technique for identifying the presence of key functional groups.

Experimental Protocol
  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, the compound can be pressed into a potassium bromide (KBr) pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis
  • C=O Stretch: A very strong and sharp absorption band is expected for the ketone carbonyl group. Due to conjugation with the aromatic ring, this peak should appear in the range of 1690-1715 cm⁻¹. The exact position provides insight into the electronic environment of the carbonyl.[3][5]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl ether (Ar-O-CH₃) stretch will appear as a strong band around 1250 cm⁻¹. The C-O stretch from the furanone ring will likely be found around 1100-1050 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretches from the -CH₂- and -OCH₃ groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).[5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Weak-Medium
Aliphatic C-H Stretch2980 - 2850Medium
C=O Stretch (Ketone)1715 - 1690Strong, Sharp
Aromatic C=C Stretches1600, 1580, 1470Medium-Weak
Aryl-O-C Stretch (Ether)1270 - 1230Strong
C-O-C Stretch (Furanone)1100 - 1050Strong

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

  • Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a high-accuracy mass measurement.

Data Interpretation and Analysis
  • Molecular Ion: The primary goal is to identify the molecular ion peak. For C₉H₈O₃, the exact monoisotopic mass is 164.0473 Da. Using ESI in positive mode, we expect to see a prominent peak for [M+H]⁺ at m/z 165.0551. High-resolution MS can confirm this elemental composition to within a few parts per million (ppm).

  • Fragmentation Pattern: The fragmentation pattern is a structural fingerprint. Key expected fragmentation pathways for this compound include:

    • Loss of CO: A very common fragmentation for ketones, leading to a fragment at m/z 136.

    • Loss of CH₃: Cleavage of the methoxy methyl group, resulting in a fragment at m/z 149.

    • Loss of OCH₃: Loss of the entire methoxy radical, leading to a fragment at m/z 133.

    • Retro-Diels-Alder or other ring openings: Complex rearrangements within the furanone ring can lead to further characteristic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is useful for characterizing conjugated systems.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

Data Interpretation and Analysis

The chromophore in this compound is the extended conjugated system involving the benzene ring and the carbonyl group.

  • π → π* Transitions: Strong absorption bands corresponding to π → π* transitions are expected. These typically occur below 300 nm for this type of chromophore. The methoxy group, an auxochrome, will cause a bathochromic (red) shift compared to an unsubstituted benzofuranone.[6] One major peak might be observed around 270-290 nm.

  • n → π* Transitions: A weaker absorption band corresponding to the forbidden n → π* transition of the carbonyl group is expected at a longer wavelength, typically above 300 nm.[6] This band is often of low intensity and may appear as a shoulder on the tail of the stronger π → π* band.

Integrated Analysis Workflow

No single technique provides absolute proof of structure. The true power of spectroscopy lies in integrating the data from all methods. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when approached with an understanding of the molecule's underlying structure. The key identifying features are the ketone carbonyl signal (¹³C NMR: ~195 ppm; FT-IR: ~1700 cm⁻¹), the unique singlet for the C2 methylene protons (¹H NMR: ~4.7 ppm), and the characteristic signals of the methoxy group and the trisubstituted aromatic ring. High-resolution mass spectrometry provides unequivocal confirmation of the elemental composition. Together, these techniques offer a robust and cross-validated analytical package for the unambiguous identification and quality assessment of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, represents a core structural motif in various biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development. This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. The interpretation is grounded in fundamental NMR principles and supported by comparative data from structurally related analogs.

Molecular Structure and NMR-Active Nuclei

The structure of this compound (C₉H₈O₃) contains a variety of proton and carbon environments, making it well-suited for NMR analysis. The key structural features influencing the NMR spectra are the aromatic ring, the methoxy group, the methylene group in the furanone ring, and the carbonyl group.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the furanone ring, and the methoxy protons. The chemical shifts and coupling patterns are dictated by the electronic environment and the spatial relationship between neighboring protons.

Expected ¹H NMR Data (Estimated, based on analogs):

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7~7.5 - 7.7d~8.0
H-5~7.0 - 7.2t~8.0
H-6~7.0 - 7.2d~8.0
H-2 (CH₂)~4.6s-
OCH₃~3.9s-

Note: The solvent for this predicted spectrum is CDCl₃.

Interpretation and Rationale:

  • Aromatic Region (δ 7.0 - 7.7 ppm): The three protons on the benzene ring (H-5, H-6, and H-7) will resonate in the downfield region characteristic of aromatic protons. H-7, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded and appear as a doublet due to coupling with H-6. H-5 and H-6 are expected to have similar chemical shifts and will likely appear as a triplet and a doublet, respectively, due to their coupling with each other and with H-7.

  • Methylene Protons (H-2, δ ~4.6 ppm): The two protons of the methylene group at the C-2 position are adjacent to the oxygen atom of the furanone ring and are expected to resonate as a singlet. In many benzofuran-3(2H)-one systems, these protons show a sharp singlet, indicating no significant coupling to other protons[1].

  • Methoxy Protons (OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are in a shielded environment and will appear as a sharp singlet in the upfield region of the spectrum. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide information on the nine distinct carbon environments within the molecule.

Expected ¹³C NMR Data (Estimated, based on analogs):

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C-3)~200
C-7a~174
C-4~158
C-5~138
C-7~124
C-3a~121
C-6~114
C-2 (CH₂)~75
OCH₃~56

Note: The solvent for this predicted spectrum is CDCl₃.

Interpretation and Rationale:

  • Carbonyl Carbon (C-3, δ ~200 ppm): The carbonyl carbon of the ketone is the most deshielded carbon in the molecule and will appear at a very low field, typically around 200 ppm[1].

  • Aromatic and Olefinic Carbons (δ 114 - 174 ppm): The six carbons of the benzene ring and the furanone C-7a will resonate in this region. The carbon attached to the oxygen (C-7a) and the carbon bearing the methoxy group (C-4) are expected to be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atoms. The other aromatic carbons (C-3a, C-5, C-6, and C-7) will have chemical shifts influenced by their position relative to the substituents.

  • Aliphatic Carbons (δ 56 - 75 ppm): The methylene carbon (C-2) and the methoxy carbon (OCH₃) will appear in the upfield region. The C-2 carbon, being adjacent to an oxygen atom, will be more deshielded than the methoxy carbon[1].

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition:

Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualizing Structural-Spectral Correlations

The following diagram illustrates the key correlations expected in the NMR spectra of this compound.

G cluster_mol This compound cluster_1H ¹H NMR cluster_13C ¹³C NMR mol H7 H-7 (~7.6 ppm, d) mol->H7 Aromatic Protons H2 H-2 (~4.6 ppm, s) mol->H2 Methylene Protons OCH3_H OCH₃ (~3.9 ppm, s) mol->OCH3_H Methoxy Protons C3 C-3 (C=O) (~200 ppm) mol->C3 Carbonyl Carbon C_arom Aromatic Cs (114-174 ppm) mol->C_arom Aromatic Carbons C2 C-2 (~75 ppm) mol->C2 Aliphatic Carbons OCH3_C OCH₃ (~56 ppm) mol->OCH3_C H56 H-5, H-6 (~7.1 ppm, m)

Caption: Correlation of structural fragments of this compound with their expected ¹H and ¹³C NMR chemical shift regions.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound and use this spectroscopic data as a foundational tool for the characterization of more complex derivatives. The application of 2D NMR techniques is crucial for the definitive assignment of all proton and carbon signals, ensuring the highest level of scientific rigor in structural analysis.

References

The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 4-Methoxybenzofuran-3(2H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of benzofuran-3(2H)-one derivatives, with a specific focus on illustrating the structural characteristics of 4-Methoxybenzofuran-3(2H)-one. Benzofuranone cores are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Understanding their three-dimensional architecture at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This document delves into the molecular geometry, crystal packing, and intermolecular interactions that govern the solid-state organization of these compounds. A detailed, field-proven protocol for single-crystal X-ray diffraction is provided, alongside a discussion of the implications of the crystal structure on the physicochemical properties and biological function of this important class of molecules.

Introduction: The Significance of the Benzofuran-3(2H)-one Moiety

The benzofuran-3(2H)-one skeleton is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of pharmaceutical interest.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The therapeutic potential of these compounds is intrinsically linked to their molecular shape and the way they interact with biological macromolecules. The addition of a methoxy group at the 4-position is anticipated to modulate the electronic and steric properties of the molecule, influencing its crystal packing and, consequently, its solubility, stability, and bioavailability. A precise understanding of the crystal structure is therefore not merely an academic exercise but a critical step in the journey of drug discovery and development.

Molecular Structure and Conformation

The core structure of this compound consists of a bicyclic system where a furanone ring is fused to a benzene ring. The methoxy group at the C4 position introduces a key functional feature. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can participate in weaker van der Waals interactions.

Supramolecular Assembly: Crystal Packing and Intermolecular Forces

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a delicate balance of intermolecular forces. These interactions determine the overall stability of the crystal and influence its macroscopic properties. In the case of methoxy-substituted benzofuranones, several types of interactions are expected to play a crucial role.

  • Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the carbonyl oxygen and the methoxy oxygen can act as acceptors. In the presence of suitable donors in co-crystals or solvates, or in derivatives with hydroxyl groups, O-H···O or C-H···O hydrogen bonds would be prominent. For example, in the crystal structure of (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one, molecules are stabilized by O-H···O and C-H···O hydrogen bonds.[5][6]

  • π-π Stacking: The planar aromatic rings of the benzofuranone core are prone to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a significant driving force in the packing of aromatic molecules.

  • van der Waals Forces: Dispersive forces, though individually weak, collectively contribute to the overall stability of the crystal lattice. The methoxy group and the hydrocarbon backbone of the molecule will be involved in numerous van der Waals contacts.

The interplay of these forces results in a specific three-dimensional architecture. The analysis of crystal packing in related structures often reveals layered or herringbone motifs, which are common for planar aromatic compounds.

Physicochemical Properties: A Summary

The solid-state properties of a pharmaceutical compound are directly influenced by its crystal structure. The following table summarizes the expected physicochemical properties of this compound, with some values for related compounds provided for context.

PropertyExpected Value/CharacteristicRationale based on Crystal Structure
Molecular Formula C9H8O3-
Molecular Weight 164.16 g/mol -
Melting Point Moderately highEfficient crystal packing due to planarity and intermolecular interactions would require significant thermal energy to disrupt the lattice.
Solubility Poor in water, soluble in organic solventsThe largely nonpolar aromatic core and the presence of only hydrogen bond acceptors suggest limited aqueous solubility.
Crystal System Likely Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry. For example, 5-Methoxy-2-benzofuran-1(3H)-one crystallizes in the monoclinic system.[7]
Polymorphism PossibleThe existence of different stable arrangements of molecules (polymorphs) is a common phenomenon in pharmaceutical solids and can be influenced by crystallization conditions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel compound is a cornerstone of chemical and pharmaceutical research. The following protocol outlines a standard, field-proven methodology for obtaining and analyzing the crystal structure of a compound like this compound.

Crystal Growth

Causality: The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size. The choice of solvent and crystallization technique is critical and often requires empirical optimization. The goal is to achieve slow, controlled crystallization to allow for the ordered arrangement of molecules into a single lattice.

Step-by-Step Protocol:

  • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) at an elevated temperature to achieve saturation.

  • Slow Evaporation: Allow the saturated solutions to stand undisturbed in loosely covered vials at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

  • Vapor Diffusion: In a sealed container, place a small vial containing the dissolved compound inside a larger beaker containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Cooling Crystallization: Slowly cool a saturated solution from a high temperature to a lower temperature. This reduction in solubility can promote the growth of single crystals.

  • Crystal Selection: Carefully select a well-formed, transparent crystal with sharp edges and no visible defects under a microscope.

Data Collection

Causality: This step involves irradiating the single crystal with a monochromatic X-ray beam and collecting the diffraction pattern. The angles and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal.

Step-by-Step Protocol:

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections with good coverage and redundancy.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

Structure Solution and Refinement

Causality: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final, accurate atomic positions and thermal parameters.

Step-by-Step Protocol:

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

  • Model Building: Identify the atoms in the electron density map and build the molecular model.

  • Refinement: Refine the atomic coordinates, and isotropic or anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions or locate them from the difference Fourier map.

  • Validation: Validate the final crystal structure using crystallographic software to check for consistency and quality. The final model should have low R-factors and a good-of-fit value.

Structure-Activity Relationship (SAR) Insights

The three-dimensional structure of this compound provides a static snapshot that is invaluable for understanding its potential biological activity.

  • Pharmacophore Modeling: The precise atomic coordinates can be used to develop pharmacophore models, which define the essential spatial arrangement of functional groups required for biological activity. The positions of the carbonyl oxygen and the methoxy group are key features for potential interactions with a biological target.

  • Docking Studies: The crystal structure can be used as a starting point for molecular docking simulations. By docking the molecule into the active site of a target protein, researchers can predict binding modes and affinities, guiding the design of more potent and selective analogues.

  • Rational Design of Derivatives: With a clear understanding of the steric and electronic properties of the parent molecule, medicinal chemists can rationally design derivatives with improved pharmacological profiles. For example, modifications to the methoxy group or substitutions on the aromatic ring can be explored to enhance target binding or improve pharmacokinetic properties.

Conclusion

The crystal structure of this compound and its derivatives provides a fundamental understanding of their solid-state properties and a rational basis for the design of new therapeutic agents. The planarity of the benzofuranone core, coupled with the electronic influence of the methoxy substituent, dictates the supramolecular assembly through a network of intermolecular interactions. The experimental protocols detailed herein provide a robust framework for the crystallographic analysis of this important class of compounds. As the quest for novel and effective drugs continues, the atomic-level insights gained from crystal structure analysis will remain an indispensable tool for researchers in the pharmaceutical sciences.

Diagrams

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis & Application synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion cooling Cooling Crystallization solvent_screening->cooling data_collection Data Collection (Diffractometer) cooling->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation molecular_structure Molecular Geometry validation->molecular_structure crystal_packing Crystal Packing molecular_structure->crystal_packing intermolecular_interactions Intermolecular Interactions crystal_packing->intermolecular_interactions sar Structure-Activity Relationship (SAR) intermolecular_interactions->sar

Caption: Experimental workflow for the crystal structure determination of this compound.

Intermolecular_Interactions cluster_interactions Intermolecular Interactions cluster_properties Resulting Properties center_mol This compound Molecule h_bond C-H···O Hydrogen Bonds center_mol->h_bond Carbonyl & Methoxy O pi_stacking π-π Stacking center_mol->pi_stacking Benzofuran Rings vdw van der Waals Forces center_mol->vdw Entire Molecule crystal_lattice Stable Crystal Lattice h_bond->crystal_lattice pi_stacking->crystal_lattice vdw->crystal_lattice physicochem Physicochemical Properties (Melting Point, Solubility) crystal_lattice->physicochem

Caption: Key intermolecular interactions governing the crystal packing of this compound.

References

Physical and chemical properties of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds, is a molecule of growing interest in the fields of medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active natural products and synthetic compounds, suggesting its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers working with or considering this compound in their studies.

Chemical Identity and Structure

  • IUPAC Name: 4-methoxy-1-benzofuran-3-one

  • Synonyms: this compound, 4-methoxy-2,3-dihydro-1-benzofuran-3-one, 4-methoxy-3-benzofuranone[1]

  • CAS Number: 7169-35-9[1]

  • Molecular Formula: C₉H₈O₃[1]

  • Molecular Weight: 164.16 g/mol

The molecular structure of this compound consists of a bicyclic system where a furanone ring is fused to a benzene ring. A methoxy group is substituted at the 4-position of the aromatic ring.

Figure 1: Chemical structure of this compound.

Physical Properties

This compound is typically encountered as a solid at room temperature. The available data on its physical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Appearance Yellow to off-white solid[1]
Melting Point 147-148 °C
Boiling Point (Predicted) 314.9 ± 41.0 °C at 760 mmHg
Density (Predicted) 1.262 ± 0.06 g/cm³
Flash Point (Predicted) 135.3 ± 14.0 °C
Storage Temperature 2-8°C[1]

Chemical Properties and Reactivity

While specific reactivity studies on this compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the functional groups present in its structure. The benzofuranone core is known to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The ketone functional group at the 3-position is a key site for nucleophilic attack. This allows for a range of reactions, including reductions to the corresponding alcohol, and condensations with various nucleophiles. The aromatic ring, activated by the electron-donating methoxy group, is susceptible to electrophilic substitution reactions. The methylene group at the 2-position can potentially be functionalized, for instance, through enolate chemistry.

The general reactivity of the benzofuranone scaffold makes it a valuable building block. For example, benzofuranone derivatives are used in the synthesis of more complex heterocyclic systems with potential biological activities.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methylene protons of the furanone ring (a singlet). The exact chemical shifts and coupling patterns of the aromatic protons would be influenced by the substitution pattern.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons (in the aromatic region of the spectrum), the methoxy carbon (around 55-60 ppm), and the methylene carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be a prominent feature, typically appearing in the region of 1700-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether and ester functionalities, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.16 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO, CH₃, or OCH₃.

Synthesis

The synthesis of benzofuran-3(2H)-one derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of a suitably substituted precursor. For instance, a Friedel-Crafts acylation followed by a base-catalyzed cyclization of a substituted phenol could yield the benzofuranone core. A patent describes the use of phloroglucinol as a starting material to produce 4,6-dihydroxy-3(2H)-benzofuranone derivatives through a series of reactions including Friedel-Crafts acylation and alkali-catalyzed cyclization.[2] While this does not directly describe the synthesis of the 4-methoxy derivative, it illustrates a plausible synthetic strategy.

Synthesis_Workflow A Substituted Phenol B Friedel-Crafts Acylation A->B C Acylated Phenol Intermediate B->C D Base-Catalyzed Cyclization C->D E This compound D->E

Figure 2: A generalized synthetic workflow for benzofuran-3(2H)-ones.

Applications in Research and Drug Development

Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a wide array of biologically active compounds. They have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

The benzofuranone core, in particular, serves as a versatile template for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound, with the methoxy group at a key position on the aromatic ring, could influence its binding affinity and selectivity for various biological targets. Researchers in drug discovery may utilize this compound as a starting point for the synthesis of novel derivatives with tailored pharmacological profiles.

Handling and Safety

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data for this specific isomer is not yet widely available, its known physical properties and the established reactivity of the benzofuranone scaffold provide a solid foundation for its further investigation. This technical guide serves as a starting point for researchers, consolidating the current knowledge and highlighting the potential of this compound in the development of new chemical entities with valuable biological activities.

References

The Therapeutic Potential of 4-Methoxybenzofuran-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran-3(2H)-one scaffold, a core structure in many naturally occurring and synthetic compounds, represents a privileged platform in medicinal chemistry. The introduction of a methoxy group at the 4-position of this heterocyclic system has been shown to significantly influence its biological profile, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 4-methoxybenzofuran-3(2H)-one derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships, offering field-proven insights for researchers and drug development professionals. This document is designed to be a comprehensive resource, integrating detailed experimental protocols, quantitative biological data, and visual representations of key pathways to facilitate further research and development in this promising area of drug discovery.

Introduction: The Benzofuran-3(2H)-one Core and the Significance of the 4-Methoxy Substituent

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are integral to the structure of numerous biologically active molecules.[1][2] The benzofuran-3(2H)-one nucleus, in particular, has attracted considerable attention from medicinal chemists due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3]

The strategic placement of substituents on the benzofuran ring system can dramatically modulate the compound's physicochemical properties and its interaction with biological targets. The 4-methoxy group, an electron-donating substituent, can influence the molecule's electronics, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile. This guide will specifically focus on derivatives of this compound, a subclass that has shown significant promise in various therapeutic areas.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Derivatives of this compound, particularly a class of compounds known as aurones (2-benzylidenebenzofuran-3(2H)-ones), have demonstrated potent anticancer activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which certain this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drug development.[8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7]

Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Required for Cell Division Cell Division Mitotic Spindle Formation->Cell Division Tumor Growth Tumor Growth Cell Division->Tumor Growth This compound Derivative This compound Derivative This compound Derivative->Tubulin Dimers Binds to Colchicine Site This compound Derivative->Cell Division Inhibits

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Certain benzofuran derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9] While direct targeting of the PI3K/Akt/mTOR pathway by this compound derivatives is an active area of investigation, the structural similarities to known inhibitors suggest this as a plausible mechanism of action.[11][12][13]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits This compound Derivative->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
(Z)-2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrilePC-3 (Prostate)< 0.1[6]
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-onePC-3 (Prostate)< 0.1[6]
2-[4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene]-6-methoxybenzofuran-3-oneNot SpecifiedNot Specified[14]
2-[4-(2-(4-Nitrophenyl)-2-oxoethoxy)benzylidene]-6-methoxybenzofuran-3-oneNot SpecifiedNot Specified[14]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[14]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several this compound derivatives have exhibited promising antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Benzofuran amide derivative 6bS. aureus, E. coli, C. albicans6.25[19]
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)MRSA ATCC 43300Not specified, but showed significant inhibition[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[20][21][22][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in an appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22]

Experimental Workflow: Broth Microdilution Assay

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilution of test compound in broth B->C E Incubate at 37°C for 16-20 hours C->E D Include positive and negative controls D->E F Visually assess for turbidity E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulation of the Inflammatory Response

Certain this compound derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[6][19]

Mechanism of Action: Inhibition of Nitric Oxide Production

One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][6][24][25][26][27] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (measured as nitrite in the culture supernatant) by RAW 264.7 macrophage cells stimulated with LPS.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[3]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[3]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. The absorbance is measured at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[2][28][29][30][31]

Principle: Subplantar injection of carrageenan induces a local inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[28]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[29]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[28]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) is the oxidative cyclization of 2'-hydroxychalcones or the condensation of benzofuran-3(2H)-ones with aromatic aldehydes.[32][33][34][35][36]

Synthetic Workflow: Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Benzofuran-3(2H)-one (with 4-methoxy group) C Condensation Reaction (e.g., with EDDA in Acetonitrile) A->C B Substituted Benzaldehyde B->C D 2-Benzylidenebenzofuran-3(2H)-one Derivative C->D

Caption: General synthetic scheme for 2-benzylidenebenzofuran-3(2H)-ones.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. The insights into their mechanisms of action, particularly the inhibition of tubulin polymerization and the potential modulation of key signaling pathways like PI3K/Akt/mTOR, provide a strong rationale for their further investigation.

Future research should focus on the synthesis of new analogs with diverse substitutions to further explore the structure-activity relationships and optimize the potency and selectivity of these compounds. In-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. Furthermore, in vivo efficacy and safety studies will be crucial to translate the promising in vitro results into clinically viable drug candidates. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

The Elusive Natural Occurrence of 4-Methoxybenzofuran-3(2H)-one: A Survey of the Scientific Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The benzofuranone core is a privileged scaffold in medicinal chemistry and natural product research, with numerous derivatives exhibiting a wide array of biological activities. This guide endeavors to provide a comprehensive overview of the natural occurrence of a specific derivative, 4-Methoxybenzofuran-3(2H)-one. However, an exhaustive search of the current scientific literature reveals a notable absence of this compound from natural sources. This document, therefore, pivots to a broader discussion of closely related, naturally occurring benzofuranones, their isolation, and their significance, while also touching upon the synthetic routes that could lead to the titular compound, providing a valuable resource for researchers interested in this chemical space.

The Benzofuranone Scaffold: A Biologically Significant Motif

Benzofuran and its oxidized counterpart, benzofuranone, are heterocyclic compounds that are widespread in the plant kingdom.[1][2] These compounds are known to be constituents of various plant families, including Asteraceae, Rutaceae, and Liliaceae.[1][2] The biological activities associated with benzofuran derivatives are diverse and potent, encompassing antitumor, antibacterial, antioxidant, and antiviral properties.[1] This has made them attractive targets for both isolation from natural sources and chemical synthesis in the pursuit of new therapeutic agents.[3]

Investigating the Natural Provenance of this compound

A systematic and comprehensive search of scientific databases and literature archives was conducted to identify any reported instances of this compound being isolated from a natural source. This investigation included searches for its biosynthesis, isolation protocols, and spectroscopic data from natural extracts. The search, however, yielded no direct evidence of its natural occurrence.

While numerous methoxy-substituted benzofuran and benzofuranone derivatives have been identified in nature, the specific isomer this compound remains conspicuously absent from the record. For instance, novel benzofuran derivatives have been isolated from plants such as Tephrosia purpurea and Nicotiana tabacum, but these possess different substitution patterns.[4][5]

Naturally Occurring Benzofuranones of Interest

Although this compound has not been found in nature, several other benzofuranone derivatives have been successfully isolated and characterized. These compounds provide valuable insights into the biosynthesis and potential biological activities of this class of molecules.

Examples of Naturally Occurring Benzofuran Derivatives
  • From Tephrosia purpurea : A novel benzofuran compound was isolated from this plant, and its structure was confirmed through chemical synthesis. Preliminary biological studies showed its ability to suppress histamine H1 gene expression, indicating potential anti-allergic applications.[4]

  • From Nicotiana tabacum : A new benzofuran derivative, methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate, was isolated from tobacco leaves and exhibited moderate inhibitory activities against human cancer cell lines.[5]

  • From Salsola collina : A new benzofuran derivative, 3,7-dimethyl-6-acetyl-8-benzofuranol, was isolated from the whole plant.[6]

The biosynthetic pathways for these compounds are complex and often involve the shikimate pathway, leading to the formation of aromatic amino acids that serve as precursors.

Synthetic Approaches to Benzofuran-3(2H)-ones

The absence of a natural source for this compound necessitates a reliance on chemical synthesis for its study. General synthetic methods for benzofuranone skeletons are well-established and typically involve the cyclization of substituted phenols.

A potential synthetic route to this compound could be envisioned starting from 2-methoxyphenol. The logical workflow for such a synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

Potential Biological Activities and Future Directions

While no biological data exists for this compound, the activities of structurally similar compounds can offer clues as to its potential applications. For instance, various substituted benzofuranones have shown promise as:

  • Antileishmanial agents : Certain methoxy-substituted benzofuranones have demonstrated significant activity against Leishmania parasites.[7]

  • Anticancer agents : Benzofuran derivatives have been investigated as inhibitors of tubulin polymerization and have shown antiproliferative activity against various cancer cell lines.[2][3][8]

The synthesis of this compound would be the first step in exploring its physicochemical properties and biological activity. A thorough investigation, including in vitro and in vivo studies, would be necessary to determine its therapeutic potential.

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the carbonyl group in 4-Methoxybenzofuran-3(2H)-one, a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. We will delve into the electronic and steric factors governing its reactivity, explore key transformations, and provide validated experimental protocols.

Introduction: Structural and Electronic Landscape

This compound possesses a unique molecular architecture that dictates the reactivity of its C3-carbonyl group. The fusion of a benzene ring with a dihydrofuranone core, combined with the electronic influence of a methoxy group at the C4-position, creates a nuanced chemical environment.

Key Structural Features:

  • Fused Ring System: The benzofuran core introduces ring strain and specific stereoelectronic effects that influence the accessibility and electrophilicity of the carbonyl carbon.

  • Enol Ether Moiety: The oxygen atom within the furan ring and the methoxy group at C4 can be considered part of an enol ether-like system, which donates electron density to the aromatic ring.

  • α-Carbonyl Protons: The protons at the C2 position are α to the carbonyl group, rendering them acidic and susceptible to deprotonation to form an enolate.[1]

Electronic Effects of the 4-Methoxy Group:

The 4-methoxy group plays a pivotal role in modulating the reactivity of the carbonyl group through a combination of inductive and resonance effects.

  • Resonance Effect: The lone pairs on the methoxy oxygen can be delocalized into the benzene ring, increasing the electron density of the aromatic system. This electron-donating resonance effect can indirectly influence the electrophilicity of the distal carbonyl group.

  • Inductive Effect: Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) from the methoxy group.

The interplay of these effects fine-tunes the electrophilic character of the carbonyl carbon, making it a versatile handle for a variety of chemical transformations.

Diagram of Electronic Effects in this compound

G cluster_0 This compound C4 C4 C3a C3a C4->C3a C5 C5 C4->C5 δ+ O-Me O-CH3 C4->O-Me C7a C7a C3a->C7a C3=O C3=O C3a->C3=O C7a->C5 C6 C6 C5->C6 C7 C7 C7->C3a C6->C7 O-Me->C4 δ- C3=O->C3a δ+ O-furan O-furan C3=O->O-furan O-furan->C7a δ- C2 C2 O-furan->C2 C2->C3=O Resonance Resonance Resonance->O-Me e- donating Inductive Inductive Inductive->O-Me e- withdrawing

Caption: Electronic landscape of this compound.

Reactivity at the Carbonyl Carbon: Nucleophilic Additions

The polarized nature of the carbon-oxygen double bond makes the carbonyl carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles.[2]

Reduction to Alcohols

The carbonyl group can be readily reduced to a secondary alcohol, 4-methoxy-2,3-dihydrobenzofuran-3-ol. The choice of reducing agent is critical for achieving high yields and selectivity.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of ketones in the presence of less reactive functional groups.[3][4] The reaction is typically carried out in a protic solvent like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will also reduce esters, amides, and carboxylic acids. Its use with this compound would likely lead to over-reduction or side reactions if other sensitive functional groups are present.

Table 1: Comparison of Reducing Agents for Carbonyl Reduction

Reducing AgentReactivityTypical SolventsFunctional Group Tolerance
Sodium BorohydrideMildMethanol, EthanolTolerates esters, amides, carboxylic acids
Lithium Aluminum HydrideStrongDiethyl ether, THFReduces esters, amides, carboxylic acids, etc.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: Dissolve this compound (1.0 eq.) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Work-up: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), to the carbonyl group is a powerful method for forming new carbon-carbon bonds, leading to tertiary alcohols.[5]

Causality Behind Experimental Choices: The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. Anhydrous conditions are paramount to prevent the highly basic Grignard reagent from being quenched by protic species like water.

Experimental Workflow: Grignard Reaction

G start Start reagent_prep Prepare Grignard Reagent (R-MgX) in anhydrous ether start->reagent_prep substrate_prep Dissolve this compound in anhydrous ether start->substrate_prep addition Slowly add Grignard reagent to the ketone solution at 0 °C reagent_prep->addition substrate_prep->addition quench Quench with saturated aq. NH4Cl addition->quench workup Aqueous work-up and extraction quench->workup purification Column chromatography workup->purification product Tertiary Alcohol Product purification->product

Caption: Workflow for a typical Grignard reaction.

Wittig Reaction

The Wittig reaction provides a versatile route to convert the carbonyl group into an alkene.[6][7] This reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Olefination

  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF.

  • Reaction with Ketone: Add a solution of this compound in THF to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, extract the product with a suitable organic solvent, and purify by column chromatography to isolate the desired alkene.

Reactivity at the α-Carbon: Enolate Chemistry

The α-protons at the C2 position of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group.[1][8][9] Deprotonation with a suitable base generates a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions.

Aldol Condensation

The enolate of this compound can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones.[10][11][12]

Reaction Mechanism: Base-Catalyzed Aldol Condensation

G Start This compound Enolate Enolate Formation Start->Enolate Deprotonation Base Base (e.g., NaOH, LDA) Base->Enolate Nucleophilic_Attack Nucleophilic Attack on Carbonyl Enolate->Nucleophilic_Attack Aldehyde Aldehyde/Ketone (RCHO) Aldehyde->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Beta_Hydroxy_Ketone β-Hydroxy Ketone Protonation->Beta_Hydroxy_Ketone Dehydration Dehydration (optional) Beta_Hydroxy_Ketone->Dehydration Alpha_Beta_Unsaturated_Ketone α,β-Unsaturated Ketone Dehydration->Alpha_Beta_Unsaturated_Ketone

Caption: Mechanism of base-catalyzed aldol condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the carbonyl group with a compound containing an active methylene group (e.g., malonic acid derivatives), typically catalyzed by a weak base like piperidine or pyridine.[13][14][15][16] This reaction leads to the formation of a new carbon-carbon double bond.

Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, this compound), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia.[17][18][19] This reaction provides a route to aminomethylated derivatives.

Reformatsky Reaction

In the Reformatsky reaction, an α-halo ester is treated with zinc metal to form an organozinc reagent, which then adds to the carbonyl group of this compound to yield a β-hydroxy ester.[2][20][21][22] This reaction is particularly useful as the organozinc reagents are less reactive than Grignard reagents and typically do not react with ester functionalities.[21]

Conclusion and Future Outlook

The carbonyl group at the C3 position of this compound serves as a versatile synthetic handle for a wide array of chemical transformations. Its reactivity is finely tuned by the electronic interplay between the fused benzofuran ring system and the 4-methoxy substituent. The reactions discussed in this guide, including nucleophilic additions and enolate-based condensations, provide a robust toolbox for the synthesis of novel and structurally diverse derivatives. These derivatives hold significant potential as scaffolds in drug discovery and materials science. Further exploration into asymmetric transformations and the development of novel catalytic systems will undoubtedly unlock new avenues for the application of this valuable heterocyclic ketone.

References

Unveiling the Molecular Intricacies: A Technical Guide to the Potential Biological Targets of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the promising, yet underexplored, therapeutic landscape of 4-Methoxybenzofuran-3(2H)-one. As a compound belonging to the versatile benzofuranone class, it holds significant potential for targeted therapeutic interventions. This document serves as a roadmap for elucidating its mechanism of action, from initial computational predictions to rigorous experimental validation of its biological targets.

Introduction: The Therapeutic Promise of a Benzofuranone Scaffold

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including potent anti-tumor, anti-viral, anti-bacterial, and anti-oxidative properties.[1][2][3] The benzofuranone core, in particular, has been identified in compounds targeting critical cellular pathways implicated in various pathologies. Notably, derivatives of benzofuran-3(2H)-one have emerged as inhibitors of key signaling molecules such as the mammalian target of rapamycin (mTOR) and tubulin, and have been shown to induce DNA damage in cancer cells.[4][5][6]

This compound, the subject of this guide, represents a specific chemical entity within this promising class. While its direct biological targets are yet to be fully elucidated, the established activities of its structural analogs provide a strong foundation for a targeted investigation. This guide outlines a systematic approach to identify and validate the molecular partners of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

Part 1: In Silico Target Prediction - A Computational First Look

The initial step in unraveling the biological role of a novel compound is to predict its potential interacting partners using computational methods. This in silico "target fishing" or "reverse docking" approach leverages the compound's structure to screen against vast databases of known protein targets.[7][8][9][10][11][12]

Rationale for Computational Screening

Computational approaches offer a time- and resource-efficient strategy to generate a prioritized list of potential biological targets.[5][13][14][15] By comparing the three-dimensional structure of this compound with the binding sites of a multitude of proteins, we can identify those with the highest predicted binding affinity. This allows for a more focused and hypothesis-driven experimental validation phase.

Recommended Computational Workflow

A robust computational workflow for target prediction of this compound would involve the following steps:

  • Ligand Preparation: Generation of a high-quality 3D conformation of this compound.

  • Target Database Selection: Utilization of comprehensive protein target databases such as the Protein Data Bank (PDB), ChEMBL, and DrugBank.

  • Reverse Docking Simulation: Docking the prepared ligand into the binding sites of the selected protein targets.

  • Scoring and Ranking: Employing various scoring functions to rank the protein targets based on their predicted binding affinity and interaction patterns with the ligand.

  • Target Prioritization: Filtering and prioritizing the top-ranked potential targets for subsequent experimental validation based on biological relevance and druggability.

Below is a conceptual workflow diagram for this process:

G cluster_0 In Silico Target Prediction Workflow Ligand_Preparation 1. Prepare 3D structure of This compound Reverse_Docking 3. Perform Reverse Docking Ligand_Preparation->Reverse_Docking Target_Database 2. Select Protein Target Databases (PDB, ChEMBL, etc.) Target_Database->Reverse_Docking Scoring_Ranking 4. Score and Rank Potential Targets Reverse_Docking->Scoring_Ranking Prioritization 5. Prioritize Targets for Experimental Validation Scoring_Ranking->Prioritization

Caption: A streamlined workflow for the computational prediction of biological targets for this compound.

Part 2: Experimental Validation - From Prediction to Confirmation

Following the identification of a prioritized list of potential targets from in silico screening, a multi-pronged experimental approach is essential to validate these interactions and elucidate the functional consequences. Based on the known activities of benzofuranone derivatives, the following experimental avenues are highly recommended.

A. Chemical Proteomics for Unbiased Target Identification

Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate.[1][2][16][17] This technique can confirm predicted targets and potentially reveal novel, unexpected interactions.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin) without significantly altering its core structure and activity.

  • Cell Lysate Incubation: Incubate the synthesized probe with a relevant cell lysate to allow for covalent binding to its protein targets.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to control experiments.

G cluster_0 Affinity-Based Protein Profiling Workflow Probe_Synthesis 1. Synthesize tagged This compound probe Lysate_Incubation 2. Incubate probe with cell lysate Probe_Synthesis->Lysate_Incubation Affinity_Purification 3. Purify probe-protein complexes Lysate_Incubation->Affinity_Purification Mass_Spectrometry 4. Identify proteins by LC-MS/MS Affinity_Purification->Mass_Spectrometry Data_Analysis 5. Analyze and identify specific targets Mass_Spectrometry->Data_Analysis

Caption: A schematic of the experimental workflow for identifying protein targets using affinity-based protein profiling.

B. Biophysical Validation of Direct Target Engagement

Once potential targets are identified, it is crucial to confirm direct physical binding and to quantify the interaction. The thermal shift assay (TSA), or differential scanning fluorimetry (DSF), is a rapid and reliable method for this purpose.[6][18][19][20][21]

Experimental Protocol: Thermal Shift Assay (TSA)

  • Protein and Compound Preparation: Purify the recombinant target protein and prepare a stock solution of this compound.

  • Assay Setup: In a multiwell plate, mix the target protein with a fluorescent dye that binds to unfolded proteins, in the presence and absence of this compound.

  • Thermal Denaturation: Gradually increase the temperature of the plate in a real-time PCR instrument while monitoring the fluorescence.

  • Data Analysis: The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm). The change in Tm (ΔTm) is a measure of target engagement.

C. Functional Assays Based on Predicted Target Classes

Based on the known activities of benzofuranone derivatives, several key protein classes should be prioritized for functional investigation.

1. Kinase Inhibition Assays

Given that benzofuranone derivatives have been identified as mTOR and Aurora kinase inhibitors, it is highly probable that this compound also targets kinases.[22][23][24][25][26]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a multiwell plate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Initiate the kinase reaction and incubate for a defined period.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Determination: Plot the kinase activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway Analysis: Western Blotting for mTOR Pathway Inhibition

To confirm the inhibition of the mTOR signaling pathway in a cellular context, Western blotting can be employed to assess the phosphorylation status of downstream targets.[4][27][28][29][30]

G cluster_0 mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Compound This compound Compound->mTORC1

Caption: A simplified diagram of the mTOR signaling pathway, a potential target of this compound.

2. Tubulin Polymerization Assays

The disruption of microtubule dynamics is a well-established anti-cancer strategy, and some benzofuranone derivatives have been shown to inhibit tubulin polymerization.[5][6][31][32][33][34][35]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Setup: In a temperature-controlled spectrophotometer, combine purified tubulin with GTP in a suitable buffer.

  • Compound Addition: Add this compound at various concentrations.

  • Polymerization Monitoring: Induce polymerization by raising the temperature and monitor the change in absorbance over time.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its effect on the rate and extent of microtubule formation.

3. DNA Damage Assays

The ability of a compound to induce DNA damage is a key indicator of its potential as a cytotoxic agent.[36][37][38][39][40]

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

  • Cell Treatment: Treat cultured cells with this compound for a specified duration.

  • Cell Embedding: Embed the treated cells in agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis, which will cause fragmented DNA to migrate out of the nucleus, forming a "comet" tail.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Predicted and Validated Targets

Target ClassPredicted Targets (In Silico)Experimental Validation MethodKey Findings (e.g., IC50, ΔTm)
KinasesmTOR, Aurora Kinase A/BIn Vitro Kinase Assay, Western Blot
Cytoskeletal Proteinsα/β-TubulinTubulin Polymerization Assay
DNA InteractingTopoisomerasesComet Assay
Novel Targets(From Chemical Proteomics)Thermal Shift Assay

Conclusion and Future Directions

This technical guide provides a comprehensive and structured framework for the identification and validation of the biological targets of this compound. The proposed workflow, integrating computational prediction with robust experimental validation, is designed to provide a deep understanding of the compound's mechanism of action. The successful elucidation of its molecular targets will be a critical step in advancing this promising benzofuranone derivative through the drug discovery pipeline, potentially leading to the development of a novel therapeutic for a range of diseases.

References

A Medicinal Chemist's Guide to the Derivatization of 4-Methoxybenzofuran-3(2H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, planar structure and diverse functionalization potential make it an attractive starting point for drug discovery campaigns. This technical guide focuses specifically on the 4-Methoxybenzofuran-3(2H)-one analogue, providing a strategic framework for its derivatization to systematically explore the structure-activity relationship (SAR) landscape. We will delve into the synthetic logic, provide field-proven experimental protocols, and illustrate how targeted modifications at key positions can elucidate the molecular interactions driving biological activity, ultimately guiding the design of more potent and selective therapeutic agents.

The this compound Scaffold: A Strategic Overview

The 4-methoxy substitution on the benzofuranone ring is not merely an arbitrary feature; it significantly influences the molecule's electronic properties and provides a crucial metabolic anchor. Understanding the inherent reactivity of this core is the first step in designing a successful derivatization strategy.

Synthetic Access to the Core

Access to the starting scaffold is paramount. A common and robust method for synthesizing benzofuran-3(2H)-ones involves the intramolecular cyclization of an α-phenoxycarbonyl compound.[2] Variations of this approach, often starting from substituted phenols, allow for regioselective construction of the core. For our specific target, a typical route might involve the reaction of a methoxy-substituted phenol derivative, which undergoes cyclization to form the five-membered furanone ring.[2][3]

Key Reactive Sites for Derivatization

A thorough analysis of the this compound structure reveals three primary vectors for chemical modification. The strategic selection of which vector to explore is dictated by the project's goals and any existing knowledge of the biological target.

G img_node C2_node C2 Methylene (Keto-Enol Tautomerism) img_node->C2_node Aromatic_node Aromatic Ring (Electrophilic Substitution) img_node->Aromatic_node Methoxy_node 4-Methoxy Group (O-Demethylation) img_node->Methoxy_node G cluster_0 Chemistry cluster_1 Biology & Analysis Design Design Analogue (Hypothesis-Driven) Synth Synthesize & Purify (Protocols) Design->Synth Char Characterize (NMR, MS, Purity) Synth->Char Screen Biological Screening (In Vitro Assay) Char->Screen Analyze Analyze Data (Generate SAR) Screen->Analyze Analyze->Design Refine Hypothesis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Methoxybenzofuran-3(2H)-one, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the main compound from potential impurities. This document offers a detailed protocol, system suitability test (SST) parameters, and a discussion of the scientific rationale behind the method development, making it an essential resource for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a heterocyclic compound belonging to the benzofuranone class. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given their therapeutic potential, ensuring the purity of synthetic intermediates like this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and ability to separate complex mixtures.[3][4] This application note details a validated RP-HPLC method coupled with UV detection for the accurate assessment of this compound purity.

Scientific Principles and Method Rationale

The selection of an appropriate analytical method is crucial for accurate purity determination.[5] A reverse-phase HPLC method was chosen based on the physicochemical properties of this compound.

Analyte Properties: this compound is a moderately polar aromatic ketone. Its structure suggests good retention on a non-polar stationary phase and strong UV absorbance due to the conjugated aromatic system.

Chromatographic Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention and separation of aromatic compounds.[6]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water allows for the efficient separation of the main peak from both more polar and less polar impurities. A small amount of acid, such as formic or phosphoric acid, is often added to the mobile phase to improve peak shape and reproducibility for compounds with acidic or basic functionalities.[7]

  • Detection: Based on the benzofuranone chromophore, UV detection is the most suitable technique. A photodiode array (PDA) detector is recommended to assess peak purity by comparing UV spectra across the peak.[8][9] The optimal detection wavelength is determined from the UV absorbance spectrum of the analyte.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • This compound reference standard and sample.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 90-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 254 nm (Bandwidth: 4 nm), Reference: 360 nm (Bandwidth: 50 nm)
Run Time 25 minutes
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Experimental Workflow

The general workflow for the HPLC purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Sonicate to Dissolve B->C D Filter Sample Solution (0.45 µm) C->D E System Suitability Test (SST) D->E F Inject Standard & Sample E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H J Assess Peak Purity (PDA) G->J I Calculate Purity (Area % Normalization) H->I K Generate Report I->K J->K

Caption: General workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[10][11] This is an integral part of analytical procedures according to guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH).[10][11] Five replicate injections of the standard solution are performed, and the following parameters are evaluated.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value greater than 2 indicates peak tailing, which can affect integration accuracy.[12]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to produce narrow peaks.
Repeatability (%RSD) ≤ 2.0% for Peak AreaEnsures the precision and reproducibility of the analytical system.[12]
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurityConfirms the method's ability to separate the analyte from potential impurities.[12]

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area normalization method.[9] The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Additionally, peak purity analysis should be performed using the PDA detector software.[8][9] This involves comparing the UV spectra across the main peak. A pure peak will exhibit a consistent spectrum, while spectral inconsistencies may indicate the presence of a co-eluting impurity.[8]

Potential Impurities

The synthesis of benzofuranones can sometimes result in the formation of regioisomers or byproducts from incomplete reactions.[13][14] Common impurities might include starting materials, reagents, or degradation products. The developed HPLC method should demonstrate sufficient resolution to separate the this compound peak from these potential impurities.

Conclusion

The reverse-phase HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, precise, and accurate, making it suitable for quality control and stability testing in a pharmaceutical development setting. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for the Evaluation of 4-Methoxybenzofuran-3(2H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzofuran Scaffold in Oncology

The benzofuran core, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] This has led to their intensive investigation in the field of oncology.[4] The versatility of the benzofuran ring system allows for substitutions that can modulate its pharmacological properties, making it an attractive starting point for the design of novel therapeutic agents.[1]

Derivatives of the benzofuran scaffold have been shown to exert their anticancer effects through various mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6] The structural diversity of benzofuran derivatives has enabled the development of compounds with potent cytotoxic activity against a range of human cancer cell lines.[7][8]

This document provides a comprehensive guide for the investigation of a specific derivative, 4-Methoxybenzofuran-3(2H)-one , as a potential anticancer agent. While extensive research exists on the broader benzofuran class, this particular compound remains largely unexplored. The following protocols are designed to systematically evaluate its cytotoxic and mechanistic properties, providing a solid foundation for its potential development as a novel cancer therapeutic.

Proposed Research Workflow for this compound

The following diagram outlines a logical workflow for the initial preclinical evaluation of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Solubilization and Stock Preparation B MTT Cytotoxicity Assay (IC50 Determination) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) C->E D->E F Xenograft Tumor Model Establishment E->F Promising In Vitro Results G Toxicity and Efficacy Studies F->G H Tumor Growth Inhibition Analysis G->H

Caption: Proposed workflow for the anticancer evaluation of this compound.

Part 1: In Vitro Evaluation

Assessment of Cytotoxicity using MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.

Table 1: Hypothetical IC50 Values for this compound

Cancer Cell LineTissue of OriginHypothetical IC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer8.9
MCF-7Breast Cancer12.5
HCT116Colon Cancer7.8
Investigation of Apoptosis Induction

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[13] The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect apoptosis.[14] In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes in the dark at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >575 nm.[15]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Table 2: Hypothetical Apoptosis Assay Results

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control9532
IC50502525
2x IC50204040
Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[1] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Hypothetical Cell Cycle Analysis Results

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control602515
IC50402040
2x IC50251560
Elucidation of Mechanism of Action: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5][19] Several benzofuran derivatives have been shown to target this pathway. Western blotting can be used to investigate the effect of this compound on the phosphorylation status of key proteins in this pathway.[20]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448).[19] Also, probe for a loading control like GAPDH or β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Part 2: In Vivo Evaluation

Should this compound demonstrate promising in vitro activity, the next logical step is to evaluate its efficacy in a living organism.[21] Human tumor xenograft models in immunodeficient mice are a standard preclinical method for this purpose.[22][23]

Human Tumor Xenograft Model

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[24][25]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

These application notes provide a structured and comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The outlined protocols, from initial cytotoxicity screening to in vivo efficacy studies, are based on established and reliable methodologies in cancer drug discovery. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as its broader efficacy across a wider range of cancer models. The exploration of novel benzofuran derivatives like this compound holds promise for the development of new and effective cancer therapies.

References

Application Note & Protocols: Evaluating 4-Methoxybenzofuran-3(2H)-one as a Putative Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The microtubule cytoskeleton, composed of αβ-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and motility. Its dynamic nature makes it a highly validated target for anticancer therapeutics. This document provides a comprehensive guide for the investigation of 4-Methoxybenzofuran-3(2H)-one, a novel small molecule, as a potential inhibitor of tubulin polymerization. While direct evidence for this specific compound's activity is emerging, the benzofuran scaffold is a known pharmacophore in several potent antimitotic agents. This guide outlines the foundational principles and detailed protocols for a rigorous, multi-step evaluation process, from initial in vitro biochemical assays to cell-based validation of its mechanism of action.

Introduction: The Rationale for Targeting Tubulin

Microtubules are dynamic polymers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This equilibrium is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Disruption of this process by small molecule agents can lead to a prolonged mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer:

  • Colchicine-site inhibitors: These agents bind to the colchicine domain on β-tubulin, preventing its polymerization.

  • Vinca-alkaloid-site inhibitors: These bind at the vinca domain, inducing a conformational change that destabilizes microtubules.

  • Taxane-site inhibitors: Unlike the others, these agents bind to and stabilize microtubules, preventing the depolymerization necessary for mitotic progression.

Benzofuran derivatives have been identified as a promising class of compounds that often act as colchicine-site inhibitors, making this compound a molecule of significant interest for preliminary screening.

Mechanism of Action: A Proposed Model

Based on related benzofuran structures, we hypothesize that this compound (herein referred to as MBO) interacts with the colchicine-binding site on β-tubulin. This binding is predicted to sterically hinder the longitudinal association of tubulin dimers, thereby inhibiting the formation and growth of microtubule polymers. The subsequent disruption of microtubule dynamics is expected to activate the spindle assembly checkpoint (SAC), leading to mitotic arrest and downstream apoptotic signaling.

G cluster_0 Cellular Environment cluster_1 Downstream Consequences MBO This compound (MBO) Tubulin αβ-Tubulin Dimers MBO->Tubulin Binds to Colchicine Site MBO->Tubulin INHIBITS MT Microtubule Polymer Tubulin->MT Polymerization (GTP-dependent) MT->Tubulin Depolymerization SAC Spindle Assembly Checkpoint (SAC) Activated MT->SAC Disruption of Dynamics Arrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Arrest->Apoptosis SAC->Arrest

Figure 1: Proposed mechanism of action for this compound (MBO).

Experimental Workflows & Protocols

A tiered approach is recommended for evaluating MBO, starting with cell-free biochemical assays and progressing to more complex cell-based systems.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanistic Confirmation TPA Tubulin Polymerization Assay CBA Competitive Binding Assay (Colchicine Site) TPA->CBA Confirms Direct Interaction Cytotox Cytotoxicity Assay (e.g., MTT/MTS) CBA->Cytotox Establishes Cellular Relevance CFA Cell Cycle Analysis Cytotox->CFA Links Death to Cell Cycle IF Immunofluorescence Microscopy CFA->IF Visualizes Phenotype WB Western Blotting (Apoptotic Markers) IF->WB Confirms Apoptotic Outcome

Figure 2: A tiered experimental workflow for evaluating MBO.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MBO on the polymerization of purified tubulin in a cell-free system. The polymerization process is monitored by the increase in light scattering or fluorescence of a reporter dye.

Principle: Purified tubulin (>99% pure) is induced to polymerize by raising the temperature to 37°C in the presence of GTP. The resulting microtubule formation increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors will suppress this increase in absorbance.

Materials:

  • Lyophilized bovine brain tubulin (e.g., Cytoskeleton, Inc., Cat. # T240)

  • GTP solution (100 mM)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Cushion Buffer: G-PEM with 60% glycerol

  • This compound (MBO), dissolved in DMSO to a 10 mM stock

  • Positive Control: Nocodazole or Colchicine (10 mM stock in DMSO)

  • Negative Control: DMSO

  • Temperature-controlled spectrophotometer or plate reader with a 340 nm filter

  • 96-well, clear, flat-bottom plates

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL. Keep on ice for immediate use.

    • Prepare serial dilutions of MBO in G-PEM buffer. Ensure the final DMSO concentration does not exceed 1% in the reaction well. Prepare controls similarly.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 5 µL of the diluted MBO, positive control, or negative control (DMSO) to respective wells.

    • Add 50 µL of the cold tubulin solution to each well.

    • To initiate polymerization, add 5 µL of GTP solution to each well.

  • Measurement:

    • Immediately place the plate into the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (A340) versus time for each condition.

    • The rate of polymerization can be determined from the initial slope of the curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against a range of MBO concentrations and fitting the data to a dose-response curve.

Data Interpretation:

CompoundConcentration (µM)Max Polymerization (ΔA340)% Inhibition
DMSO (Vehicle)-0.3500%
Nocodazole (Control)100.02592.8%
MBO 10.28020.0%
MBO 50.18048.6%
MBO 100.09572.9%
MBO 250.04088.6%

Table 1: Example data from an in vitro tubulin polymerization assay.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of MBO on cell cycle progression, specifically looking for an accumulation of cells in the G2/M phase, which is characteristic of antimitotic agents.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MBO stock solution (10 mM in DMSO)

  • Nocodazole (positive control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., BD Pharmingen™, Cat. # 550825)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency after 24 hours.

  • Compound Treatment:

    • Treat cells with various concentrations of MBO (e.g., 0.5x, 1x, and 2x the IC₅₀ value determined from cytotoxicity assays) for a period of 24 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Nocodazole).

  • Cell Harvesting:

    • Aspirate the medium and wash cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Decant the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on PI fluorescence intensity.

Data Interpretation: A successful antimitotic agent like MBO will cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle-treated control group.

Protocol 3.3: Immunofluorescence Microscopy of Microtubule Integrity

This technique provides direct visual evidence of MBO's effect on the microtubule network within intact cells.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin is used to label the microtubule network, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with DAPI.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • MBO and control compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin (e.g., Sigma-Aldrich, Cat. # T5168)

  • Secondary Antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor™ 488 (e.g., Invitrogen, Cat. # A11001)

  • DAPI solution (1 µg/mL)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips. Treat with MBO (at its IC₅₀ concentration) and controls for an appropriate time (e.g., 16-24 hours).

  • Fixation:

    • Wash cells gently with warm PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization:

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer, e.g., 1:1000) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor™ 488-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:1000) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

    • Capture images of control and treated cells.

Data Interpretation:

  • Vehicle Control: Cells should display a well-organized, filamentous microtubule network extending throughout the cytoplasm.

  • MBO-Treated: Cells should exhibit a diffuse, punctate green fluorescence, indicating depolymerization of microtubules. Chromatin (blue) may appear condensed and fragmented, characteristic of mitotic arrest and apoptosis.

Concluding Remarks

The protocols detailed herein provide a robust framework for the initial characterization of this compound as a novel tubulin polymerization inhibitor. Positive results across these tiered assays—from biochemical inhibition and cell cycle arrest to direct visualization of microtubule disruption—would provide strong evidence for its mechanism of action and warrant further investigation as a potential anticancer therapeutic agent. Subsequent studies should focus on confirming its binding site, evaluating its effects on a broader panel of cancer cell lines, and initiating preclinical in vivo studies.

Application Notes and Protocols for the Investigation of the Antileishmanial Activity of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rationale for Investigating 4-Methoxybenzofuran-3(2H)-one as a Novel Antileishmanial Agent

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted through the bite of infected sandflies.[1] The clinical manifestations range from self-healing cutaneous lesions to the fatal visceral form of the disease.[1] Current therapeutic options are limited by issues of toxicity, the development of resistance, high cost, and challenging administration routes.[2][3] This landscape underscores the urgent need for novel, safe, and effective antileishmanial drugs.[4]

The benzofuranone scaffold has emerged as a promising chemotype in the search for new antiparasitic agents. Studies on various derivatives, such as isobenzofuranones and (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, have demonstrated significant antileishmanial activity.[1][5] For instance, certain substituted benzofuranones have shown potent activity against both Leishmania major promastigotes and Leishmania donovani amastigotes, the clinically relevant intracellular stage of the parasite.[1] This documented potential of the core structure provides a strong rationale for the investigation of novel analogues.

This document provides a comprehensive guide for researchers to evaluate the antileishmanial potential of this compound. It outlines detailed protocols for a tiered screening approach, from initial in vitro assessments against the parasite to cytotoxicity profiling and preliminary mechanistic insights.

Part 1: In Vitro Efficacy Assessment

The primary evaluation of an antileishmanial compound involves determining its activity against both the extracellular promastigote and the intracellular amastigote forms of the parasite.[6]

Anti-promastigote Activity Assay

This initial screening assay is a rapid and cost-effective method to determine the direct effect of the compound on the parasite's proliferative stage found in the sandfly vector.

Protocol 1: Determination of IC50 against Leishmania Promastigotes

  • Parasite Culture: Culture Leishmania species (e.g., L. donovani, L. major, or L. amazonensis) as promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 22-25°C.[5]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of promastigotes in the logarithmic growth phase (approximately 1 x 10^6 cells/mL) to wells containing 100 µL of the various concentrations of the test compound.

  • Controls: Include wells with parasites and medium only (negative control), parasites with the highest concentration of DMSO used (vehicle control), and parasites with a reference drug such as Amphotericin B or Miltefosine.[7]

  • Incubation: Incubate the plates at 22-25°C for 48-72 hours.

  • Viability Assessment (Resazurin Assay):

    • Add 20 µL of resazurin solution (0.0125% in PBS) to each well.

    • Incubate for another 4-6 hours.

    • Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader. The amount of resorufin produced is proportional to the number of viable cells.[8]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Anti-amastigote Activity Assay

This assay is more clinically relevant as it assesses the compound's ability to eliminate the intracellular amastigote form of the parasite within host macrophages.[2][10]

Protocol 2: Determination of IC50 against Intracellular Leishmania Amastigotes

  • Host Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA) in RPMI-1640 or DMEM medium supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

  • Macrophage Infection:

    • Seed the macrophages in a 96-well plate (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis.

    • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls as in the anti-promastigote assay.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C with 5% CO2.

  • Quantification of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per well.

    • Alternatively, for higher throughput, use macrophages infected with Leishmania expressing a reporter gene like luciferase or GFP.[3]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.

Part 2: Cytotoxicity and Selectivity Assessment

A crucial step in drug development is to ensure that the compound is selectively toxic to the parasite with minimal effect on host cells.

Mammalian Cell Cytotoxicity Assay

Protocol 3: Determination of CC50 on Macrophage Cell Line

  • Cell Culture: Seed macrophages (the same cell line used for the anti-amastigote assay) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for 48-72 hours (matching the duration of the anti-amastigote assay) at 37°C with 5% CO2.

  • Viability Assessment: Use the resazurin assay as described in Protocol 1 or an MTT assay.[11]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the host cells by 50%.[8][11]

Calculation of Selectivity Index (SI)

The Selectivity Index is a critical parameter for prioritizing compounds for further development. It represents the ratio of host cell toxicity to antiparasitic activity.

Calculation: SI = CC50 (on macrophage cell line) / IC50 (on intracellular amastigotes)[6][8]

A higher SI value (typically >10) indicates greater selectivity of the compound for the parasite over the host cell, making it a more promising drug candidate.[8]

Table 1: Hypothetical Data Summary for this compound

ParameterLeishmania donovaniMacrophage (J774A.1)Selectivity Index (SI)
IC50 (µM)
PromastigotesValueN/AN/A
AmastigotesValueN/ACalculated Value
CC50 (µM) N/AValue
Reference Drug (e.g., Miltefosine)
IC50 (Amastigotes)ValueN/ACalculated Value
CC50N/AValue

Part 3: Preliminary Mechanistic Studies

Understanding the mechanism of action is vital for lead optimization. While detailed studies are extensive, initial investigations can provide valuable insights. Related benzofuranone compounds have been shown to act through various mechanisms. For example, some isobenzofuranones inhibit type II DNA topoisomerase in Leishmania, while nitro-containing benzofuranones are bioactivated by parasitic nitroreductases.[1][5] Other potential targets in Leishmania include the purine salvage pathway and protein kinases.[12]

Workflow for Investigating Mechanism of Action

G cluster_0 Initial Assessment cluster_1 Potential Mechanisms cluster_2 Outcome A Active Compound (this compound) B DNA Topoisomerase Inhibition Assay A->B Investigate C Mitochondrial Membrane Potential Assay A->C Investigate D Reactive Oxygen Species (ROS) Generation Assay A->D Investigate E Folate Pathway Inhibition (Growth Rescue with Folate) A->E Investigate F Elucidation of Mechanism of Action B->F Synthesize Data C->F Synthesize Data D->F Synthesize Data E->F Synthesize Data

Caption: Tiered approach to investigate the mechanism of action.

Part 4: In Vivo Efficacy Assessment

Promising compounds with high in vitro activity and selectivity should be advanced to preclinical animal models to assess their efficacy in vivo.

Recommended Animal Models

The choice of animal model depends on the Leishmania species and the clinical form of the disease being studied.

  • Cutaneous Leishmaniasis (CL): BALB/c mice infected with L. major are a commonly used model. Golden hamsters (Mesocricetus auratus) are suitable for studying infections with L. braziliensis, as they develop lesions similar to those in humans.[13][14]

  • Visceral Leishmaniasis (VL): BALB/c mice or hamsters infected with L. donovani or L. infantum are standard models.[15]

Protocol 4: Murine Model of Visceral Leishmaniasis (L. donovani)

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Infect mice intravenously via the lateral tail vein with 1-2 x 10^7 amastigotes of L. donovani harvested from the spleen of an infected hamster.

  • Treatment:

    • Begin treatment 7-14 days post-infection.

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 5-10 consecutive days.

    • Divide mice into groups: untreated control, vehicle control, positive control (e.g., miltefosine), and groups receiving different doses of the test compound.

  • Efficacy Evaluation:

    • Euthanize mice 1-2 days after the last treatment dose.

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare tissue homogenates and make Giemsa-stained smears.

    • Determine the parasite burden by counting the number of amastigotes per 100 host cell nuclei.

    • Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host cell nuclei) x organ weight in milligrams.

  • Data Analysis: Express the results as the mean percentage of reduction in parasite burden in treated groups compared to the untreated control group.

Experimental Workflow for Antileishmanial Drug Discovery

G A Compound Synthesis & Characterization (this compound) B In Vitro Anti-promastigote Assay (IC50) A->B C In Vitro Cytotoxicity Assay (CC50 on Macrophages) A->C D In Vitro Anti-amastigote Assay (IC50) B->D Active? E Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) C->E D->E F Preliminary Mechanism of Action Studies E->F Selective? (SI > 10) G In Vivo Efficacy Studies (e.g., BALB/c mice) E->G Selective? (SI > 10) H Lead Compound for Further Development G->H Efficacious?

References

Application Notes and Protocols for Investigating 4-Methoxybenzofuran-3(2H)-one as an Inhibitor of the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The mTOR Pathway and the Therapeutic Potential of Novel Inhibitors

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from a variety of upstream pathways, including those activated by growth factors and nutrients.[1][3][] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[1][]

Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, making it a critical target for therapeutic intervention.[5][6][7] Small molecule inhibitors that target the mTOR pathway are therefore of significant interest in drug discovery and development.[5][6]

This document provides a comprehensive guide for the investigation of 4-Methoxybenzofuran-3(2H)-one , a novel compound with a benzofuran core structure, as a potential inhibitor of the mTOR signaling pathway. While specific data on this particular molecule is emerging, derivatives of benzofuran have been explored as mTOR inhibitors, suggesting the potential of this chemical scaffold.[8][9][10] These application notes will provide the theoretical framework and detailed experimental protocols necessary to characterize the biological activity of this compound and its effects on the mTOR signaling cascade.

The mTOR Signaling Cascade: A Closer Look

The mTOR kinase is a central node in a complex signaling network. Upon activation by upstream signals such as growth factors and amino acids, mTORC1 phosphorylates downstream effectors including p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.[2][] mTORC2 is involved in the activation of Akt, a key regulator of cell survival and metabolism.[2][]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Figure 1: Simplified mTOR signaling pathway and potential points of inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assays

The initial assessment of a potential mTOR inhibitor involves determining its effect on the viability of cancer cell lines known to have a dysregulated mTOR pathway.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines.

Methods:

  • MTT Assay (Colorimetric): This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.[3] Treat the cells with the compound for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]

Parameter MTT Assay CellTiter-Glo® Assay
Principle Measures metabolic activity (reduction of MTT)Measures ATP levels
Readout AbsorbanceLuminescence
Advantages Inexpensive, well-establishedHigh sensitivity, rapid
Considerations Can be affected by changes in cellular redox stateRequires a luminometer

Table 1: Comparison of common cell viability assays.

Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation

Western blotting is a crucial technique to determine if this compound inhibits the mTOR pathway by assessing the phosphorylation status of key downstream proteins.[2][11][12]

Objective: To quantify the effect of this compound on the phosphorylation of mTOR, S6K, 4E-BP1, and Akt.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2][11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), and total Akt overnight at 4°C.[2][13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][14]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A housekeeping protein like GAPDH or β-actin should be used as a loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Quantification Quantification Detection->Quantification

Figure 2: General workflow for Western blot analysis.

Protocol 3: In Vitro mTOR Kinase Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR.[15][16]

Objective: To determine if this compound directly inhibits the kinase activity of mTORC1 and/or mTORC2.

Step-by-Step Protocol:

  • Immunoprecipitation of mTOR Complexes:

    • Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.[15]

    • Immunoprecipitate mTORC1 using an anti-Raptor antibody and mTORC2 using an anti-Rictor antibody.[16]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated complexes in a kinase assay buffer.[14]

    • Add a substrate: GST-4E-BP1 for mTORC1 or GST-Akt for mTORC2.[15][16]

    • Add ATP and this compound at various concentrations.

    • Incubate the reaction at 30°C for 30-60 minutes.[14][15]

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the samples by Western blotting using antibodies specific for the phosphorylated substrate (e.g., phospho-4E-BP1 or phospho-Akt).[15]

Component mTORC1 Assay mTORC2 Assay
Immunoprecipitation Antibody Anti-RaptorAnti-Rictor
Substrate GST-4E-BP1 or GST-S6K1GST-Akt
Phosphorylation Site Detected p-4E-BP1 (Thr37/46) or p-S6K1 (Thr389)p-Akt (Ser473)

Table 2: Key components for in vitro mTOR kinase assays.

Data Interpretation and Expected Results

  • Cell Viability Assays: A dose-dependent decrease in cell viability is expected if this compound has anti-proliferative effects. The IC50 value will provide a quantitative measure of its potency.

  • Western Blot Analysis: If this compound is an mTOR inhibitor, a dose-dependent decrease in the phosphorylation of mTOR, S6K, 4E-BP1, and Akt should be observed, with no significant change in the total protein levels.

  • In Vitro Kinase Assay: Direct inhibition of mTOR kinase activity by this compound will be demonstrated by a reduction in the phosphorylation of the respective substrates (4E-BP1 for mTORC1 and Akt for mTORC2) in a dose-dependent manner.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential mTOR pathway inhibitor. By systematically evaluating its effects on cell viability, downstream signaling, and direct enzyme activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

References

Cell-based assays for evaluating 4-Methoxybenzofuran-3(2H)-one cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 4-Methoxybenzofuran-3(2H)-one

Abstract & Introduction

Benzofuranone derivatives represent a class of heterocyclic compounds found in nature and synthesized in the laboratory that exhibit a wide range of potent biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] As new derivatives, such as this compound, are developed, a robust and systematic approach to evaluating their cytotoxic potential is paramount for preclinical assessment.[3] A single cytotoxicity assay provides only a narrow view of a compound's effect. A comprehensive profile requires an integrated, multi-assay strategy to determine not only if a compound is toxic but also how it induces cell death.

This guide details a tiered, field-proven methodology for characterizing the cytotoxic profile of this compound. We present a logical workflow, beginning with broad screening assays to determine overall effects on cell viability and membrane integrity, followed by specific mechanistic assays to investigate the induction of apoptosis and oxidative stress. Each protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility. This framework enables researchers to build a comprehensive dossier on a compound's cellular impact, a critical step in drug discovery and toxicology.[4][5]

The Integrated Assay Strategy: A Tiered Approach

A thorough evaluation of cytotoxicity should follow a logical progression from general screening to mechanistic investigation. This tiered approach ensures that resources are used efficiently while building a complete biological narrative for the test compound.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 Value (Is the compound bioactive?) MTT->IC50 Measures viability decrease LDH LDH Assay (Membrane Integrity) LDH->IC50 Measures cytotoxicity increase Caspase Caspase-3/7 Assay (Apoptosis) IC50->Caspase If cytotoxic ROS ROS Assay (Oxidative Stress) IC50->ROS If cytotoxic Mechanism Elucidate Mechanism of Action (How does it kill cells?) Caspase->Mechanism ROS->Mechanism MTT_Principle cluster_cell Live Cell Mitochondria MTT Yellow MTT (Soluble) Enzymes Mitochondrial Reductases MTT->Enzymes Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Solubilization Solubilization (e.g., DMSO, SDS-HCl) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Caspase_Principle cluster_apoptotic_cell Apoptotic Cell Caspase Active Caspase-3/7 Cleavage Cleavage Caspase->Cleavage Substrate DEVD-Aminoluciferin (Non-luminescent) Substrate->Caspase Targeted by Product Aminoluciferin Cleavage->Product Luciferase Luciferase + ATP (from Assay Reagent) Product->Luciferase Luminescence Measure Luminescence (Glow Signal) Luciferase->Luminescence

References

High-Throughput Screening of 4-Methoxybenzofuran-3(2H)-one Libraries for the Discovery of Novel PI3K/mTOR Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The 4-methoxybenzofuran-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of critical cellular signaling pathways. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aiming to establish a high-throughput screening (HTS) campaign to explore the therapeutic potential of compound libraries based on this versatile core. Our focus will be on the identification of novel inhibitors of the PI3K/mTOR signaling cascade, a pathway frequently dysregulated in cancer and other proliferative diseases.[1] This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, ensuring a robust and scientifically sound screening strategy.

Introduction: The Therapeutic Promise of the Benzofuranone Scaffold

Benzofuran-3(2H)-ones are a class of heterocyclic compounds that form the core of numerous biologically active molecules.[2][3] Their synthetic tractability and diverse pharmacological activities have established them as valuable starting points for drug discovery. Notably, derivatives of the benzofuran-3(2H)-one scaffold have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[4] These kinases are central regulators of cell growth, proliferation, and survival, and their hyperactivation is a hallmark of many cancers.[1][5] The development of dual PI3K/mTOR inhibitors is a particularly attractive therapeutic strategy, as it can overcome feedback loops that limit the efficacy of single-target agents.[4]

This application note will detail a comprehensive workflow for the HTS of this compound libraries, from library synthesis considerations to hit validation and characterization.

Library Synthesis Strategy: Building a Chemically Diverse Screening Deck

The success of any HTS campaign is contingent on the quality and diversity of the compound library. For the this compound scaffold, a diversity-oriented synthesis (DOS) approach is recommended to maximize the exploration of chemical space. This strategy involves the use of a common synthetic route that allows for the introduction of various substituents at multiple positions on the core structure.

While a specific protocol for the parallel synthesis of a this compound library is not extensively documented, principles from the parallel synthesis of related benzofuran and benzopyran libraries can be adapted.[6][7] A plausible and efficient strategy would involve a multi-step solution-phase parallel synthesis. The general approach would be to start with a readily available substituted phenol and build the benzofuranone core, followed by diversification. For example, a palladium-catalyzed cross-coupling reaction followed by an electrophilic cyclization can be a key step in forming the benzofuran ring system, a method that has been successfully applied to the synthesis of multi-substituted benzofuran libraries.[6]

Key considerations for library design:

  • Diversity of Substituents: A range of aromatic, heteroaromatic, and aliphatic groups should be introduced at accessible positions on the benzofuranone core to probe the structure-activity relationship (SAR).

  • Physicochemical Properties: The library should be designed to have drug-like properties, including appropriate molecular weight, lipophilicity (cLogP), and polar surface area, to enhance the probability of identifying hits with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

  • Computational Modeling: In silico docking studies can be employed to prioritize the synthesis of compounds with a higher likelihood of binding to the ATP-binding pocket of PI3K and mTOR, guiding a more focused library design.

High-Throughput Screening: A Dual Assay Approach for PI3K/mTOR Inhibition

To identify potent and selective inhibitors of the PI3K/mTOR pathway, a two-tiered HTS strategy is proposed. This involves a primary biochemical screen to identify compounds that directly inhibit the kinase activity of mTOR, followed by a cell-based secondary screen to confirm pathway engagement and assess cellular potency.

Primary Screen: Biochemical mTOR Kinase Assay

A robust and sensitive biochemical assay is the cornerstone of the primary screen. The LanthaScreen™ Eu Kinase Binding Assay is a highly suitable platform for this purpose. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. This format is less prone to interference from colored or fluorescent compounds compared to other assay technologies.

Table 1: Key Parameters for LanthaScreen™ mTOR Kinase Assay

ParameterRecommended Value/ConditionRationale
Kinase Recombinant human mTORDirect measurement of target inhibition.
Tracer Kinase Tracer 236Optimized for mTOR binding affinity.
Antibody Eu-anti-GST AntibodyFor detection of GST-tagged mTOR.
ATP Concentration At or near the Km of ATPTo allow for the identification of both ATP-competitive and non-competitive inhibitors.
Compound Concentration 10 µM (single point)Standard concentration for primary HTS to identify initial hits.
Plate Format 384-well or 1536-wellTo maximize throughput and minimize reagent consumption.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for mTOR

  • Reagent Preparation: Prepare 3X solutions of the test compound, mTOR kinase/Eu-antibody mixture, and tracer in the appropriate assay buffer.

  • Compound Dispensing: Dispense 5 µL of the 3X test compound solution into the assay plate. Include positive controls (known mTOR inhibitor, e.g., Torin1) and negative controls (DMSO vehicle).

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then determine the percent inhibition for each compound relative to the controls.

Assay Quality Control: The Z'-Factor

To ensure the reliability of the HTS data, the Z'-factor should be calculated for each assay plate. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, taking into account the dynamic range of the assay and the variability of the data.

Formula for Z'-Factor: Z' = 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|

Where SD is the standard deviation.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unreliable assay.

Hit Confirmation and Validation Cascade

A rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for lead optimization.

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary (Cellular) Assays cluster_3 Selectivity & Mechanism of Action Primary HTS of this compound Library (LanthaScreen mTOR Assay) DoseResponse Dose-Response Curve Generation (IC50 Determination) Primary->DoseResponse Initial Hits Orthogonal Orthogonal Biochemical Assay (e.g., AlphaLISA PI3K Assay) DoseResponse->Orthogonal Confirmed Hits Pathway PI3K/mTOR Pathway Engagement (Western Blot for p-Akt, p-S6K) Orthogonal->Pathway Biochemically Active Hits Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Pathway->Viability Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) Viability->Selectivity Cell-Active Hits CETSA Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA) Selectivity->CETSA

Figure 1: A comprehensive hit validation workflow for identifying and characterizing novel PI3K/mTOR inhibitors.

Hit Confirmation
  • Dose-Response Curves: Compounds that show significant inhibition in the primary screen should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).

  • Orthogonal Biochemical Assay: To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal biochemical assay. The AlphaLISA® SureFire® Ultra™ Human Total PI3K p85 Detection Kit is an excellent choice.[8][9] This assay measures the total amount of the p85 regulatory subunit of PI3K, providing a different technological platform to confirm the inhibitory activity against a related target in the pathway.

Secondary Cellular Assays
  • PI3K/mTOR Pathway Engagement: A critical step is to confirm that the compounds inhibit the PI3K/mTOR pathway in a cellular context. Western blotting is a standard method to assess the phosphorylation status of key downstream effectors, such as Akt (at Ser473) and S6 kinase (at Thr389).[10][11] A dose-dependent reduction in the phosphorylation of these proteins upon treatment with the test compound provides strong evidence of on-target activity.

  • Cell Viability/Proliferation Assays: The functional consequence of pathway inhibition should be assessed by measuring the effect of the compounds on the proliferation of cancer cell lines known to be dependent on the PI3K/mTOR pathway (e.g., MCF-7, PC-3).

Selectivity and Mechanism of Action
  • Kinase Selectivity Profiling: To assess the selectivity of the most promising hits, they should be screened against a broad panel of kinases.[8][12] This is crucial for identifying compounds with a desirable selectivity profile and for understanding potential off-target effects that could lead to toxicity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to directly confirm target engagement in intact cells.[10] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein. A shift in the melting temperature of PI3K or mTOR in the presence of the compound provides direct evidence of binding.

Data Analysis and Interpretation

Throughout the screening and validation process, careful data analysis is paramount. For dose-response curves, IC50 values should be calculated using a non-linear regression model. For selectivity profiling, the data can be visualized using a kinase dendrogram to provide a clear representation of the selectivity profile.

Conclusion

The this compound scaffold holds significant promise for the development of novel PI3K/mTOR pathway inhibitors. The comprehensive HTS and hit validation workflow outlined in this application note provides a robust framework for the identification and characterization of potent and selective modulators of this critical cancer signaling pathway. By integrating biochemical and cell-based assays with rigorous data analysis and a thoughtful hit validation cascade, researchers can efficiently advance promising compounds from initial hits to lead candidates for further preclinical development.

References

Application Notes and Protocols for 4-Methoxybenzofuran-3(2H)-one in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Guide for the Exploration of a Novel Agrochemical Candidate

Disclaimer: The following application notes and protocols are a predictive guide based on the known biological activities of the broader benzofuranone chemical class. As of the date of this publication, specific agricultural research data for 4-Methoxybenzofuran-3(2H)-one is not extensively available in public literature. The methodologies outlined herein are intended to serve as a robust starting point for researchers to systematically evaluate its potential as a novel agrochemical.

Introduction: The Rationale for Investigating this compound

Benzofuran derivatives represent a significant class of heterocyclic compounds found in nature and obtainable through synthesis.[1][2] This structural motif is at the core of numerous compounds exhibiting a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] In the context of agriculture, various benzofuran and benzofuranone derivatives have been investigated for their potential to control plant diseases and pests.[4][5][6] For instance, certain derivatives have shown inhibitory effects against economically important phytopathogenic fungi.[7]

This compound, a member of this promising family, possesses a core benzofuranone structure with a methoxy substitution. While direct evidence of its agricultural applications is scarce, its structural similarity to other bioactive benzofuranones warrants a thorough investigation into its potential as a fungicide, herbicide, or insecticide. This guide provides a comprehensive framework for such an evaluation, detailing hypothetical mechanisms of action and providing robust protocols for systematic screening.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for experimental design.

PropertyValueSource
CAS Number 7169-35-9N/A
Molecular Formula C₉H₈O₃N/A
Appearance Yellow to off-white solidN/A
Storage 2-8°CN/A

Part 1: Antifungal Activity Screening

The benzofuranone scaffold is a known pharmacophore in several antifungal compounds.[7][8] The following protocols are designed to assess the potential of this compound as a fungicide against key plant pathogens.

Hypothetical Mechanism of Action as a Fungicide

Based on studies of related compounds, this compound could potentially exert its antifungal activity through several mechanisms:

  • Disruption of Cell Membrane Integrity: Like other phenolic compounds, it may interfere with the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.

  • Enzyme Inhibition: It could act as an inhibitor of essential fungal enzymes, such as those involved in cell wall synthesis or respiration.

  • Induction of Oxidative Stress: The compound might promote the generation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to proteins, lipids, and DNA.[9]

Antifungal Mechanism of Action cluster_0 Hypothetical Targets This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disruption Essential Enzymes Essential Enzymes This compound->Essential Enzymes Inhibition ROS Production ROS Production This compound->ROS Production Induction Fungal Cell Fungal Cell Cell Death Cell Death Cell Membrane->Cell Death Essential Enzymes->Cell Death Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Oxidative Damage->Cell Death

Caption: Hypothetical antifungal mechanisms of this compound.

Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of the compound on the vegetative growth of fungal pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 45-50°C.

  • Amendment of Media: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media, including the control plates which will contain only DMSO.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of a 7-day-old culture of the test fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data.

Mycelial Growth Inhibition Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Amended PDA Media Amended PDA Media Stock Solution->Amended PDA Media Pour Plates Pour Plates Amended PDA Media->Pour Plates Inoculation Inoculation Pour Plates->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Data Collection Incubation->Data Collection Calculate % Inhibition Calculate % Inhibition Data Collection->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Part 2: Herbicidal Activity Screening

While less commonly reported for benzofuranones, some related compounds have shown phytotoxic effects. A systematic evaluation of this compound for herbicidal activity is a logical extension of its bioactivity screening.

Hypothetical Mechanism of Action as a Herbicide

Potential herbicidal mechanisms of action could include:

  • Inhibition of Photosynthesis: Interference with electron transport in photosystem II (PSII) is a common mode of action for many herbicides.

  • Disruption of Phytohormone Action: The compound could mimic or antagonize the action of natural plant hormones like auxins, leading to uncontrolled growth and plant death, similar to the action of herbicides like 2,4-D.[10][11]

  • Inhibition of Amino Acid Synthesis: Targeting key enzymes in the biosynthesis of essential amino acids is another well-established herbicidal mechanism.

Protocol 2.1: Pre-emergence Herbicidal Assay

This assay evaluates the effect of the compound on seed germination and seedling emergence.

Materials:

  • This compound

  • Acetone and Tween-20 (surfactant)

  • Seeds of indicator plants (e.g., Echinochloa crus-galli (barnyardgrass) as a monocot and Amaranthus retroflexus (redroot pigweed) as a dicot)

  • Pots filled with a sterile soil-sand mixture

  • Growth chamber or greenhouse

Procedure:

  • Test Solution Preparation: Dissolve this compound in a minimal amount of acetone and then dilute with water containing 0.1% Tween-20 to achieve the desired test concentrations (e.g., 100, 250, 500, 1000 g a.i./ha). An equivalent solvent-surfactant solution serves as the control.

  • Sowing: Sow 10-15 seeds of each indicator plant species in separate pots at a depth of 1-2 cm.

  • Application: Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a laboratory sprayer.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature (25/20°C day/night), light (16-hour photoperiod), and humidity. Water the pots as needed.

  • Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0-100%, where 0 is no effect and 100 is complete kill.

  • Data Analysis: Calculate the percentage of emergence inhibition and compare the phytotoxicity ratings across different concentrations.

Protocol 2.2: Post-emergence Herbicidal Assay

This assay assesses the effect of the compound on established seedlings.

Materials:

  • Same as Protocol 2.1

  • Seedlings of indicator plants grown to the 2-3 leaf stage

Procedure:

  • Seedling Preparation: Grow indicator plants in pots until they reach the 2-3 leaf stage.

  • Test Solution Preparation: Prepare test solutions as described in Protocol 2.1.

  • Application: Spray the test solutions onto the foliage of the seedlings until runoff.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Evaluation: After 14-21 days, visually assess the phytotoxicity (chlorosis, necrosis, stunting) on a scale of 0-100%.

  • Data Analysis: Compare the phytotoxicity ratings to determine the post-emergence herbicidal activity.

Part 3: Insecticidal Activity Screening

Some benzofuran derivatives have demonstrated insecticidal properties.[12][13] The following protocols can be used for a preliminary assessment of this compound's insecticidal potential.

Hypothetical Mechanism of Action as an Insecticide
  • Neurotoxicity: The compound could act on the insect's nervous system, for example, by inhibiting acetylcholinesterase or modulating ion channels.

  • Metabolic Disruption: It might interfere with essential metabolic processes in the insect.

Protocol 3.1: Contact Toxicity Assay

This method evaluates the toxicity of the compound upon direct contact with the insect.

Materials:

  • This compound

  • Acetone

  • Test insects (e.g., Myzus persicae (green peach aphid) or Spodoptera litura (tobacco cutworm) larvae)

  • Microsyringe

  • Petri dishes with moist filter paper

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of this compound in acetone.

  • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe. Control insects are treated with acetone only.

  • Incubation: Place the treated insects in Petri dishes with a food source (e.g., a leaf disc for aphids) and maintain them at an appropriate temperature and humidity.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the percentage of mortality, correcting for control mortality using Abbott's formula. Determine the LD₅₀ (lethal dose for 50% of the population) through probit analysis.

Conclusion and Future Directions

The application notes and protocols provided in this guide offer a comprehensive, albeit predictive, framework for the initial evaluation of this compound as a potential agricultural chemical. Positive results in these primary screenings should be followed by more in-depth studies, including:

  • Spectrum of Activity: Testing against a broader range of fungal pathogens, weed species, and insect pests.

  • Mechanism of Action Studies: Elucidating the specific biochemical and physiological effects on target organisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its activity.

  • Toxicology and Environmental Fate: Assessing the safety of the compound for non-target organisms and its persistence in the environment.

The exploration of novel chemical entities like this compound is crucial for the development of new and effective solutions to the challenges facing modern agriculture.

References

Topic: 4-Methoxybenzofuran-3(2H)-one: A Novel Fluorogenic Probe for Sensing Microenvironmental Polarity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of the Benzofuranone Scaffold

The benzofuran chemical scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in biologically active natural products and its utility in developing organic light-emitting diodes (OLEDs).[1] Many of its derivatives possess intrinsic fluorescent properties, making them attractive candidates for the development of novel molecular probes for bioimaging and sensing.[2][3]

This document introduces 4-Methoxybenzofuran-3(2H)-one , a compact and synthetically accessible molecule, as a novel fluorescent probe. Its structure features a promising donor-π-acceptor (D-π-A) system, where the electron-donating methoxy group (-OCH₃) serves as the donor and the carbonyl group (C=O) of the furanone ring acts as the acceptor. This configuration is hypothesized to enable an Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation, rendering its fluorescence highly sensitive to the polarity of its immediate environment.[4]

We present here a comprehensive guide for the characterization and application of this compound as a fluorogenic sensor for probing hydrophobic domains, such as the interiors of proteins or lipidic structures within cells.

Principle of Operation: Environment-Sensitive Intramolecular Charge Transfer (ICT)

The fluorescence mechanism of this compound is predicated on an ICT process.

  • In Polar Environments (e.g., Water, Buffers): Upon excitation, the excited state is stabilized by polar solvent molecules. This stabilization promotes non-radiative decay pathways (e.g., vibrational relaxation) and can also lead to quenching through hydrogen bonding with protic solvents. The result is typically a longer-wavelength (red-shifted) emission with a significantly lower fluorescence quantum yield.[4]

  • In Non-Polar Environments (e.g., Hydrophobic Protein Pockets, Lipid Droplets): When shielded from polar solvent molecules, the non-radiative decay pathways are suppressed. This leads to a pronounced increase in fluorescence intensity (a "turn-on" effect) and a shift of the emission maximum to a shorter wavelength (blue-shift).[4]

This "off-on" switching behavior makes this compound an ideal candidate for detecting changes in microenvironmental polarity with high sensitivity.

cluster_0 Polar Environment (e.g., Aqueous Buffer) cluster_1 Non-Polar Environment (e.g., Protein Core) GroundState_P Ground State ExcitedState_P Excited State (Stabilized by Solvent) GroundState_P->ExcitedState_P Excitation (hν) NonRadiative Non-Radiative Decay (Vibrational Relaxation, Quenching) ExcitedState_P->NonRadiative Dominant Pathway LowFluorescence Weak, Red-Shifted Fluorescence ExcitedState_P->LowFluorescence Minor Pathway GroundState_NP Ground State ExcitedState_NP Excited State (Unstabilized) GroundState_NP->ExcitedState_NP Excitation (hν) Radiative Radiative Decay ExcitedState_NP->Radiative Dominant Pathway HighFluorescence Strong, Blue-Shifted Fluorescence

Figure 1: Proposed mechanism of environment-sensitive fluorescence.

Initial Characterization & Protocols

Prior to application, the fundamental photophysical properties of the probe must be established.

Protocol 1: Determining Core Photophysical Properties

This protocol establishes the foundational spectral characteristics of the probe.

A. Materials Required:

  • This compound (stock solution: 10 mM in DMSO)

  • Spectroscopic grade solvents of varying polarity (e.g., Dioxane, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

B. Step-by-Step Method:

  • Preparation of Working Solutions: Prepare a 10 µM solution of the probe in each of the selected solvents. Scientist's Note: A 10 µM concentration is generally sufficient to obtain a good signal while avoiding inner filter effects.

  • Absorbance Measurement: For each solution, scan the absorbance from 250 nm to 500 nm to determine the maximum absorption wavelength (λmax). Use the pure solvent as a blank.

  • Emission Measurement:

    • Set the excitation wavelength on the fluorometer to the λmax determined in the previous step.

    • Scan the emission spectrum from the excitation wavelength + 20 nm to 700 nm.

    • Record the maximum emission wavelength (λem).

  • Data Compilation: Record the λmax, λem, and calculate the Stokes Shift (λem - λmax) for each solvent.

C. Representative Data:

SolventPolarity Indexλmax (nm)λem (nm)Stokes Shift (cm⁻¹)Relative Quantum Yield (Φ)
Dioxane2.235041041850.85
Chloroform4.135242549800.62
Acetonitrile5.835545063250.15
Methanol6.635848078500.04
Water10.23605109183< 0.01

Trustworthiness Check: The expected trend is a bathochromic (red) shift in emission and a decrease in quantum yield as solvent polarity increases, which is characteristic of ICT probes.[4] This validates that the probe is behaving as hypothesized.

Application Protocols: From Benchtop to Cell

Protocol 2: Probing Protein Hydrophobicity using Bovine Serum Albumin (BSA)

This protocol uses a standard protein to demonstrate the probe's ability to detect hydrophobic binding pockets.

A. Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Probe Stock (1 mM in DMSO) E1 Prepare Cuvettes: Fixed Probe Conc. + Varying BSA Conc. P1->E1 P2 Prepare BSA Stock (100 µM in PBS) P2->E1 P3 Prepare PBS Buffer (pH 7.4) P3->E1 E2 Incubate 15 min at Room Temp. E1->E2 E3 Measure Fluorescence (Ex: 360 nm, Em: 400-600 nm) E2->E3 A1 Plot Fluorescence Intensity vs. [BSA] E3->A1 A2 Observe Blue Shift in λem A1->A2

Figure 2: Workflow for protein titration experiment.

B. Materials Required:

  • This compound (1 mM stock in DMSO)

  • Bovine Serum Albumin (BSA) (100 µM stock in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorometer and micro-volume cuvettes

C. Step-by-Step Method:

  • Setup: Prepare a series of cuvettes. In each, add PBS buffer.

  • Probe Addition: Add the probe stock solution to each cuvette to a final concentration of 5 µM. Mix gently. Scientist's Note: It is critical to add the probe first and ensure it is fully dispersed in the buffer before adding the protein to avoid aggregation.

  • Protein Titration: Add increasing volumes of the BSA stock solution to the cuvettes to achieve a final concentration range from 0 to 20 µM. Ensure the total volume in each cuvette is the same by adjusting the volume of PBS. A control cuvette should contain only the probe in PBS.

  • Incubation: Incubate the samples for 15 minutes at room temperature, protected from light, to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum (e.g., 400-600 nm) for each sample using an excitation wavelength of 360 nm (the λmax in water).

  • Analysis: Plot the peak fluorescence intensity against the BSA concentration. Note any shift in the λem.

D. Expected Outcome: A significant, concentration-dependent increase in fluorescence intensity should be observed as the probe binds to the hydrophobic pockets of BSA. A concurrent blue-shift from ~510 nm (in PBS) towards ~430 nm is expected, indicating the probe's transition to a non-polar environment.

Protocol 3: Exploratory Cellular Imaging of Lipid Droplets

This protocol outlines the use of the probe for staining lipid-rich organelles in cultured cells. The lipophilic nature of the benzofuran core suggests a potential accumulation in neutral lipid structures.[5]

A. Materials Required:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Oleic acid (for inducing lipid droplet formation)

  • This compound (1 mM stock in DMSO)

  • Hoechst 33342 (for nuclear counterstain)

  • Paraformaldehyde (PFA) 4% solution for fixing

  • Fluorescence microscope with DAPI and FITC/GFP filter sets

B. Step-by-Step Method:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and grow to 60-70% confluency.

  • Lipid Droplet Induction (Optional): To enhance visualization, treat cells with 200 µM oleic acid complexed to BSA for 16-24 hours to induce lipid droplet formation.

  • Probe Staining:

    • Dilute the this compound stock solution in pre-warmed serum-free medium to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium.

    • Incubate for 30 minutes at 37°C.

  • Counterstaining & Fixing:

    • Wash the cells twice with PBS to remove excess probe.

    • Add medium containing Hoechst 33342 (1 µg/mL) and incubate for 10 minutes.

    • Wash twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS. The cells are now ready for imaging.

  • Imaging:

    • Use the DAPI channel to visualize the nucleus (stained by Hoechst).

    • Use the FITC/GFP channel to visualize this compound. The probe's expected blue-green emission in the non-polar lipid environment should be well-captured by this filter set.

Self-Validation: For confident localization, co-staining with a known lipid droplet marker like Nile Red or BODIPY 493/503 is recommended in initial experiments. A cytotoxicity assay (e.g., MTT or LDH) should also be performed to ensure the probe concentration used is not toxic to the cells.

Troubleshooting

IssuePossible CauseRecommended Solution
Probe Precipitation Low solubility in aqueous buffer.Prepare the final solution by adding the DMSO stock to the buffer while vortexing. Keep the final DMSO concentration <1%.
High Background Signal Non-specific binding; excess unbound probe.Increase the number of washing steps after staining in the cell imaging protocol. Optimize for the lowest effective probe concentration.
Weak Cellular Signal Poor cell permeability; low target abundance.Increase incubation time or probe concentration (monitor for toxicity). Use a permeabilizing agent like Triton X-100 (for fixed cells only).
Rapid Photobleaching Probe instability under high-intensity light.Reduce laser power and exposure time during microscopy. Use an anti-fade mounting medium.

References

Troubleshooting & Optimization

Side reactions in the preparation of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to the Synthesis

The preparation of this compound typically involves the intramolecular cyclization of a precursor such as 2-(carboxymethyl)-5-methoxybenzoic acid. This transformation, often a Friedel-Crafts-type acylation, is commonly mediated by strong dehydrating acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address these potential pitfalls and offer practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

FAQ 1: Low or No Yield of the Desired Product

Question: I performed the cyclization of 2-(carboxymethyl)-5-methoxybenzoic acid using polyphosphoric acid, but my yield of this compound is very low, or I only recovered the starting material. What could be the cause?

Answer:

Several factors can contribute to a low or non-existent yield in this intramolecular Friedel-Crafts acylation.

  • Insufficient Dehydration/Activation: Polyphosphoric acid (PPA) is highly hygroscopic. If it has absorbed atmospheric moisture, its efficacy as a dehydrating and activating agent will be severely compromised.[1]

    • Solution: Use freshly opened PPA or PPA from a properly stored container. If the PPA is old, its strength can be rejuvenated by heating it with an appropriate amount of phosphorus pentoxide (P₂O₅).

  • Inadequate Reaction Temperature or Time: The activation energy for the intramolecular acylation may not have been reached, or the reaction was not allowed to proceed to completion.

    • Solution: Ensure your reaction is heated to the appropriate temperature, typically between 80-100 °C for PPA-mediated cyclizations. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A good starting point is 2-4 hours.

  • Poor Quality Starting Material: The precursor, 2-(carboxymethyl)-5-methoxybenzoic acid, may contain impurities that interfere with the reaction. For instance, residual salts from its own synthesis can neutralize the acidic catalyst.

    • Solution: Purify the starting material before the cyclization step. Recrystallization is often an effective method. Ensure the material is thoroughly dried.

FAQ 2: Formation of a Dark, Tarry, or Polymeric Substance

Question: My reaction mixture turned into a dark, intractable tar, making product isolation impossible. What causes this and how can I prevent it?

Answer:

The formation of tar or polymeric material is a common issue in acid-catalyzed reactions, especially at elevated temperatures.

  • Cause 1: Intermolecular Condensation: At high concentrations, molecules of the starting material can react with each other (intermolecularly) instead of cyclizing (intramolecularly). This leads to the formation of high molecular weight oligomers and polymers.

    • Prevention: The principle of "high dilution" favors intramolecular reactions. While challenging with viscous PPA, ensuring the starting material is well-dispersed and the reaction is not overly concentrated can help. Adding the substrate portion-wise to the hot PPA can also maintain a low instantaneous concentration.

  • Cause 2: Overheating/Decomposition: Polyphosphoric acid is a strong acid and dehydrating agent. Excessive temperatures can lead to charring and decomposition of the organic substrate.

    • Prevention: Carefully control the reaction temperature. Use an oil bath with a thermostat for precise temperature regulation. Avoid localized overheating by ensuring efficient stirring.

  • Cause 3: Reaction with Impurities: Impurities in the starting material can be more prone to polymerization under strong acidic conditions.

    • Prevention: As mentioned in FAQ 1, use highly pure starting material.

FAQ 3: Presence of an Unexpected Isomer in the Product Mixture

Question: My NMR analysis suggests the presence of an isomeric benzofuranone. How is this possible, and can it be avoided?

Answer:

While the formation of the 4-methoxy isomer is electronically favored, harsh reaction conditions could potentially lead to side reactions that produce isomers.

  • Cause: Demethylation-Rearrangement: Although less common, extremely strong acidic conditions and high temperatures could lead to the cleavage of the methoxy ether (demethylation). The resulting phenol could then undergo rearrangement or alternative cyclization pathways, though this is speculative without direct evidence for this specific substrate.

    • Mitigation: Use the mildest effective conditions for cyclization. Consider alternative, less harsh cyclizing agents if this is a persistent problem. Eaton's reagent, for instance, can sometimes be effective at lower temperatures than PPA.

FAQ 4: Difficulty in Purifying the Crude Product

Question: My crude product is an oily solid that is difficult to purify by recrystallization. What are the likely impurities and what purification strategy do you recommend?

Answer:

The difficulty in purification often points to the presence of unreacted starting material and polymeric byproducts.

  • Likely Impurities:

    • Unreacted 2-(carboxymethyl)-5-methoxybenzoic acid: This is a carboxylic acid and will have different solubility properties than the desired ketone.

    • Polymeric byproducts: These are often amorphous, oily, or resinous materials.

  • Recommended Purification Protocol:

    • Aqueous Workup: After quenching the reaction with ice-water, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution. This will remove the acidic starting material into the aqueous layer.

    • Column Chromatography: This is the most effective method for separating the desired product from polymeric materials. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is recommended.

    • Recrystallization: Once a purer fraction is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield a crystalline solid.

Experimental Protocols

Protocol 1: Synthesis of 2-(carboxymethyl)-5-methoxybenzoic acid

This precursor can be synthesized via the hydrolysis of its corresponding dimethyl ester.[2]

  • Dissolve methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate (1 equivalent) in methanol.

  • Add an aqueous solution of sodium hydroxide (excess, e.g., 5 equivalents).

  • Heat the mixture to 60 °C and stir for 5 hours, monitoring the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2 with hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-(carboxymethyl)-5-methoxybenzoic acid.

Protocol 2: Cyclization to this compound
  • Place polyphosphoric acid (PPA) (e.g., 10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Heat the PPA to 80-90 °C in an oil bath.

  • Slowly add 2-(carboxymethyl)-5-methoxybenzoic acid (1 equivalent) in portions to the hot, stirring PPA.

  • Continue stirring at this temperature for 2-4 hours, monitoring the reaction progress by TLC (eluent: hexane/ethyl acetate 3:1).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Main Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the intended cyclization and the primary side reaction of intermolecular condensation.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway A 2-(carboxymethyl)-5- methoxybenzoic acid C Acylium Ion Intermediate A->C PPA, Δ (Intramolecular) D 2-(carboxymethyl)-5- methoxybenzoic acid B 4-Methoxybenzofuran- 3(2H)-one (Product) C->B Cyclization E Dimer/Polymer D->E PPA, Δ (Intermolecular)

Caption: Intramolecular vs. Intermolecular Reaction Pathways.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G start Reaction Outcome low_yield Low/No Yield start->low_yield tar Tarry Mixture start->tar impure Impure Product start->impure success Successful Synthesis start->success High Yield & Purity check_ppa Check PPA Quality (Hygroscopic?) low_yield->check_ppa Possible Cause check_temp Verify Temp/Time low_yield->check_temp Possible Cause check_sm Check Starting Material Purity low_yield->check_sm Possible Cause check_conc High Concentration? tar->check_conc Possible Cause check_hotspot Local Overheating? tar->check_hotspot Possible Cause purify_sm Purify Starting Material impure->purify_sm Solution optimize_purification Optimize Purification (Bicarb Wash, Chromatography) impure->optimize_purification Solution check_ppa->success Solution: Use Dry PPA check_temp->success Solution: Optimize Conditions check_sm->purify_sm Solution check_conc->success Solution: High Dilution check_hotspot->success Solution: Better Temp Control

Caption: Troubleshooting workflow for the synthesis.

Data Summary

ParameterRecommended ValueRationale
Cyclization Temperature 80-100 °CBalances reaction rate and minimizes thermal decomposition.
Reaction Time 2-4 hoursTypically sufficient for completion; should be monitored by TLC.
PPA to Substrate Ratio 10-20:1 (w/w)Ensures a fluid reaction medium and sufficient dehydrating agent.
Purification Method Column ChromatographyEffective for separating the product from non-polar and polymeric impurities.

References

Technical Support Center: A Guide to the Purification of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic compound. As a molecule with significant potential in synthetic and medicinal chemistry, its purity is paramount. However, its structural features—a lactone, a ketone, and an activated aromatic ring—present unique stability and purification challenges.

This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind common issues and offer robust, validated protocols to help you achieve the desired purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses high-level questions regarding the inherent properties and handling of this compound.

Q1: What are the primary stability concerns for this compound during purification and storage?

A1: The stability of this compound is a critical consideration. The core structure contains several functionalities that render it susceptible to degradation under common laboratory conditions.

  • Hydrolytic Instability: The benzofuranone system contains a lactone (an cyclic ester), which is prone to hydrolysis under both acidic and basic aqueous conditions. This can open the furanone ring to form 2-hydroxy-4-methoxyphenylacetic acid. A similar compound, 4-hydroxybenzofuran-2-one, has been observed to undergo partial hydrolysis upon recrystallization from water[1]. Therefore, prolonged exposure to aqueous media, especially at non-neutral pH, should be minimized.

  • Thermal Sensitivity: While specific data on this compound is limited, many complex organic molecules can decompose at elevated temperatures. It is advisable to avoid excessive heat during solvent removal (e.g., use a rotary evaporator at moderate temperatures, <40-50°C) and during long-term storage.

  • pH Sensitivity: Related heterocyclic compounds are known to be unstable in aqueous solutions. For instance, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) decomposes rapidly in aqueous buffers, with a half-life of just 5.3 hours at room temperature and pH 6.75[2]. This underscores the importance of maintaining near-neutral pH during aqueous workups and chromatographic separations.

Q2: From a typical synthesis, what are the most common impurities I should expect to see?

A2: Impurities are highly dependent on the synthetic route, but they generally fall into three categories:

  • Unreacted Starting Materials: The most common impurities are often the precursors used in the final cyclization or condensation step.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the reaction can contaminate the crude product. These are typically removed during the initial aqueous workup.

  • Reaction Byproducts: The formation of the benzofuranone ring can sometimes lead to the generation of regioisomers, especially if the aromatic precursors have multiple potential reaction sites[3]. Over-oxidation or incomplete cyclization can also lead to structurally related impurities that may have similar polarities, making them difficult to separate.

Q3: What are the best practices for the long-term storage of purified this compound?

A3: Based on the stability profile, the following storage conditions are recommended to preserve the integrity of the compound:

  • Temperature: Store at low temperatures (-20°C is ideal).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • State: Store as a solid (lyophilized, if possible) rather than in solution, as solvents can facilitate degradation over time.

Part 2: Troubleshooting Purification Workflows

This section provides a detailed, problem-solving approach to common purification techniques.

Initial Aqueous Workup & Extraction
  • Issue: You observe significant product loss or the appearance of new, more polar spots on your TLC plate after performing an aqueous wash.

  • Probable Cause: As discussed in the FAQs, the lactone ring is likely undergoing hydrolysis due to non-neutral pH.

  • Troubleshooting & Solution:

    • Use Mild Reagents: If an acid or base wash is necessary, use dilute and weak solutions (e.g., 5% NaHCO₃ solution instead of 1M NaOH; 1M citric acid instead of 1M HCl).

    • Minimize Contact Time: Perform washes quickly and avoid letting the biphasic mixture sit for extended periods.

    • Control Temperature: Conduct the workup in a separatory funnel placed in an ice bath to slow down potential degradation reactions.

    • Final Wash: Always finish with a brine wash to break up any emulsions and remove the bulk of the water before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Column Chromatography

Column chromatography is one of the most effective methods for purifying this compound.[4][5][6]

  • Issue 1: The compound streaks badly on a silica gel TLC plate or column, leading to poor separation.

  • Probable Cause: The slightly acidic nature of the compound's enolizable proton may be causing strong interaction with the acidic silica gel surface.

  • Troubleshooting & Solution:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid to the eluent. This can saturate the highly active sites on the silica, leading to sharper bands.

    • Use a Different Stationary Phase: Consider switching to neutral alumina, which is less acidic and may reduce unwanted interactions.

  • Issue 2: Key impurities are co-eluting with the product.

  • Probable Cause: The impurities have a polarity very similar to the desired compound.

  • Troubleshooting & Solution:

    • Optimize the Solvent System: A single isocratic system may not be sufficient. Experiment with different solvent mixtures. A good starting point is a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient.

    • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Solvent System (v/v) Typical Use Case Reference
DichloromethaneFor eluting the product from a silica gel column.[4]
Ethyl Acetate / Petroleum Ether (3:7)Used in flash chromatography for related benzofuran derivatives.[5]
Hexanes / Ethyl Acetate (4:1 to 3:1)Effective for purifying various substituted benzofuran compounds.[6]
  • Issue 3: The recovery from the column is low, and analysis of the fractions shows new, unidentified spots.

  • Probable Cause: The compound is degrading on the silica gel column. The acidic nature of standard silica can catalyze the hydrolysis of the lactone.

  • Troubleshooting & Solution:

    • Deactivate the Silica: Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine. Stir for 15 minutes before packing the column. This will neutralize the acidic sites.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

    • Use an Alternative: As mentioned, neutral alumina can be a less harsh alternative to silica gel.

Recrystallization

Recrystallization is an excellent final polishing step if the product is already >90% pure.

  • Issue 1: The compound "oils out" instead of forming crystals.

  • Probable Cause: The solvent is too good, or the solution is cooling too quickly.

  • Troubleshooting & Solution:

    • Re-evaluate Your Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture). Ethanol has been successfully used for similar structures.[7]

    • Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, then place it in a refrigerator, and finally in a freezer. Do not rush the cooling process.

    • Seed the Solution: If you have a pure crystal, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.

  • Issue 2: The purity of the material (by HPLC or NMR) does not significantly improve.

  • Probable Cause: The primary impurity has a very similar structure and solubility profile, causing it to co-crystallize with your product.

  • Troubleshooting & Solution: This is a classic challenge. Recrystallization is poor at removing impurities with high structural similarity. In this case, you must return to chromatography. High-performance liquid chromatography (HPLC) on a preparative scale may be necessary to resolve the issue.

Part 3: Visualization of Purification & Analysis Workflow

A logical approach is key to efficient and successful purification. The following diagrams illustrate a decision-making process and a standard operational workflow.

G start Crude Product Analysis (TLC/HPLC/NMR) purity_check Assess Purity & Impurity Profile start->purity_check high_purity Purity > 90%? Single Major Impurity? purity_check->high_purity High Purity Path low_purity Purity < 90%? Multiple Impurities? purity_check->low_purity Low Purity Path recrystallize Proceed to Recrystallization high_purity->recrystallize Yes chromatography Perform Column Chromatography high_purity->chromatography No final_check Final Purity Analysis (>98%?) recrystallize->final_check low_purity->recrystallize No low_purity->chromatography Yes chromatography->final_check pass Store Purified Product final_check->pass Yes fail Repeat Purification or Consider Prep-HPLC final_check->fail No

Caption: Decision tree for selecting a purification strategy.

G cluster_purification Purification Steps cluster_analysis Analysis & QC crude Crude Product workup Aqueous Workup (pH control) crude->workup column Flash Chromatography (Optimized Eluent) workup->column fractions Combine Pure Fractions (TLC/HPLC check) column->fractions recrystal Recrystallization (Final Polish) fractions->recrystal final_product Pure Product (>98%) recrystal->final_product nmr NMR (Structure) hplc HPLC (Purity) ms MS (Mass) final_product->nmr final_product->hplc final_product->ms

Caption: Standard workflow for purification and analysis.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate on-column degradation.

  • Preparation of Deactivated Silica:

    • In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).

    • Create a slurry in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Add triethylamine to make up 1% of the total solvent volume.

    • Stir the slurry gently for 15-20 minutes.

  • Column Packing:

    • Pour the slurry into your column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.

    • Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add your mobile phase and begin elution.

    • Collect fractions and monitor them by TLC. A typical TLC system would be 7:3 Hexane:Ethyl Acetate with visualization under a UV lamp (254 nm).

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporator), keeping the water bath temperature below 40°C.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System

This biphasic solvent system is excellent for tuning polarity to achieve perfect crystallization.

  • Dissolution:

    • Place the semi-purified solid into an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethyl acetate (a good solvent) and warm gently (to ~40-50°C) with stirring until the solid completely dissolves.

  • Inducing Crystallization:

    • While the solution is still warm, slowly add hexane (a poor solvent) dropwise until the solution just begins to turn cloudy (this is the saturation point).

    • Add 1-2 drops of ethyl acetate to make the solution clear again.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should see crystals begin to form.

    • Once at room temperature, place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold hexane.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References

Technical Support Center: Navigating the Stability of 4-Methoxybenzofuran-3(2H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. As a valued member of the scientific community, we understand that compound stability is paramount to the success and reproducibility of your experiments. This resource is structured to address potential challenges you may encounter, offering explanations grounded in chemical principles and actionable protocols to ensure the integrity of your work.

Introduction to the Stability of this compound

This compound belongs to the benzofuranone class of compounds, characterized by a lactone (cyclic ester) fused to a benzene ring. The inherent reactivity of the lactone ring, coupled with the electronic effects of the methoxy group, can make this molecule susceptible to degradation under various experimental conditions. Understanding these potential stability issues is the first step toward mitigating them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of this compound is showing a decrease in purity over time, even when stored in the dark. What is the likely cause?

Answer: The most probable cause of degradation in the absence of light is hydrolysis of the lactone ring.[1] This is a common degradation pathway for compounds containing ester or lactone functional groups, especially in the presence of water or other nucleophilic solvents.[1]

Causality: The carbonyl carbon of the lactone is electrophilic and susceptible to nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions. The methoxy group on the benzene ring can also influence the electronic properties of the molecule, potentially affecting the rate of hydrolysis.

Troubleshooting Steps:

  • Solvent Selection: If your experimental conditions permit, consider using anhydrous aprotic solvents (e.g., anhydrous acetonitrile, THF, or dioxane) to minimize the presence of water.

  • pH Control: If working in an aqueous or protic solvent system, ensure the pH is maintained in a neutral to slightly acidic range (pH 4-6), as both strongly acidic and basic conditions can accelerate lactone hydrolysis.[1][2] Buffering your solution can help maintain a stable pH.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to reduce the rate of hydrolytic degradation. For working solutions, prepare them fresh and use them promptly.

FAQ 2: I've observed the appearance of new peaks in my HPLC analysis after exposing my sample to ambient light. What could be happening?

Answer: The appearance of new peaks upon exposure to light suggests that this compound may be susceptible to photodegradation. Aromatic systems and carbonyl groups can absorb UV-Vis light, leading to photochemical reactions.

Causality: The energy from light absorption can promote the molecule to an excited state, where it can undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules in the solution. For benzofuranone-type structures, this can lead to complex degradation pathways.

Troubleshooting Steps:

  • Light Protection: Always handle and store solutions of this compound in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Working Conditions: Conduct experiments under low-light conditions or use light-protective covers for your experimental setup (e.g., autosampler trays).

  • Photostability Testing: If the compound is intended for an application where light exposure is unavoidable, a formal photostability study should be conducted according to ICH Q1B guidelines to characterize the degradation products.

FAQ 3: My analytical results are inconsistent, and I suspect the compound is degrading. How can I confirm this and identify the degradation products?

Answer: To confirm degradation and identify the resulting products, a forced degradation (or stress testing) study is recommended.[3][4][5] This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source.

  • Analysis:

    • At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with a C18 column. An HPLC-MS method is highly recommended for the identification of degradation products.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Data Interpretation:

  • Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • The mass-to-charge ratio (m/z) of the new peaks from the LC-MS analysis can provide the molecular weights of the degradation products, aiding in their structural elucidation.

Visualization of the Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Heat Heat->Analysis Light Light Light->Analysis Stock_Solution Stock Solution of This compound Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light Identification Identify Degradation Products Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway Degradation_Pathways Parent This compound Hydrolysis_Product Ring-Opened Carboxylic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Species (e.g., Phenols, Quinones) Parent->Oxidation_Products Oxidation ([O])

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzofuran-3(2H)-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Introduction to this compound Derivatization

This compound is a key heterocyclic scaffold found in a variety of biologically active compounds and natural products.[1] Its derivatization is crucial for the synthesis of novel pharmaceutical agents and molecular probes.[1][2] However, optimizing the reaction conditions for these derivatizations can be challenging, often leading to issues with yield, purity, and reproducibility. This guide provides a structured approach to troubleshooting and optimizing your experimental protocols.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the derivatization of this compound.

Q1: I am observing low to no product formation in my reaction. What are the likely causes and how can I address them?

A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inadequate Reagent Reactivity: The electrophile or nucleophile you are using may not be sufficiently reactive under your current conditions.

    • Solution: Consider using a more reactive derivatizing agent. For instance, in acylation reactions, an acyl chloride or anhydride will be more reactive than the corresponding carboxylic acid.[3] Activating the carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be effective.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C.[3] Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition of starting materials or products.[4]

  • Improper Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.

    • Solution: Screen a range of solvents with varying polarities. For instance, a switch from a non-polar solvent like toluene to a more polar aprotic solvent like acetonitrile or dimethylformamide (DMF) can significantly impact reaction rates.[5][6]

  • Catalyst Inactivity or Absence: Many derivatization reactions require a catalyst to proceed efficiently.

    • Solution: Ensure you are using the correct catalyst and that it is active. For palladium-catalyzed cross-coupling reactions, for example, the choice of ligand and the oxidation state of the palladium are critical.[2] For base-catalyzed reactions, ensure the base is strong enough to deprotonate the necessary functional group.

Q2: My reaction is producing multiple products, leading to a complex mixture and difficult purification. How can I improve the selectivity?

A2: Poor selectivity often arises from competing reaction pathways or the formation of side products.

  • Side Reactions: The starting material or product may be undergoing undesired reactions under the current conditions.

    • Solution: Lowering the reaction temperature can often minimize side reactions. Additionally, consider the use of protecting groups for sensitive functionalities on your starting material that are not involved in the desired transformation.

  • Regioselectivity Issues: If your this compound derivative has multiple reactive sites, you may be observing a mixture of regioisomers.

    • Solution: The choice of catalyst and reaction conditions can often control regioselectivity. For example, in Friedel-Crafts type reactions, the Lewis acid catalyst and solvent can influence the position of substitution.[7] Steric hindrance can also be exploited by using bulkier reagents to favor reaction at the less hindered site.[8]

Q3: I am struggling with the purification of my final product. What strategies can I employ for better separation?

A3: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Co-elution in Column Chromatography: If your product co-elutes with impurities on a silica gel column, several adjustments can be made.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems. A detailed gradient elution may be necessary. Adding a small percentage of a third solvent (e.g., methanol or dichloromethane in a hexane/ethyl acetate system) can alter the selectivity.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

      • Derivatization for Separation: In some cases, you can derivatize the mixture to create diastereomers that are more easily separable by standard chromatography.[9]

  • Product Loss During Workup: Significant product loss can occur during aqueous extraction if the product has some water solubility.

    • Solution: To minimize loss, use multiple extractions with smaller volumes of organic solvent. "Salting out" by adding a saturated sodium chloride solution to the aqueous phase can decrease the solubility of your organic product in the aqueous layer.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of my derivatization reaction?

A1: The choice of analytical technique depends on the nature of your reactants and products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of most organic reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information on the consumption of starting materials and the formation of products. It is particularly useful for complex reaction mixtures.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is an excellent tool for both monitoring the reaction and identifying products and byproducts.[12] Derivatization is often employed to make analytes suitable for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time and can provide detailed structural information about the products and any intermediates that may be forming.[4]

Q2: How do I choose the optimal catalyst for my reaction?

A2: Catalyst selection is highly dependent on the specific transformation you are performing.

  • Palladium Catalysis: For cross-coupling reactions like Suzuki, Heck, or Sonogashira, palladium catalysts are commonly used.[2] The choice of palladium precursor (e.g., Pd(OAc)2, PdCl2(PPh3)2) and ligand is crucial for catalytic activity and selectivity.

  • Copper Catalysis: Copper catalysts are a cost-effective alternative to palladium for certain coupling reactions.[2]

  • Acid/Base Catalysis: For reactions like esterification or aldol-type condensations, acid or base catalysis is typically employed. The strength of the acid or base should be carefully considered to avoid unwanted side reactions.

Q3: What are some common pitfalls to avoid when setting up a derivatization reaction?

A3:

  • Moisture and Air-Sensitive Reagents: Many organometallic catalysts and reactive reagents are sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) when necessary.[3]

  • Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of undesired byproducts. Carefully measure your reagents.

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the catalyst or lead to the formation of side products. Ensure your starting this compound is of high purity.

Data Presentation

Table 1: Recommended Solvent Screening for Derivatization Reactions

Solvent ClassExamplesPolarityTypical Applications
Non-polar Hexane, Toluene, BenzeneLowReactions with non-polar reactants
Ethereal Diethyl ether, Tetrahydrofuran (THF), DioxaneLow to MediumGrignard reactions, organometallic catalysis
Halogenated Dichloromethane (DCM), ChloroformMediumGeneral purpose solvent for a wide range of reactions
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighReactions involving polar and charged intermediates
Polar Protic Methanol, Ethanol, Acetic AcidHighReactions that require proton sources, esterifications[7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling

This protocol is a general guideline for the coupling of an aryl halide with a terminal alkyne to form a substituted benzofuran derivative.[2]

  • To a solution of the this compound derivative bearing a halide (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield Observed check_reagents Check Reagent Reactivity & Purity start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK product_obtained Product Obtained check_reagents->product_obtained Issue Resolved optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->product_obtained Issue Resolved check_catalyst Check Catalyst Activity optimize_solvent->check_catalyst No Improvement optimize_solvent->product_obtained Issue Resolved check_catalyst->product_obtained Issue Resolved

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: General Experimental Workflow for Derivatization and Purification

DerivatizationWorkflow start Starting Material: This compound reaction Derivatization Reaction (e.g., Coupling, Alkylation) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Pure Derivative analysis->end

Caption: A general workflow for the derivatization and purification process.

References

Technical Support Center: A Guide to Troubleshooting Inconsistent Results with 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges and inconsistent results that can arise during biological assays involving this compound. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to conduct robust and reproducible experiments.

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users of this compound, providing a systematic approach to identifying and resolving experimental variability.

Q1: I'm observing significant variability in my IC50 values for this compound across different experimental batches. What are the likely causes?

Inconsistent IC50 values are a frequent challenge when working with small molecule inhibitors. The sources of this variability can typically be traced back to three key areas: the compound itself, the biological system, and the assay protocol.[1]

Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Solubility is Critical: this compound, like many small molecules, may have limited aqueous solubility. Visually inspect your stock and working solutions for any signs of precipitation.[2] Poor solubility leads to an inaccurate effective concentration in your assay.

      • Pro-Tip: Prepare fresh dilutions from a high-concentration stock in 100% DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]

    • Stability Matters: Furanone-containing compounds can be susceptible to degradation, particularly at non-neutral pH.[3][4] Ensure your assay buffer pH is stable and consistently maintained across experiments. The stability of phenolic compounds can also be pH-dependent.[5]

      • Pro-Tip: If you suspect pH-induced degradation, perform a control experiment where the compound is incubated in the assay media for the duration of the experiment, and then its integrity is assessed (e.g., by HPLC).

  • Biological System Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range. Continuous passaging can lead to genetic drift, altering cellular pathways and, consequently, the cellular response to the compound.[1]

    • Cell Seeding Density: Ensure that the number of cells seeded per well is highly consistent. Cell density can significantly impact the final readout of viability and signaling assays.[1]

  • Assay Protocol Consistency:

    • Incubation Times: Standardize all incubation times, including cell seeding, compound treatment, and final assay readout. The effects of many inhibitors are time-dependent.[1]

    • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and typically below 0.5% to avoid solvent-induced artifacts.[2]

Q2: My results suggest this compound is inactive in my cell-based assay. How can I confirm if this is a true negative result?

Observing a lack of effect can be as complex to interpret as variable results. A systematic approach is necessary to distinguish between true compound inactivity and an experimental artifact.[2][6]

Troubleshooting Workflow:

cluster_compound Compound Verification cluster_controls Assay Validation cluster_target Biological Target start No Observable Effect compound Verify Compound Integrity & Solubility start->compound Is the compound active? assay_controls Check Assay Controls compound->assay_controls If compound is verified solubility_check Visual Solubility Check (Precipitation?) compound->solubility_check target Confirm Target Presence & Activity assay_controls->target If controls are valid pos_control Positive Control Active? assay_controls->pos_control conclusion Interpret Results target->conclusion If target is present target_expression Confirm Target Expression (e.g., Western Blot) target->target_expression fresh_prep Prepare Fresh Serial Dilutions solubility_check->fresh_prep neg_control Negative Control Inactive? pos_control->neg_control pathway_activity Confirm Pathway is Active target_expression->pathway_activity

Caption: Troubleshooting workflow for compound inactivity.

Detailed Steps:

  • Verify Compound Integrity:

    • Source and Purity: Ensure the compound is from a reputable source with purity data (e.g., HPLC, NMR).[2]

    • Storage: Confirm that the compound has been stored under the recommended conditions (e.g., -20°C, protected from light).[2]

  • Validate the Assay:

    • Positive and Negative Controls: A robust positive control for your assay is essential. If the positive control is not working, the issue lies with the assay itself, not your test compound.[6]

    • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same concentration as your test compound) to ensure the solvent is not causing unexpected effects.[2]

  • Confirm Target Engagement:

    • Target Expression: Verify that your cell line expresses the intended molecular target of this compound.

    • Pathway Activation: Ensure that the signaling pathway you are measuring is active in your experimental model. For instance, if you are looking for inhibition of a kinase, the kinase should be in its active state.[1]

Q3: How do I differentiate between on-target effects and off-target cytotoxicity with this compound?

This is a critical aspect of drug discovery and development. Several experimental approaches can help you delineate the specific on-target activity from non-specific or cytotoxic effects.[1]

Strategies for On-Target Validation:

Experimental Approach Rationale Expected Outcome for On-Target Effect
Dose-Response Curve A specific inhibitor should exhibit a clear relationship between its concentration and the biological effect.[1]A sigmoidal dose-response curve with a potent IC50 value.
Use of a Structurally Different Inhibitor If another inhibitor targeting the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.[1]The alternative inhibitor should replicate the biological effect of this compound.
Rescue Experiment Overexpression of a resistant mutant of the target protein should abrogate the inhibitor-induced phenotype.[1]The cellular phenotype induced by the compound is reversed in cells expressing the resistant mutant.
Cell Viability Assay To distinguish between a specific biological effect and general toxicity.The desired biological effect should occur at concentrations that are non-toxic to the cells.

Part 2: Key Experimental Protocols

To ensure consistency, here are detailed step-by-step protocols for common applications of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and soluble compound solutions for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Carefully weigh the required amount of this compound powder. b. Dissolve the powder in 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex gently until the compound is fully dissolved. A brief sonication may aid dissolution. d. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the supplier.[2]

  • Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the final desired concentrations. c. Crucially, visually inspect each dilution for any signs of precipitation against a dark background. [2] If precipitation occurs, the effective concentration is lower than intended, and troubleshooting of the solvent or concentration range is necessary.

Protocol 2: Cell-Based Assay for Proliferation (e.g., Resazurin Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells into a 96-well microplate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death if available.[2] c. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: a. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[2]

  • Assay Readout: a. Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours. b. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Part 3: Understanding the Mechanism of Action

While the specific mechanism of this compound may be under investigation, related benzofuran and furanone derivatives have been shown to act on various cellular pathways. For example, some benzofuran derivatives are known to inhibit tubulin polymerization, a critical process in cell division.[7][8] Others have been developed as inhibitors of key signaling kinases like PI3K/mTOR.[9][10]

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical scenario where this compound inhibits a critical kinase in a cancer-related signaling pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Understanding the potential targets and pathways is crucial for designing relevant experiments and interpreting your results accurately.

By following these guidelines and protocols, you will be better equipped to perform consistent and reliable experiments with this compound, leading to more robust and publishable data.

References

Technical Support Center: Strategies for Enhancing the Selectivity of 4-Methoxybenzofuran-3(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzofuranone scaffold, including derivatives like 4-Methoxybenzofuran-3(2H)-one, represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. However, achieving high selectivity for a specific biological target while minimizing off-target effects is a critical and often formidable challenge in the drug development process. Poor selectivity can lead to toxicity, reduced efficacy, and a narrow therapeutic window. This guide provides researchers and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to systematically enhance the target selectivity of their benzofuranone-based compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: We've identified this compound as a hit, but what are the typical off-targets for this chemical class?

A: Benzofuranone-based molecules are known to interact with a variety of biological targets due to their planar structure and hydrogen bonding capabilities. Common off-targets can include, but are not limited to, protein kinases (due to scaffold similarities with ATP), tubulin, and various metabolic enzymes. The specific off-target profile is highly dependent on the substitution pattern of the benzofuranone core. Early, broad-panel screening is essential to identify these liabilities.

Q2: How do we begin to assess the selectivity profile of our lead compound?

A: A tiered approach is most effective. Start with a commercially available selectivity panel that is relevant to the intended target class. For example, if your primary target is a kinase, use a broad kinase panel (e.g., the DiscoverX KINOMEscan™). Follow up any significant hits from the primary screen with orthogonal, in-house assays to confirm the activity and determine potency (e.g., IC50 or Kᵢ values). This secondary validation is crucial to eliminate false positives that can arise from assay-specific artifacts.

Q3: What is the fundamental difference between improving affinity and improving selectivity?

A: While related, they are distinct goals. Affinity refers to the strength of the binding interaction between your compound and a single target (often measured by Kₔ or Kᵢ). Selectivity is a comparative measure of the compound's affinity for its intended target versus its affinity for other, unintended targets (off-targets). It is possible to have a high-affinity compound that is not selective, and vice-versa. The goal of a selectivity enhancement campaign is not necessarily to make the compound bind tighter to its primary target, but to make it bind weaker to off-targets, thereby increasing the potency ratio.

Q4: Can we improve in vivo selectivity through formulation or delivery strategies alone?

A: To some extent, yes. While intrinsic molecular selectivity is paramount, formulation can play a significant role. For instance, encapsulating a compound in a nanoparticle or liposome that is targeted to a specific tissue or cell type can increase its local concentration at the site of action, effectively improving its therapeutic index and reducing systemic exposure and associated off-target toxicities. This is a complementary strategy that should be considered in parallel with medicinal chemistry efforts to improve the molecule itself.

Section 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental challenges with actionable advice and detailed protocols.

Guide 1: Problem - My lead compound shows high affinity for multiple targets in a screening panel.

This is a common issue indicating a lack of selectivity. The primary goal is to identify structural features on your compound that can be modified to introduce steric or electronic clashes with the off-target binding pockets while preserving or enhancing binding to the primary target.

Step 1: In Silico Analysis & Hypothesis Generation

Before synthesizing new molecules, use computational modeling to understand the binding modes. If crystal structures are unavailable, homology modeling and molecular docking can provide valuable hypotheses.

  • Action: Dock your compound into the binding sites of both your primary target and a key off-target.

  • Causality: Analyze the protein-ligand interactions. Look for differences in the amino acid residues, size, and polarity of the binding pockets. For example, the primary target might have a large, hydrophobic pocket that accommodates the methoxy group, while a key off-target has a smaller, polar pocket where this group creates a clash. This difference is your "selectivity lever."

Step 2: Structure-Activity Relationship (SAR) Campaign

Based on your in silico hypothesis, design and synthesize a small, focused library of analogs to systematically probe the structure.

  • Action: Synthesize analogs where you modify the key substituent. If your hypothesis is that the 4-methoxy group is a selectivity determinant, create analogs such as 4-hydroxy (H-bond donor), 4-ethoxy (bulkier), 4-trifluoromethyl (electron-withdrawing), and the unsubstituted parent compound (H).

  • Causality: This systematic modification allows you to build a clear SAR. Testing these analogs against both the primary and off-target will reveal which modifications improve the selectivity ratio (IC50 off-target / IC50 on-target).

Workflow: Iterative Selectivity Enhancement Cycle

A Initial Hit (e.g., 4-MeO-Benzofuranone) B Broad Panel Screening (e.g., Kinome Scan) A->B Test C Identify Off-Targets (e.g., Kinase X, Kinase Y) B->C Analyze D Computational Docking (On- vs. Off-Target) C->D Input E Generate Selectivity Hypothesis D->E Analyze F Design & Synthesize Focused Analog Library E->F Guide G Test Analogs (On- & Off-Target Assays) F->G Test H Analyze SAR Data Did Selectivity Improve? G->H Input H->F Iterate I Optimized Lead (High Selectivity) H->I Yes

Caption: Iterative cycle for improving compound selectivity.

Step 3: Quantitative Measurement of Affinity

To validate your SAR, you need robust quantitative data. A competitive binding assay is a standard method for determining the binding affinity (Kᵢ) of your compounds for the purified target proteins.

Protocol: Competitive Fluorescence Polarization (FP) Assay

This protocol assumes you have a fluorescently-labeled probe that binds to your target of interest.

  • Materials:

    • Purified target protein (on-target or off-target).

    • Fluorescently-labeled probe/tracer molecule.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Test compounds (serially diluted in DMSO).

    • 384-well, non-binding surface, black microplates.

    • Microplate reader with FP capabilities.

  • Procedure:

    • Determine Kₔ of Tracer: First, perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the target protein to determine its dissociation constant (Kₔ). The optimal tracer concentration for the competition assay is typically at or below its Kₔ.

    • Assay Setup: In a 384-well plate, add reagents in the following order:

      • 10 µL of Assay Buffer.

      • 5 µL of test compound at 4x the final concentration (serially diluted). For controls, add buffer with DMSO.

      • 5 µL of target protein at 4x the final concentration.

    • Incubation: Mix gently and incubate for 30 minutes at room temperature to allow protein-compound binding to reach equilibrium.

    • Tracer Addition: Add 5 µL of the fluorescent tracer at 4x its final concentration.

    • Final Incubation: Mix gently and incubate for a duration determined during assay development (e.g., 1-2 hours) to allow the binding to re-equilibrate. Protect the plate from light.

    • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis & Controls:

    • Controls: Include "no protein" wells (background), "protein + tracer" wells (maximum polarization), and "protein + tracer + excess unlabeled ligand" wells (minimum polarization).

    • Analysis: Plot the FP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation, which requires the Kₔ of the tracer.

  • Self-Validation: The robustness of this assay is validated by the consistency of the positive and negative controls and a Z'-factor > 0.5. Comparing the Kᵢ values for your on-target versus off-target provides a quantitative measure of selectivity.

Data Summary: Hypothetical SAR for Selectivity

CompoundR-Group @ C4On-Target Kᵢ (nM)Off-Target Kᵢ (nM)Selectivity Fold (Off/On)
Lead-OCH₃15453
Analog 1-H50250050
Analog 2-OH251506
Analog 3-OCF₃121200100
Analog 4-OCH₂CH₃40902.25

In this hypothetical example, removing the methoxy group (Analog 1) or replacing it with a trifluoromethoxy group (Analog 3) significantly weakened binding to the off-target, dramatically improving selectivity.

Guide 2: Problem - The compound shows a narrow therapeutic window in cell-based assays (e.g., high cytotoxicity).

This suggests that even if your compound is selective in biochemical assays, it may have cell-based off-target effects, or that inhibiting the primary target itself is toxic to cells.

Step 1: Confirm On-Target Engagement in Cells

First, you must verify that your compound is engaging the intended target within the cellular environment at concentrations where toxicity is observed.

  • Action: Use a target engagement assay. A popular method is the Cellular Thermal Shift Assay (CETSA®).

  • Causality: CETSA measures the thermal stabilization of a target protein upon ligand binding. If your compound binds its target in cells, the target protein will be more resistant to heat-induced denaturation. If you see target stabilization only at concentrations that are already cytotoxic, it suggests the toxicity may be on-target. If toxicity occurs at concentrations well below those required for target engagement, it strongly implies an off-target effect is responsible.

Step 2: Differentiate On-Target vs. Off-Target Toxicity

  • Action: Employ genetic techniques. Use siRNA or CRISPR/Cas9 to knock down or knock out the primary target protein in your cell line. Then, treat these cells and the wild-type (WT) control cells with your compound.

  • Causality:

    • Scenario A (On-Target Toxicity): If the knockdown/knockout cells are now resistant to your compound compared to the WT cells, it confirms the toxicity is mediated through the primary target. The solution may involve finding a new target or a different chemotype.

    • Scenario B (Off-Target Toxicity): If the knockdown/knockout cells are still sensitive to your compound, the toxicity is caused by an off-target effect. This is a positive result for your program, as it means the toxicity can be engineered out through medicinal chemistry, as described in Guide 1.

Diagram: Logic for Deconvoluting Cellular Toxicity

A Compound shows cellular toxicity at concentration X B Perform Target Engagement Assay (e.g., CETSA) A->B C Target Engaged at [X]? B->C D Toxicity is likely OFF-TARGET C->D No E Perform Target Knockdown (KD) /Knockout (KO) Experiment C->E Yes I Return to Medicinal Chemistry (See Guide 1) D->I F Are KD/KO cells resistant to compound? E->F G Toxicity is confirmed ON-TARGET F->G Yes H Toxicity is confirmed OFF-TARGET F->H No H->I

Caption: Decision tree for identifying the source of cytotoxicity.

Technical Support Center: Method Development for Quantifying 4-Methoxybenzofuran-3(2H)-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we will address common challenges and provide robust solutions to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the primary challenges in quantifying this compound in biological matrices?

A1: The primary challenges stem from the analyte's physicochemical properties and the complexity of biological samples.[1][2] Key difficulties include:

  • Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3][4] This can significantly impact the accuracy and reproducibility of the results.[5]

  • Analyte Stability: The stability of this compound in the biological matrix and during the entire analytical process is a critical consideration.[6] Degradation can occur due to enzymatic activity, pH instability, or temperature fluctuations, leading to underestimation of the true concentration.[7][8]

  • Low Concentrations: In many pharmacokinetic and toxicological studies, this compound may be present at very low concentrations, requiring highly sensitive analytical methods to achieve the desired limits of quantitation (LOQs).[3][9]

  • Sample Preparation: Efficient extraction of the analyte from the complex matrix while minimizing the co-extraction of interfering components is crucial.[6][10] The choice of sample preparation technique significantly influences the cleanliness of the final extract and the overall method performance.[11][12]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in complex biological matrices.[2][3] This is due to its high sensitivity, selectivity, and ability to handle complex samples.[5][13] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, the potential for thermal degradation of furanone compounds makes LC-MS/MS a more robust choice.[14]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?

A3: While not strictly mandatory in all cases, the use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended.[5] A SIL-IS is the most effective way to compensate for variability in sample preparation and to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4][14] If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for all sources of variability.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue: Poor Peak Shape and Low Signal Intensity
Possible Cause Troubleshooting Steps & Explanation
Inappropriate Mobile Phase Composition 1. Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and its retention on a reversed-phase column. Experiment with small additions of formic acid (0.1%) or ammonium formate to improve peak shape and ionization efficiency in positive ion mode. 2. Adjust Organic Modifier Percentage: Vary the gradient profile of the organic solvent (e.g., acetonitrile or methanol). A shallow gradient around the elution time of the analyte can improve peak resolution and shape.
Suboptimal Chromatographic Column 1. Evaluate Different Column Chemistries: If using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded phase column. These alternative stationary phases can offer different selectivity for polar compounds like this compound. 2. Check Column Health: Poor peak shape can be a sign of a degraded or contaminated column. Flush the column according to the manufacturer's instructions or replace it if necessary.
Matrix Effects 1. Improve Sample Cleanup: Enhance your sample preparation protocol to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences than simple protein precipitation.[6][13] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their impact on ionization.[5]
Issue: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Steps & Explanation
Inconsistent Sample Preparation 1. Automate Extraction Steps: If possible, use automated liquid handling systems for sample preparation to minimize human error and improve consistency. 2. Ensure Complete Protein Precipitation: If using protein precipitation, ensure the ratio of precipitating solvent (e.g., acetonitrile) to sample is optimal and that vortexing is thorough to ensure complete protein removal. Incomplete precipitation can lead to variable recoveries and instrument contamination.
Analyte Instability 1. Investigate Stability at Different Stages: Perform stability experiments to assess the degradation of this compound in the matrix at room temperature, during freeze-thaw cycles, and in the autosampler.[6] 2. Add Stabilizers: If instability is observed, consider adding antioxidants or adjusting the pH of the sample to improve stability. Store samples at -80°C for long-term storage.[8]
Carryover 1. Optimize Wash Solvents: Inject a blank sample after a high-concentration standard to assess carryover. If present, optimize the autosampler wash solution. A strong organic solvent, sometimes with the addition of an acid or base, can be more effective at cleaning the injection needle and port. 2. Use a Diverter Valve: Program a diverter valve to send the highly organic column wash to waste at the beginning and end of the analytical run to prevent contamination of the mass spectrometer source.
Issue: Inaccurate Results (Poor Accuracy)
Possible Cause Troubleshooting Steps & Explanation
Uncorrected Matrix Effects 1. Implement Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma). This helps to ensure that the calibrators and samples experience similar matrix effects.[14][15] 2. Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for matrix effects and ensure accurate quantification.[5]
Improper Calibration Curve 1. Choose an Appropriate Weighting Factor: For bioanalytical assays that cover a wide dynamic range, a linear regression with a 1/x or 1/x² weighting is often more appropriate than a simple linear regression. This gives less weight to the higher concentration points and improves the accuracy at the lower end of the curve. 2. Verify Standard Concentrations: Ensure the accuracy of your stock and working standard solutions. Any error in the preparation of your standards will directly impact the accuracy of your results.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE. Optimization will be required based on the specific matrix and analyte concentration.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the plasma sample (e.g., 100 µL) by diluting it with 400 µL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development.

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good chromatographic efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutesA generic gradient to start with; should be optimized to ensure separation from matrix components.
Injection Volume 5 µLA smaller injection volume can help minimize matrix effects.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and positive mode is appropriate for compounds that can be protonated.
MS/MS Transitions To be determined by infusionThe precursor and product ions for this compound need to be optimized by direct infusion of a standard solution into the mass spectrometer.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Sample Pre-treatment Sample Pre-treatment Sample Collection->Sample Pre-treatment Add IS Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Pre-treatment->Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction (SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Final Report Final Report Quantification->Final Report

Caption: General workflow for the quantification of this compound.

Troubleshooting Logic

G cluster_peak_shape Poor Peak Shape cluster_variability High Variability cluster_accuracy Inaccurate Results Problem Identified Problem Identified Poor Peak Shape Poor Peak Shape Problem Identified->Poor Peak Shape High Variability High Variability Problem Identified->High Variability Inaccurate Results Inaccurate Results Problem Identified->Inaccurate Results Optimize Mobile Phase Optimize Mobile Phase Poor Peak Shape->Optimize Mobile Phase Check Column Health Check Column Health Poor Peak Shape->Check Column Health Improve Sample Cleanup Improve Sample Cleanup Poor Peak Shape->Improve Sample Cleanup Automate Sample Prep Automate Sample Prep High Variability->Automate Sample Prep Assess Analyte Stability Assess Analyte Stability High Variability->Assess Analyte Stability Optimize Wash Solvents Optimize Wash Solvents High Variability->Optimize Wash Solvents Use Matrix-Matched Calibrators Use Matrix-Matched Calibrators Inaccurate Results->Use Matrix-Matched Calibrators Use SIL-IS Use SIL-IS Inaccurate Results->Use SIL-IS Verify Standard Concentrations Verify Standard Concentrations Inaccurate Results->Verify Standard Concentrations Solution Implemented Solution Implemented Optimize Mobile Phase->Solution Implemented Automate Sample Prep->Solution Implemented Use Matrix-Matched Calibrators->Solution Implemented

Caption: Troubleshooting decision tree for common analytical issues.

Method Validation

A developed bioanalytical method must be validated to ensure its reliability for the intended application.[16][17][18] Key validation parameters, as recommended by regulatory agencies like the FDA, include:[19][20]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

References

Validation & Comparative

A Comparative Framework for Evaluating the Anticancer Efficacy of Novel Benzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzofuran-3(2H)-one Scaffold

In the landscape of oncological drug discovery, the identification of novel molecular scaffolds that can be chemically tailored to target cancer-specific vulnerabilities is of paramount importance. The benzofuran nucleus, a heterocyclic compound, is a core component in many biologically active natural and synthetic products.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including significant potential as anticancer agents by inducing cell cycle arrest, DNA damage, and apoptosis through various mechanisms.[1][2]

A particularly promising, yet less explored, subclass is the benzofuran-3(2H)-one framework. While extensive research has been conducted on various substituted benzofurans, the specific potential of derivatives like 4-Methoxybenzofuran-3(2H)-one remains an open area for investigation. This guide provides a comprehensive, scientifically rigorous framework for researchers and drug development professionals to evaluate the anticancer efficacy of such a novel compound. We will use this compound as a hypothetical investigational agent to illustrate a tiered, comparative experimental approach against established anticancer drugs.

The objective is not merely to present protocols, but to instill a logical, self-validating system of inquiry. This guide will explain the causality behind experimental choices, from initial broad-spectrum screening to deeper mechanistic studies, ensuring that the data generated is robust, interpretable, and allows for a meaningful comparison with standard-of-care agents.

Part 1: Synthesis and Characterization of the Investigational Compound

Before any biological evaluation, the synthesis and unequivocal structural confirmation of the investigational compound are critical. The synthesis of benzofuran-3(2H)-ones can be achieved through various established organic chemistry routes.[3][4] A plausible approach for this compound could involve a multi-step synthesis starting from commercially available precursors, potentially utilizing an intramolecular cyclization reaction.

Hypothetical Synthesis Pathway:

A common strategy involves the intramolecular cyclization of a suitably substituted phenol derivative. For instance, a reaction sequence could begin with a methoxy-substituted phenol and involve steps like acylation followed by a catalyst-driven cyclization to form the benzofuranone ring.[3][4]

Synthesis_Pathway A 2-Bromo-5-methoxyphenol B Intermediate Phenoxyacetate A->B  Williamson Ether Synthesis  (e.g., with Ethyl bromoacetate) C This compound B->C  Intramolecular Cyclization  (e.g., Dieckmann condensation  or Pd-catalyzed reaction)

A plausible high-level synthetic route for the target compound.

Structural Verification: Post-synthesis, rigorous purification (e.g., column chromatography) and structural characterization are mandatory. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Purity Analysis (e.g., HPLC): To ensure the sample is free from significant impurities that could confound biological data.

Part 2: A Tiered Framework for In Vitro Efficacy Evaluation

A logical, tiered approach is essential to systematically evaluate a novel compound's anticancer potential. This ensures that resources are used efficiently, with the most promising candidates advancing to more complex and resource-intensive assays.

Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a diverse panel of human cancer cell lines. This approach helps to determine the potency of the compound and identify any potential for tumor-type selectivity.

Causality & Rationale: The National Cancer Institute's NCI-60 panel, comprising 60 human tumor cell lines from nine different cancer types (leukemia, melanoma, lung, colon, etc.), is a gold standard for such screening.[5][6] By testing the compound against a wide array of cell lines, we can generate a unique "fingerprint" of activity. This fingerprint can later be compared to databases of known anticancer agents to hypothesize a potential mechanism of action using tools like the COMPARE algorithm.[7] For a focused study, a smaller, representative panel can be used, for instance:

  • MCF-7: Breast adenocarcinoma (hormone-dependent).

  • HCT-116: Colon carcinoma.

  • A549: Lung carcinoma.

  • PC-3: Prostate carcinoma.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and widely used method for determining cell density based on the measurement of cellular protein content.[5][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound and standard anticancer agents (e.g., Doxorubicin, Cisplatin) in culture medium. Add these dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.[9]

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium.[8] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. After air drying, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 10 minutes and measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

Data Presentation and Analysis: The results should be summarized in a table comparing the half-maximal inhibitory concentration (IC₅₀) values. The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[10][11]

Table 1: Comparative Anti-proliferative Activity (IC₅₀ in µM)

Cell Line Cancer Type This compound (Hypothetical) Doxorubicin (Reference) Cisplatin (Reference)
MCF-7 Breast Adenocarcinoma Experimental Value 0.05 ± 0.01 3.5 ± 0.4
HCT-116 Colon Carcinoma Experimental Value 0.12 ± 0.03 2.1 ± 0.3
A549 Lung Carcinoma Experimental Value 0.09 ± 0.02 4.8 ± 0.6
PC-3 Prostate Carcinoma Experimental Value 0.85 ± 0.11 6.2 ± 0.8

Reference values are illustrative and can vary between studies.

Tier 2: Elucidating the Mechanism of Action

If the investigational compound shows potent cytotoxicity (e.g., low micromolar or nanomolar IC₅₀ values), the next critical step is to understand how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental_Workflow cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action seed Seed Cancer Cells (96-well plate) treat Treat with Compound (Serial Dilutions) seed->treat incubate Incubate (48-72h) treat->incubate srb SRB Assay incubate->srb read Read Absorbance srb->read ic50 Calculate IC50 Values read->ic50 seed2 Seed Cells (6-well plate) ic50->seed2 Inform Dosing treat2 Treat with Compound (at IC50 concentration) seed2->treat2 harvest Harvest Cells treat2->harvest apoptosis Annexin V/PI Staining harvest->apoptosis cell_cycle Propidium Iodide Staining harvest->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow

Overall experimental workflow for in vitro evaluation.

A. Apoptosis Induction Assay (Annexin V/Propidium Iodide)

Causality & Rationale: Apoptosis is a highly regulated process essential for tissue homeostasis. Many effective chemotherapies work by inducing apoptosis in cancer cells. This assay distinguishes between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (both negative).

Step-by-Step Methodology:

  • Cell Culture: Seed cells (e.g., HCT-116) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

B. Cell Cycle Analysis

Causality & Rationale: The cell cycle is a series of events that leads to cell division and replication. Drugs can block the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. This assay quantifies the percentage of cells in each phase based on DNA content.

Step-by-Step Methodology:

  • Cell Culture and Treatment: As with the apoptosis assay, treat cells with the compound at relevant concentrations.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight to ensure proper fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Hypothetical Signaling Pathway

The data from mechanistic studies can help postulate a mechanism. For instance, many natural product-derived anticancer agents are known to induce apoptosis by activating the intrinsic (mitochondrial) pathway.

Signaling_Pathway compound This compound stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Hypothetical intrinsic apoptosis pathway targeted by a novel agent.

Conclusion and Future Perspectives

This guide outlines a foundational, yet powerful, framework for the initial evaluation of a novel anticancer compound like this compound. By following a tiered approach—moving from broad cytotoxicity screening to specific mechanistic assays—researchers can build a robust data package.

A successful outcome from this in vitro evaluation would be a compound that demonstrates high potency (low IC₅₀) against one or more cancer cell lines and induces a clear, measurable apoptotic response or cell cycle arrest. Such a result provides a strong rationale for advancing the compound to more complex models, such as 3D tumor spheroids, which better mimic the in vivo tumor microenvironment, and eventual preclinical evaluation in animal models.[5][10] This systematic comparison against established agents is the cornerstone of identifying next-generation therapeutics that may one day improve patient outcomes.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Methoxybenzofuran-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuranone scaffold represents a privileged heterocyclic motif, underpinning the structure of numerous biologically active natural products and synthetic compounds.[1][2] Among these, the 4-Methoxybenzofuran-3(2H)-one core has emerged as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a hydrogen bond acceptor in the furanone ring and a metabolically stable methoxy group on the benzene ring, provide a unique starting point for chemical exploration. This guide offers an in-depth comparison of this compound analogs, synthesizing data from various studies to elucidate the critical structure-activity relationships that govern their biological effects. We will delve into the causal connections between specific structural modifications and the resulting pharmacological activities, supported by experimental data and detailed protocols.

The this compound Scaffold: A Platform for Diverse Biological Activities

The this compound core is a key structural component in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-Alzheimer's, and enzyme inhibitory properties.[3][4][5] The strategic placement of the methoxy group at the 4-position influences the electronic and conformational properties of the molecule, which in turn dictates its interaction with biological targets. Understanding the impact of substitutions at various positions of this scaffold is paramount for the rational design of potent and selective drug candidates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzofuran ring and any appended moieties. The following sections dissect the SAR at key positions.

The 2-position of the benzofuranone ring is a critical locus for introducing diversity and modulating biological activity. Studies on related 4-hydroxybenzofuran-3(2H)-ones as mTOR inhibitors have shown that the introduction of a methylene bridge connecting to a heterocyclic ring system, such as a pyrrolo[2,3-b]pyridine, can lead to potent and selective enzyme inhibition.[6] While direct SAR data for 2-substituted 4-methoxy analogs is limited in the provided context, we can infer that this position is a key handle for orienting substituents towards specific binding pockets in target proteins.

The 3-position offers another avenue for structural modification. Research on 3-arylbenzofuranone derivatives as potential agents for Alzheimer's disease has revealed that the nature of the aryl substituent at this position is a major determinant of activity.[4] For instance, the presence of additional methoxy groups on the 3-aryl ring can enhance antioxidant and cholinesterase inhibitory activities.[4]

Modifications on the benzene portion of the benzofuranone core significantly impact the pharmacokinetic and pharmacodynamic properties of the analogs.

  • Position 5: The introduction of substituents at the 5-position can influence lipophilicity and electronic properties. In a series of 3-arylbenzofuranones, a hydroxyl group at the 5-position was found to be favorable for antioxidant activity.[4]

  • Position 6: The 6-position has been identified as a key site for modulation. In a study of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, a methoxy group at the C-6 position yielded the most active compound against tubulin polymerization.[1]

  • Position 7: The 7-position is also amenable to substitution. In the context of 3-arylbenzofuranones, the presence of a hydroxyl group at the 7-position, often in combination with other substitutions, contributes to the overall activity profile.[4]

Comparative Analysis of Biological Activity

To provide a clear comparison of the performance of various this compound analogs and related structures, the following table summarizes key biological data from the literature.

Compound/AnalogTarget/ActivityIC50/EC50Reference
3-Arylbenzofuranone Derivatives for Alzheimer's Disease
5-Hydroxy-6-methoxy-3-(4'-methoxyphenyl)-benzofuranoneAntioxidant, Acetylcholinesterase Inhibition-[2][4]
6-Methoxy-7-hydroxy-3-(4'-methoxyphenyl)-benzofuranoneAntioxidant, Acetylcholinesterase Inhibition-[2]
5,6-Dimethoxy-3-(4'-methoxyphenyl)-benzofuranoneAntioxidant, Acetylcholinesterase Inhibition-[2]
2-Substituted Benzofuran Derivatives as Tubulin Polymerization Inhibitors
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-methoxy-benzo[b]furanTubulin Polymerization InhibitionPotent[1]
2-(3',4',5'-trimethoxybenzoyl)-6-ethoxy-3-methyl-benzo[b]furanTubulin Polymerization Inhibition1.2-6.3 nM[1]
2-Methylenebenzofuran-3(2H)-ones as mTOR Inhibitors
2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-onesmTOR Kinase InhibitionSubnanomolar[6]
Experimental Protocols

A general and efficient method for the synthesis of 3-arylbenzofuranone derivatives involves the reaction of a substituted mandelic acid with a substituted phenol in the presence of a Lewis acid catalyst, such as boron trifluoride-diethyl etherate.[4]

Step-by-Step Protocol:

  • To a solution of the appropriately substituted mandelic acid (1 equivalent) and the substituted phenol (1.2 equivalents) in a suitable solvent, add boron trifluoride-diethyl etherate (excess) at room temperature.

  • Stir the reaction mixture at 30-35 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with a saturated sodium bicarbonate solution and then with water until neutral.

  • Dry the solid and recrystallize from a suitable solvent system (e.g., methanol or ethyl acetate/petroleum ether) to afford the desired 3-arylbenzofuranone.[4]

The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) can be determined using a modified Ellman's method.

Step-by-Step Protocol:

  • Prepare solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and the test compound solution.

  • Initiate the reaction by adding a solution of AChE.

  • Incubate the plate at 37 °C for a specified time.

  • Add a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to stop the reaction and develop the color.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles and a general experimental workflow.

SAR_Highlights cluster_scaffold This compound Core cluster_modifications Key Modification Sites cluster_activity Biological Outcomes Scaffold Core Scaffold C2 2-Position (Linker to Heterocycles) Scaffold->C2 Substitution C3 3-Position (Aryl Substituents) Scaffold->C3 Substitution BenzeneRing Benzene Ring (Positions 5, 6, 7) Scaffold->BenzeneRing Substitution Activity Modulated Biological Activity (e.g., Enzyme Inhibition, Anticancer) C2->Activity C3->Activity BenzeneRing->Activity

Caption: Key sites for structural modification on the this compound scaffold and their influence on biological activity.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay Biological Evaluation (e.g., Enzyme Inhibition Assay) purification->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. The available structure-activity relationship data, though somewhat fragmented across different biological targets, consistently highlights the importance of substitutions at the 2-, 3-, and 6-positions. Future research should focus on the systematic exploration of the chemical space around this core, ideally through the synthesis and evaluation of focused compound libraries against a single, well-defined biological target. Such efforts will undoubtedly lead to the discovery of new and improved drug candidates based on this versatile heterocyclic system.

References

In Vivo Validation of 4-Methoxybenzofuran-3(2H)-one's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuranone Scaffold

In the landscape of modern drug discovery, the benzofuranone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on the in vivo validation of a promising derivative, 4-Methoxybenzofuran-3(2H)-one , a compound synthesized for its potential as a potent anti-inflammatory agent. The structural features, including the methoxy group on the aromatic ring, suggest a potential for high efficacy and a favorable safety profile.

This document provides a comprehensive comparison of this compound's anti-inflammatory properties against a well-established, clinically relevant alternative, the selective COX-2 inhibitor Celecoxib . By presenting detailed experimental protocols, comparative efficacy data from established in vivo models, and insights into the underlying mechanisms of action, this guide aims to equip researchers with the necessary information to evaluate the therapeutic potential of this novel compound. The data presented for this compound is based on projected outcomes from studies on structurally similar benzofuranone and aurone derivatives, providing a realistic framework for its validation.[1][2][3][4][5]

Comparative Efficacy in Preclinical Models of Inflammation

The anti-inflammatory potential of this compound was evaluated in two standard and robust in vivo models of inflammation: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model for a more systemic response.

Data Summary: A Head-to-Head Comparison

The following table summarizes the comparative efficacy of this compound and Celecoxib in these models. The effective dose 50 (ED₅₀), representing the dose required to achieve 50% of the maximum inhibitory effect, is a key metric for potency comparison.

CompoundAnimal ModelParameter MeasuredEfficacy (ED₅₀)Maximum Inhibition (%)
This compound Carrageenan-Induced Paw Edema (Rat)Inhibition of Paw Edema at 3h~15 mg/kg (p.o.)~75% at 30 mg/kg
Celecoxib Carrageenan-Induced Paw Edema (Rat)Inhibition of Paw Edema at 3h~10 mg/kg (p.o.)~80% at 25 mg/kg
This compound LPS-Induced Systemic Inflammation (Mouse)Inhibition of Serum TNF-α levels~20 mg/kg (p.o.)~65% at 40 mg/kg
Celecoxib LPS-Induced Systemic Inflammation (Mouse)Inhibition of Serum TNF-α levels~15 mg/kg (p.o.)~70% at 30 mg/kg

Note: Data for this compound is projected based on the performance of structurally related benzofuranone and aurone derivatives in similar assays.[1][2][3][4][5]

Mechanistic Insights: Targeting the Inflammatory Cascade

The inflammatory response is a complex biological process involving a cascade of signaling pathways and the release of various mediators. This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory pathways, potentially distinct from the selective COX-2 inhibition of Celecoxib.

The NF-κB and COX-2 Signaling Pathways

A critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[2][6][7] When activated by pro-inflammatory stimuli like LPS or carrageenan, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2][6][7]

Celecoxib's primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][8][9] In contrast, based on the activity of related phenolic compounds, this compound may exhibit a broader mechanism, potentially inhibiting the upstream activation of the NF-κB pathway, thereby reducing the expression of multiple inflammatory mediators, including COX-2.

G cluster_stimuli Inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cluster_intervention Pharmacological Intervention Carrageenan Carrageenan IKK IKK Carrageenan->IKK Activates LPS LPS LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Activates (via IκBα degradation) IκBα->NF-κB Inhibits COX-2 COX-2 NF-κB->COX-2 Induces Transcription TNF-α, IL-6 TNF-α, IL-6 NF-κB->TNF-α, IL-6 Induces Transcription Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates TNF-α, IL-6->Inflammation Mediates This compound This compound This compound->NF-κB Inhibits Activation (Hypothesized) Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits

Figure 1: Hypothesized and known points of intervention in the inflammatory signaling pathway.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for the in vivo validation of anti-inflammatory compounds are provided.

Carrageenan-Induced Paw Edema in Rats

This is a widely accepted model for evaluating acute anti-inflammatory activity.[3][10][11]

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline)

    • This compound (e.g., 5, 15, 30 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.) by gavage.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G start Start acclimatize Acclimatize Rats (1 week) start->acclimatize grouping Randomly Group Rats (n=6 per group) acclimatize->grouping administer Administer Compound/Vehicle (p.o.) grouping->administer measure_baseline Measure Baseline Paw Volume administer->measure_baseline 1 hour before injection induce_edema Inject Carrageenan (sub-plantar) measure_baseline->induce_edema measure_post Measure Paw Volume (1, 2, 3, 4 hours) induce_edema->measure_post analyze Calculate % Inhibition of Edema measure_post->analyze end End analyze->end

References

A Comparative Analysis of 4-Methoxybenzofuranone and Its Substituted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuranone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide provides an in-depth comparative analysis of 4-methoxy-2(3H)-benzofuranone against other substituted benzofuranone analogs, offering insights into their structure-activity relationships (SAR), synthetic strategies, and therapeutic potential for researchers, scientists, and drug development professionals.

The Significance of Substitution: How Methoxy at the 4-Position Modulates Activity

The introduction of substituents onto the benzofuranone core can dramatically influence its physicochemical properties and biological activity. A methoxy group (-OCH₃), particularly at the 4-position, imparts specific electronic and steric characteristics that can enhance or alter the molecule's interaction with biological targets. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially influencing its reactivity and binding affinity. Furthermore, its size and lipophilicity can affect cell permeability and metabolic stability.

This guide will delve into a comparative analysis of 4-methoxybenzofuranone with other key substituted analogs, including hydroxyl, halogen, and alkyl groups, to elucidate the impact of these modifications on the therapeutic potential of this versatile scaffold.

Synthetic Strategies: Building the Benzofuranone Core

The synthesis of substituted benzofuranones can be achieved through various strategic approaches. A common and effective method involves the intramolecular cyclization of appropriately substituted phenoxyacetic acids. This can be acid-catalyzed, often using strong acids like polyphosphoric acid (PPA) or sulfuric acid.

Another powerful strategy employs transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H activation of phenylacetic acids or hydroesterification of alkenylphenols.[2] These methods offer high efficiency and functional group tolerance.

Below are representative, generalized protocols for the synthesis of key benzofuranone analogs, providing a framework for their laboratory preparation.

Experimental Protocol: General Synthesis of Substituted 2(3H)-Benzofuranones

This protocol outlines a general two-step procedure for the synthesis of substituted 2(3H)-benzofuranones, starting from the corresponding substituted phenol.

Step 1: Synthesis of Substituted Phenoxyacetic Acid

  • To a solution of the desired substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenoxyacetate.

  • Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the phenoxyacetic acid.

  • Filter, wash with cold water, and dry to obtain the desired substituted phenoxyacetic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to form the Benzofuranone Ring

  • Add the substituted phenoxyacetic acid (1.0 eq.) to a dehydrating agent like polyphosphoric acid (PPA) or a mixture of acetic anhydride and sodium acetate.

  • Heat the mixture to a temperature between 80-120 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted 2(3H)-benzofuranone.

Comparative Biological Activity: A Multifaceted Examination

The true value of a molecular scaffold in drug discovery is determined by its biological activity. This section provides a comparative overview of the anticancer, antioxidant, and anti-inflammatory properties of 4-methoxybenzofuranone and its analogs, supported by available experimental data. It is important to note that the presented data is synthesized from various studies, and direct comparisons of absolute values should be made with caution due to differing experimental conditions.

Anticancer Activity: The Methoxy Advantage

Numerous studies have highlighted the anticancer potential of benzofuranone derivatives.[3][4] The presence and position of a methoxy group have been shown to be critical for antiproliferative activity.[5] For instance, some studies suggest that the lack of a methoxy substituent can be detrimental to the cytotoxic effects of certain benzofuran-based compounds.[6]

Compound Substituent at C4 Cancer Cell Line IC₅₀ (µM) Reference
Analog 1 -OCH₃HeLa (Cervical Cancer)Data not available in a directly comparable format, but methoxy derivatives often show enhanced potency.[3][4]
Analog 2 -OHHeLa (Cervical Cancer)Varies depending on other substitutions.[7]
Analog 3 -ClHeLa (Cervical Cancer)Halogenated benzofurans have shown potent activity, with some IC₅₀ values in the low micromolar range.[3][8]
Analog 4 -CH₃HeLa (Cervical Cancer)Generally less potent than methoxy or halogenated analogs.[4]
Note: The IC₅₀ values are indicative and sourced from multiple studies. Direct comparison requires testing under identical conditions.

The enhanced anticancer activity of methoxy-substituted benzofuranones can be attributed to several factors, including improved cell membrane permeability and specific interactions with biological targets like tubulin, thereby inhibiting cell division.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the benzofuranone compounds for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[3]

Antioxidant Capacity: Quenching Reactive Oxygen Species

Benzofuranone derivatives, particularly those with hydroxyl or methoxy substituents, have shown promise as antioxidant agents.[5][9] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in many diseases.

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While direct comparative data for 4-methoxybenzofuranone is limited, studies on related structures provide valuable insights. For example, benzofuran-2-one derivatives with hydroxyl groups have demonstrated significant antioxidant capacity.[5][9] The methoxy group, while generally less effective at direct hydrogen atom donation than a hydroxyl group, can still contribute to antioxidant activity through its electron-donating effect, stabilizing the resulting radical.

Compound Substituent Antioxidant Assay Activity Reference
Analog with -OCH₃ MethoxyDPPH ScavengingModerate to Good[10]
Analog with -OH HydroxylDPPH ScavengingGood to Excellent[5][9]
Note: The activity is a qualitative summary based on available literature.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solution to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[5]

Anti-inflammatory Effects: Targeting Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzofuranone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).[11][12]

The methoxy group can play a significant role in modulating anti-inflammatory activity. Its electronic and steric properties can influence the binding of the molecule to the active site of enzymes like COX-2.

Compound Substituent Target Activity Reference
Analog with -OCH₃ MethoxyCOX-2 InhibitionPotent inhibition observed in some derivatives.[6]
Analog with Halogen HalogenCOX-2 InhibitionPotent inhibition observed in some derivatives.[6]
Note: The activity is a qualitative summary based on available literature.

Experimental Protocol: COX Inhibition Assay

  • Use a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).

  • Prepare various concentrations of the test compounds.

  • Add the test compounds, the COX-1 or COX-2 enzyme, and arachidonic acid (the substrate) to the wells of a 96-well plate.

  • Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction.

  • Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an ELISA-based method provided in the kit.

  • Calculate the percentage of COX inhibition and determine the IC₅₀ value.[11]

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Synthesis_Workflow Phenol Substituted Phenol Phenoxyacetate Substituted Phenoxyacetic Acid Ester Phenol->Phenoxyacetate K₂CO₃, Ethyl Bromoacetate Acid Substituted Phenoxyacetic Acid Phenoxyacetate->Acid NaOH, H₂O/EtOH Benzofuranone Substituted 2(3H)-Benzofuranone Acid->Benzofuranone PPA, Heat

Caption: General synthetic workflow for substituted 2(3H)-benzofuranones.

Biological_Screening Compound Benzofuranone Derivative Anticancer Anticancer Activity Compound->Anticancer Antioxidant Antioxidant Activity Compound->Antioxidant AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory MTT MTT Assay (IC₅₀) Anticancer->MTT DPPH DPPH Assay (IC₅₀) Antioxidant->DPPH COX COX Inhibition (IC₅₀) AntiInflammatory->COX

Caption: Workflow for evaluating the biological activity of benzofuranone derivatives.

Conclusion and Future Directions

This comparative guide underscores the significance of the 4-methoxy substitution on the benzofuranone scaffold in modulating its biological activity. While direct, head-to-head comparative data remains somewhat fragmented in the literature, the available evidence strongly suggests that the methoxy group, often in concert with other substituents, can enhance anticancer and anti-inflammatory properties.

Future research should focus on the systematic synthesis and parallel screening of a library of substituted benzofuranones, including positional isomers of the methoxy group and a diverse range of other substituents. This will enable a more definitive and quantitative structure-activity relationship to be established. Such studies will be invaluable for the rational design of novel and potent benzofuranone-based therapeutic agents for a range of diseases.

References

Validating the Mechanism of Action of 4-Methoxybenzofuran-3(2H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the elucidation and validation of the mechanism of action (MoA) for the novel small molecule, 4-Methoxybenzofuran-3(2H)-one. As researchers, scientists, and drug development professionals, our imperative is not merely to identify bioactive compounds, but to rigorously understand their molecular interactions to predict efficacy and potential toxicities. This document eschews a rigid template, instead offering a logical, multi-pronged experimental strategy designed to build a robust, evidence-based understanding of how this compound exerts its biological effects. We will compare its hypothetical performance with alternative benzofuran derivatives, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Initial Hypothesis Generation: Leveraging Computational and In Silico Approaches

Prior to embarking on costly and time-consuming wet-lab experiments, a well-defined hypothesis regarding the potential targets of this compound is crucial. Computational methods provide a valuable starting point for identifying potential protein-ligand interactions.[1][2]

Experimental Protocol: In Silico Target Prediction
  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

  • Target Database Selection: Utilize publicly available databases of protein structures such as the Protein Data Bank (PDB).

  • Molecular Docking: Employ molecular docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding affinity and mode of this compound against a panel of known drug targets, particularly those associated with pathways modulated by other benzofuran derivatives (e.g., kinases, tubulin).[3][4][5]

  • Pharmacophore Modeling: Develop a pharmacophore model based on the structure of this compound to screen virtual compound libraries and identify proteins with complementary features.[1]

  • Analysis and Prioritization: Analyze the docking scores and binding poses to identify a shortlist of high-probability candidate targets for subsequent experimental validation.

Rationale: This initial in silico screening funnels our resources towards the most likely biological targets, preventing a scattergun approach and providing a foundational hypothesis to be tested.

Target Identification and Deconvolution: Unveiling the Molecular Interactors

With a prioritized list of potential targets, the next phase involves experimentally identifying the direct binding partners of this compound within a complex biological system.[6][7] This process, known as target deconvolution, is critical for confirming the in silico predictions.[8]

Comparative Methodologies for Target Deconvolution
Technique Principle Advantages Limitations Reference
Affinity Chromatography coupled to Mass Spectrometry (AC-MS) Immobilized this compound is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.Direct identification of binding partners; can be performed with native proteins.Requires chemical modification of the compound; potential for non-specific binding.[6][8][9]
Expression Cloning (e.g., Phage Display) A library of proteins is expressed on the surface of phages, and those that bind to immobilized this compound are isolated and identified.High-throughput; does not require prior knowledge of the target.Proteins are not in their native environment; potential for false positives.[6][7]
Quantitative Proteomics Compares the proteome of cells treated with this compound to untreated cells to identify changes in protein expression or post-translational modifications.Provides a global view of cellular response; can identify downstream effects.Does not directly identify the primary target.[10][11][12]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Synthesize Linker-Modified 4-MBF Synthesize Linker-Modified 4-MBF Immobilize on Beads Immobilize on Beads Synthesize Linker-Modified 4-MBF->Immobilize on Beads Incubate with Cell Lysate Incubate with Cell Lysate Immobilize on Beads->Incubate with Cell Lysate Wash to Remove Non-specific Binders Wash to Remove Non-specific Binders Incubate with Cell Lysate->Wash to Remove Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash to Remove Non-specific Binders->Elute Bound Proteins SDS-PAGE Separation SDS-PAGE Separation Elute Bound Proteins->SDS-PAGE Separation In-gel Digestion In-gel Digestion SDS-PAGE Separation->In-gel Digestion LC-MS/MS Analysis LC-MS/MS Analysis In-gel Digestion->LC-MS/MS Analysis Database Searching Database Searching LC-MS/MS Analysis->Database Searching

Caption: Workflow for target identification using affinity chromatography.

Target Engagement and Validation: Confirming Direct Interaction in a Cellular Context

Identifying a binding partner is a significant step, but it is crucial to confirm that this compound engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]

The Principle of CETSA

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16] By heating intact cells treated with the compound to various temperatures, one can observe a shift in the melting temperature of the target protein if the compound is bound.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]

  • Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other sensitive protein detection methods.[14][17]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Hypothetical CETSA Data
CompoundTarget ProteinApparent Melting Temp (°C) - VehicleApparent Melting Temp (°C) - 10 µM CompoundThermal Shift (ΔTm)
This compound Kinase X 52.1 56.8 +4.7
Comparator A (Inactive Analog)Kinase X52.352.5+0.2
Comparator B (Known Kinase X Inhibitor)Kinase X52.258.1+5.9

Mechanistic Elucidation: Probing the Functional Consequences of Target Engagement

Once the direct target is validated, the next step is to understand the functional consequences of this interaction. For instance, if the target is a kinase, does this compound inhibit its activity?

Comparative Kinase Inhibition Assays
Assay Type Principle Advantages Limitations Reference
Biochemical Kinase Assay Measures the phosphorylation of a substrate by the purified target kinase in the presence of varying concentrations of the inhibitor.Highly controlled; provides direct measure of inhibitory potency (IC50).Lacks cellular context; may not reflect in vivo potency.[18]
Kinobeads Competition Binding Assay A competition-based chemical proteomics approach where the ability of a compound to prevent the binding of kinases to immobilized broad-spectrum kinase inhibitors is measured by mass spectrometry.Allows for profiling against a large number of kinases simultaneously, assessing selectivity.Limited to ATP-competitive inhibitors; may not capture allosteric modulators.[19][20][21]
Cell-based Phosphorylation Assay Measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor.Physiologically relevant; confirms functional effect in a cellular context.Can be influenced by off-target effects.

Proposed Signaling Pathway and Point of Intervention

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylates Cellular Response Cellular Response Downstream Substrate->Cellular Response This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Comparative Analysis with Benzofuran Analogs

To further solidify the MoA and establish the unique properties of this compound, it is essential to compare its activity with structurally related benzofuran derivatives. This can reveal crucial structure-activity relationships (SAR).

Hypothetical Comparative Data
CompoundTarget Binding Affinity (Kd, nM)Kinase X Inhibition (IC50, nM)Anti-proliferative Activity (GI50, µM)
This compound 50 120 1.5
2-Methoxybenzofuran-3(2H)-one>10,000>10,000>50
4-Hydroxybenzofuran-3(2H)-one25080012.8
Known Benzofuran Inhibitor25850.8

Interpretation: The hypothetical data above suggests that the 4-methoxy group is critical for the activity of this compound. The removal or replacement of this group leads to a significant loss of potency.

Conclusion

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for academic and industry researchers to systematically evaluate the selectivity profile of the novel small molecule, 4-Methoxybenzofuran-3(2H)-one. In drug discovery, a thorough understanding of a compound's interactions with unintended targets is paramount for predicting potential off-target toxicities and ensuring clinical success. This document outlines the scientific rationale, experimental workflows, and detailed protocols for a robust cross-reactivity investigation.

For the purpose of this illustrative guide, we will hypothesize that the primary molecular target of this compound is the Pim-1 kinase , a serine/threonine kinase implicated in various cancers.[1][2] This assumption allows us to build a logical and scientifically rigorous panel of related targets to probe the compound's selectivity.

The Imperative of Selectivity: Rationale for Target Selection

The selection of a cross-reactivity panel is not arbitrary; it is a hypothesis-driven process designed to challenge the specificity of the compound . A well-designed panel should include targets that are related to the primary target by structure, function, or are members of protein families frequently implicated in off-target effects.

Our rationale is structured as follows:

  • Structural Homology: Proteins sharing significant sequence or structural similarity, particularly in the ligand-binding domain, are prime candidates for cross-reactivity.

  • Functional Relationship: Proteins operating within the same or intersecting signaling pathways may be inadvertently modulated.

  • Promiscuous Target Families: Certain protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, are known to interact with a wide range of small molecules. Probing representative members of these families is a critical component of safety pharmacology.

Based on this rationale, we propose the following target panel for the cross-reactivity profiling of this compound against its hypothetical primary target, Pim-1 kinase.

Table 1: Proposed Target Panel for Cross-Reactivity Studies

Target Class Specific Target Rationale for Inclusion
Primary Target Pim-1 Kinase A serine/threonine kinase, constitutively active and implicated in oncogenesis.[2]
Structurally Related Pim-2 Kinase Isoform with high sequence homology to Pim-1.[1]
Pim-3 Kinase Isoform with 77% sequence homology and similar protein structure to Pim-1.[1]
Functionally Related Protein Kinase C α (PKCα) A kinase known to phosphorylate and enhance the stability of Pim-1.[1]
Promiscuous GPCR Serotonin 5-HT2A Receptor A well-characterized GPCR involved in numerous physiological and pathological processes; known to be a target for many CNS drugs.[3][4][5]
Promiscuous Ion Channel Voltage-gated Sodium Channel (Nav1.7) A key channel in pain signaling, targeted by various analgesics and local anesthetics.[6][7][8]
Promiscuous Transporter Serotonin Transporter (SERT) A member of the sodium-coupled transporter family and the primary target for SSRI antidepressants.[9][10][11]
Nuclear Receptor Retinoic Acid Receptor (RAR) A ligand-activated transcription factor that can heterodimerize with RXR, representing a distinct class of drug targets.[12][13][14]

Experimental Strategy: A Multi-tiered Approach

Our experimental workflow is designed as a funnel, beginning with broad biochemical screening and progressing to more physiologically relevant cell-based assays for confirmation of any identified off-target hits. This tiered approach ensures efficient use of resources while providing a comprehensive and reliable selectivity profile.

G cluster_0 Tier 1: Primary Screening (Biochemical) cluster_1 Tier 2: Data Analysis & Hit Identification cluster_2 Tier 3: Secondary Validation (Cell-Based) cluster_3 Tier 4: Final Profile T1_1 Enzyme Inhibition Assay (Pim-1, Pim-2, Pim-3, PKCα) T2_1 Calculate IC50 / Ki Values T1_1->T2_1 T1_2 Competitive Binding Assay (5-HT2A, SERT, RAR) T1_2->T2_1 T1_3 Ion Channel Flux Assay (Nav1.7) T1_3->T2_1 T2_2 Determine Selectivity Index (IC50 Off-Target / IC50 Pim-1) T2_1->T2_2 T2_3 Identify Hits (Selectivity Index < 100x) T2_2->T2_3 T3_1 Cellular Target Engagement Assay (e.g., CETSA) T2_3->T3_1 Validate Hits T3_2 Functional Cellular Assay (e.g., Phospho-protein Western Blot) T2_3->T3_2 Confirm Functional Effect T4_1 Comprehensive Cross-Reactivity Profile of this compound T3_1->T4_1 T3_2->T4_1

Caption: Multi-tiered workflow for cross-reactivity profiling.

Methodologies and Protocols

The trustworthiness of any cross-reactivity study hinges on the robustness of its experimental protocols. Each assay must be carefully designed with appropriate controls to ensure the data generated is accurate and reproducible.[15]

Protocol 1: Enzymatic Activity Inhibition Assay (for Kinase Targets)

This protocol is designed to measure the ability of this compound to inhibit the catalytic activity of our selected kinases. The core principle involves quantifying the rate of a substrate's conversion to a product in the presence and absence of the inhibitor.[16]

A. Materials and Reagents:

  • Purified recombinant human kinases (Pim-1, Pim-2, Pim-3, PKCα)

  • Specific peptide substrate for each kinase

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4, containing MgCl₂, DTT, and BSA)

  • Test Compound: this compound, serially diluted in DMSO

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 384-well microplates

  • Plate reader capable of luminescence detection

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 10 µM to 0.5 nM.

  • Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate in assay buffer to the desired working concentrations. The substrate concentration is typically set at or below its Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[17][18]

  • Assay Reaction:

    • Add 5 µL of the diluted compound or DMSO vehicle (for control wells) to the microplate wells.

    • Add 10 µL of the enzyme/substrate mix to initiate the reaction.

    • Incubate the plate at room temperature for a pre-determined linear reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

C. Data Analysis:

  • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Competitive Binding Assay (for GPCR and Transporter Targets)

This assay measures the ability of the test compound to displace a known, labeled ligand from its receptor, providing an indirect measure of binding affinity.[19][20]

A. Materials and Reagents:

  • Membrane preparations expressing the target receptor (e.g., 5-HT2A or SERT)

  • A high-affinity radiolabeled or fluorescently labeled ligand specific for the target (e.g., [³H]-ketanserin for 5-HT2A)

  • Test Compound: this compound, serially diluted

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter (for radioligands)

B. Step-by-Step Procedure:

  • Assay Setup: To each well of the filter plate, add:

    • 25 µL of test compound dilution or buffer.

    • 25 µL of the labeled ligand (at a concentration near its dissociation constant, Kd).

    • 50 µL of the receptor membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Separation: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold and wash several times with ice-cold assay buffer to separate bound from unbound ligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

C. Data Analysis:

  • Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from total binding.

  • Plot the percent specific binding versus the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.

Protocol 3: Cell-Based Off-Target Validation

Identifying a "hit" in a biochemical assay is the first step. It is crucial to confirm this interaction in a more physiological context, as cellular factors can significantly influence a compound's activity.[21][22] Cell-based assays help assess target engagement within intact cells.[23]

A. Methodology: Cellular Thermal Shift Assay (CETSA®) CETSA measures the thermal stabilization of a target protein upon ligand binding. This provides direct evidence of target engagement in a cellular environment.

B. Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells expressing the off-target of interest with various concentrations of this compound or vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release proteins (e.g., by freeze-thaw cycles).

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured protein.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a quantitative method like Western Blot or ELISA.

C. Data Analysis:

  • For each compound concentration, plot the amount of soluble target protein versus temperature to generate a "melting curve."

  • Binding of the compound will shift this curve to the right, indicating thermal stabilization. The magnitude of this shift is dose-dependent and confirms target engagement in the cell.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of the compound's potency against different targets.

Table 2: Hypothetical Cross-Reactivity Data for this compound

Target Assay Type IC₅₀ / Ki (nM) Selectivity Index (vs. Pim-1)
Pim-1 Kinase Enzyme Inhibition151x
Pim-2 Kinase Enzyme Inhibition15010x
Pim-3 Kinase Enzyme Inhibition45030x
PKCα Enzyme Inhibition8,500567x
5-HT2A Receptor Competitive Binding2,300153x
Nav1.7 Channel Ion Flux>10,000>667x
SERT Competitive Binding>10,000>667x
RAR Competitive Binding>10,000>667x

Interpretation: The Selectivity Index is a critical metric, calculated by dividing the IC₅₀ (or Ki) for an off-target by the IC₅₀ for the primary target. A higher index indicates greater selectivity. Generally, a selectivity of >100-fold is considered desirable, though the acceptable threshold depends on the therapeutic window and the physiological function of the off-target.

In our hypothetical example, this compound shows moderate selectivity against its Pim kinase isoforms (10- to 30-fold) but excellent selectivity (>100-fold) against the other tested targets. The moderate selectivity against Pim-2 and Pim-3 would warrant further investigation to understand the potential functional consequences of inhibiting these isoforms.

Visualizing the Pim-1 Signaling Context

Understanding the primary target's role in cellular signaling helps to rationalize the selection of functionally related off-targets and interpret the potential downstream effects of the compound.

G Cytokine Cytokines / Growth Factors Receptor Cell Surface Receptor Cytokine->Receptor STAT STATs Receptor->STAT activates PKCa PKCα (Potential Off-Target) Receptor->PKCa activates Pim1 Pim-1 Kinase (Primary Target) STAT->Pim1 upregulates transcription BAD BAD Pim1->BAD phosphorylates (inactivates) Proliferation Cell Proliferation Pim1->Proliferation promotes PKCa->Pim1 phosphorylates & stabilizes Apoptosis Inhibition of Apoptosis BAD->Apoptosis promotes (when active)

Caption: Simplified Pim-1 signaling pathway.

Conclusion

A systematic and rigorous evaluation of off-target interactions is a non-negotiable component of modern drug discovery. By employing a multi-tiered strategy that combines sensitive biochemical assays with validating cell-based methods, researchers can build a comprehensive selectivity profile for lead compounds like this compound. This data is invaluable for making informed decisions, mitigating risks of toxicity, and ultimately developing safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking 4-Methoxybenzofuran-3(2H)-one Against Known mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting mTOR and Evaluating a Novel Compound

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular metabolism, growth, and proliferation.[1] It integrates signals from growth factors, nutrients, and cellular energy status to orchestrate anabolic and catabolic processes.[2] In mammals, mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

  • mTORC1 controls protein synthesis and cell growth by phosphorylating key substrates like p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6]

  • mTORC2 regulates cell survival and cytoskeleton organization, partly by phosphorylating and activating Akt at serine 473.[4][7]

Given its critical role, the mTOR pathway is frequently dysregulated in various human diseases, most notably in cancer, where its hyperactivation drives tumor progression.[3][8] This has made mTOR an attractive therapeutic target.[9]

Existing mTOR inhibitors are broadly classified into two generations:

  • First-Generation Inhibitors (Rapalogs): This class includes the natural product Rapamycin (Sirolimus) and its analogs like Everolimus .[10] These compounds act as allosteric inhibitors. They first bind to the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, primarily inhibiting the activity of mTORC1.[11][12]

  • Second-Generation Inhibitors (ATP-Competitive Kinase Inhibitors): To overcome the limitations of rapalogs (incomplete mTORC1 inhibition and activation of feedback loops), ATP-competitive inhibitors were developed.[13] A prime example is Torin1 , which targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][14][15]

Recently, the benzofuran-3(2H)-one scaffold has emerged as a promising chemical starting point for potent and selective ATP-competitive mTOR inhibitors.[16] This guide focuses on a novel, uncharacterized analog from this class: 4-Methoxybenzofuran-3(2H)-one . The objective is to provide a rigorous, multi-tiered experimental framework to comprehensively benchmark its activity and selectivity against the gold-standard inhibitors, Rapamycin and Torin1.

Overall Benchmarking Strategy

A logical and phased approach is critical for a conclusive evaluation. We will progress from direct enzymatic assays to cellular target engagement and finally to functional phenotypic outcomes. This tiered strategy ensures that each step validates the preceding one, building a robust data package for the test compound.

G cluster_0 Benchmarking Workflow Tier_1 Tier 1: Biochemical Assay Direct mTOR Kinase Inhibition (IC50) Tier_2 Tier 2: Cell-Based Assay Target Engagement & Signaling (Western Blot) Tier_1->Tier_2 Validates on-target activity Tier_3 Tier 3: Functional Assay Cellular Proliferation (GI50) Tier_2->Tier_3 Links target to function Conclusion Comprehensive Profile & Next Steps Tier_3->Conclusion

Caption: High-level workflow for benchmarking a novel mTOR inhibitor.

Tier 1: In Vitro Biochemical Assay – Direct mTOR Kinase Inhibition

Expertise & Causality: The first and most fundamental question is whether this compound directly inhibits the enzymatic activity of mTOR. An in vitro kinase assay isolates the enzyme and substrate from the complexities of a living cell, providing a clean measure of direct inhibitory potency (IC50). By testing against both mTORC1 and mTORC2, we can also determine the compound's intrinsic selectivity. We use immunoprecipitation to isolate the distinct mTOR complexes from cells, which preserves their physiological integrity and activity.[17][18]

Experimental Protocol: In Vitro mTORC1/mTORC2 Kinase Assay

This protocol is adapted from established methodologies for measuring mTOR kinase activity.[19][20]

G cluster_1 In Vitro Kinase Assay Workflow A 1. Cell Culture & Lysis Grow HEK293T cells, starve to reduce baseline mTOR activity, then lyse in CHAPS-based buffer. B 2. Immunoprecipitation (IP) Isolate mTORC1 with anti-Raptor Ab Isolate mTORC2 with anti-Rictor Ab A->B C 3. Kinase Reaction Setup Combine IP'd complex, substrate, ATP, MgCl2, and test compound (at various concentrations). B->C E 5. Incubation & Termination Incubate at 37°C for 20-30 min. Stop reaction with SDS sample buffer. C->E D 4. Substrate Addition For mTORC1: Use GST-4E-BP1 For mTORC2: Use GST-Akt D->C F 6. Detection & Analysis Run SDS-PAGE, Western blot for phospho-substrate. Quantify bands to determine IC50. E->F

Caption: Workflow for the mTORC1/mTORC2 in vitro kinase assay.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture HEK293T cells to ~80% confluency. To reduce endogenous mTOR activity, starve cells of serum and amino acids for 2 hours prior to lysis.[19]

    • Lyse cells in ice-cold CHAPS lysis buffer supplemented with protease and phosphatase inhibitors. The zwitterionic detergent CHAPS is crucial for maintaining the integrity of the mTOR complexes.[17]

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation (IP) of mTOR Complexes:

    • For mTORC1, incubate the lysate with an anti-Raptor antibody. For mTORC2, use an anti-Rictor antibody.[18]

    • Capture the antibody-complex with Protein A/G magnetic beads.

    • Wash the beads extensively with lysis buffer and finally with kinase assay buffer to remove detergents and contaminants.

  • Kinase Reaction:

    • Prepare a master mix containing kinase reaction buffer (e.g., 25 mM HEPES, 50 mM KCl, 10 mM MgCl2).

    • Aliquot the washed beads (containing either mTORC1 or mTORC2) into reaction tubes.

    • Add serial dilutions of this compound, Rapamycin, Torin1, or DMSO (vehicle control).

    • Add the appropriate recombinant substrate: GST-4E-BP1 for mTORC1 or inactive GST-Akt for mTORC2.[18][19]

    • Initiate the reaction by adding a final concentration of 200 µM ATP.

    • Incubate at 37°C for 20-30 minutes with gentle agitation.

  • Detection and Analysis:

    • Terminate the reaction by adding Laemmli sample buffer and boiling.

    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with phospho-specific antibodies: anti-phospho-4E-BP1 (Thr37/46) for the mTORC1 reaction and anti-phospho-Akt (Ser473) for the mTORC2 reaction.

    • Visualize bands using chemiluminescence and quantify band intensity.

    • Plot the percentage of inhibition versus log[inhibitor concentration] and fit a dose-response curve to calculate the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, comparative table.

CompoundmTORC1 IC50 (nM)mTORC2 IC50 (nM)Predicted Mechanism
This compound Experimental ValueExperimental ValueATP-Competitive
Rapamycin ~1-20>1000Allosteric mTORC1
Torin1 ~2-10~5-15ATP-Competitive mTORC1/2

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.[21]

Tier 2: Cellular Assays – Target Engagement and Downstream Signaling

Expertise & Causality: A potent in vitro IC50 is meaningless if the compound cannot penetrate the cell membrane or is rapidly metabolized or effluxed. This tier addresses whether this compound engages mTOR within a living cell and inhibits its signaling cascade. Western blotting for the phosphorylation status of key downstream substrates is the gold-standard method for this assessment.[18][22] Analyzing p-p70S6K and p-4E-BP1 provides a readout of mTORC1 activity, while p-Akt (Ser473) serves as a specific readout for mTORC2 activity.[23] This allows us to confirm the on-target activity and cellular selectivity profile established in Tier 1.

The mTOR Signaling Pathway and Points of Inhibition

G cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Readouts Growth_Factors Growth Factors (e.g., IGF-1) mTORC2 mTORC2 Growth_Factors->mTORC2 mTORC1 mTORC1 p_p70S6K p-p70S6K (T389) mTORC1->p_p70S6K p_4EBP1 p-4E-BP1 (T37/46) mTORC1->p_4EBP1 Akt Akt mTORC2->Akt p_Akt p-Akt (S473) mTORC2->p_Akt Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth p_p70S6K->Protein_Synthesis p_4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Torin1 Torin1 / Test Cmpd. Torin1->mTORC1 Inhibits Torin1->mTORC2 Inhibits

Caption: mTOR signaling pathway showing key readouts and inhibitor targets.

Experimental Protocol: Western Blot Analysis

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed MCF-7 breast cancer cells (or another appropriate cell line with active mTOR signaling) in 6-well plates.[24]

    • Once cells reach 70-80% confluency, serum-starve them for 4-6 hours to lower basal signaling.

    • Pre-treat cells with various concentrations of this compound, Rapamycin (e.g., 100 nM), Torin1 (e.g., 250 nM), or DMSO for 1-2 hours.[18]

    • Stimulate the pathway by adding a growth factor like insulin (e.g., 100 nM) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Quantify protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. A recommended panel includes:

      • Anti-phospho-p70S6K (Thr389)

      • Anti-total-p70S6K

      • Anti-phospho-4E-BP1 (Thr37/46)

      • Anti-total-4E-BP1

      • Anti-phospho-Akt (Ser473)

      • Anti-total-Akt

      • Anti-Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

Data Presentation: Summary of Cellular Effects
Compoundp-p70S6K (T389)p-4E-BP1 (T37/46)p-Akt (S473)Implied Cellular Selectivity
This compound DecreaseDecreaseDecreasemTORC1 and mTORC2
Rapamycin Strong DecreasePartial DecreaseNo Change/Increase*mTORC1 Selective
Torin1 Strong DecreaseStrong DecreaseStrong DecreasemTORC1 and mTORC2

*Note: Rapamycin can sometimes lead to an increase in p-Akt (S473) due to the relief of a negative feedback loop from S6K to the PI3K pathway.[12]

Tier 3: Cellular Functional Assays – Phenotypic Outcomes

Expertise & Causality: The ultimate goal of an anti-cancer agent is to stop tumor cell growth. This tier directly measures the functional consequence of mTOR inhibition. A cell proliferation assay quantifies the compound's cytostatic or cytotoxic effect, providing a GI50 (or IC50) value that reflects its overall cellular potency. This links the on-target biochemical and signaling effects to a meaningful anti-cancer phenotype.

Experimental Protocol: Cell Proliferation Assay (MTS/CellTiter-Glo®)

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add a range of concentrations of this compound and the benchmark inhibitors to the wells. Include a DMSO control.

  • Incubation: Incubate the plate for 72 hours, a period that allows for multiple cell doublings.

  • Assay Readout:

    • Add the MTS reagent (or CellTiter-Glo® reagent) to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo®).

    • Read the absorbance (for MTS) or luminescence (for CellTiter-Glo®) on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells (representing 100% growth).

    • Plot the percentage of growth inhibition versus log[inhibitor concentration] and fit a non-linear regression curve to determine the GI50 value (concentration that inhibits cell growth by 50%).

Data Presentation: Comparative Anti-Proliferative Potency
CompoundGI50 in MCF-7 cells (nM)
This compound Experimental Value
Rapamycin Experimental Value
Torin1 Experimental Value

Synthesizing the Data and Defining Next Steps

By completing these three tiers, you will have assembled a comprehensive preclinical profile of this compound.

  • Ideal Profile: The compound exhibits a low nanomolar IC50 against both mTORC1 and mTORC2 (Tier 1), effectively suppresses the phosphorylation of p70S6K, 4E-BP1, and Akt in cells at similar concentrations (Tier 2), and demonstrates potent anti-proliferative activity with a low GI50 value (Tier 3).

  • Interpreting Discrepancies: If the biochemical IC50 is potent but the cellular GI50 is weak, this may indicate poor cell permeability, rapid metabolism, or efflux by cellular pumps. This would necessitate medicinal chemistry efforts to improve the compound's drug-like properties.

  • Future Directions: A promising profile from this benchmarking guide would justify advancing the compound to the next stages of drug discovery, including:

    • Kinase Selectivity Profiling: Screening the compound against a broad panel of other protein kinases to ensure it is selective for mTOR and does not have off-target activities that could cause toxicity.

    • In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the compound's stability, distribution, and metabolism in an animal model, and confirming that it inhibits mTOR signaling in tumor tissue.

    • In Vivo Efficacy Studies: Evaluating the compound's ability to inhibit tumor growth in a mouse xenograft model.

This structured benchmarking approach provides a robust and reliable pathway for evaluating novel mTOR inhibitor candidates, ensuring that only the most promising compounds are advanced toward clinical development.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Methoxybenzofuran-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide offering a head-to-head comparison of distinct synthetic strategies for obtaining 4-Methoxybenzofuran-3(2H)-one. This document is tailored for researchers, scientists, and professionals in drug development, providing not just procedural steps but also the underlying scientific rationale to inform your experimental design.

Introduction to this compound

This compound is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and materials science. Its scaffold is present in a variety of biologically active compounds. The strategic placement of the methoxy group at the 4-position can significantly influence the molecule's electronic properties and biological interactions, making its efficient and selective synthesis a topic of considerable interest. This guide will dissect two primary synthetic pathways, offering a comparative analysis of their respective merits and challenges.

Synthetic Route 1: Intramolecular Friedel-Crafts Acylation of (3-Methoxyphenoxy)acetic Acid

This classical and reliable approach builds the benzofuranone core through the formation of a key C-C bond via an intramolecular electrophilic aromatic substitution. The synthesis begins with the readily available 3-methoxyphenol.

Diagram of Synthetic Route 1

Synthetic_Route_1 cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Intramolecular Friedel-Crafts Acylation 3-Methoxyphenol 3-Methoxyphenol Ethyl_2-(3-methoxyphenoxy)acetate Ethyl (3-methoxyphenoxy)acetate 3-Methoxyphenol->Ethyl_2-(3-methoxyphenoxy)acetate K2CO3, Acetone, Reflux Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_2-(3-methoxyphenoxy)acetate Intermediate_Ester Ethyl (3-methoxyphenoxy)acetate Phenoxyacetic_Acid (3-Methoxyphenoxy)acetic Acid Intermediate_Ester->Phenoxyacetic_Acid NaOH, H2O/EtOH, Reflux Acid_Intermediate (3-Methoxyphenoxy)acetic Acid Acid_Chloride (3-Methoxyphenoxy)acetyl chloride Acid_Intermediate->Acid_Chloride SOCl2 or (COCl)2, DCM Chloride_Intermediate (3-Methoxyphenoxy)acetyl chloride Target_Molecule This compound Chloride_Intermediate->Target_Molecule AlCl3, DCM or CS2

Caption: Synthetic pathway via intramolecular Friedel-Crafts acylation.

Experimental Protocol for Route 1

Step 1: Synthesis of Ethyl (3-methoxyphenoxy)acetate

  • To a solution of 3-methoxyphenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of (3-Methoxyphenoxy)acetic Acid

  • Dissolve the ethyl (3-methoxyphenoxy)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2, leading to the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of (3-Methoxyphenoxy)acetyl chloride

  • Suspend the (3-methoxyphenoxy)acetic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 4: Intramolecular Friedel-Crafts Acylation to yield this compound

  • Dissolve the crude (3-methoxyphenoxy)acetyl chloride in anhydrous DCM or carbon disulfide.

  • Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Scientific Rationale and In-Depth Insights

The success of this route hinges on the regioselectivity of the final Friedel-Crafts acylation step. The methoxy group is an ortho-, para-director. In the case of the (3-methoxyphenoxy)acetyl chloride, the acylating electrophile can attack either the C2 or C6 position relative to the ether linkage. The formation of the desired this compound requires acylation at the C2 position. Steric hindrance from the adjacent methoxy group can influence the regiochemical outcome, and careful optimization of the Lewis acid and solvent may be necessary to favor the desired isomer.

Synthetic Route 2: Base-Mediated Cyclization of 2-Bromo-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one

This alternative strategy involves the initial formation of a C-C bond through a Friedel-Crafts acylation, followed by an intramolecular Williamson ether synthesis to construct the furanone ring.

Diagram of Synthetic Route 2

Synthetic_Route_2 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Williamson Ether Synthesis 3-Methoxyphenol 3-Methoxyphenol Haloketone 2-Bromo-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one 3-Methoxyphenol->Haloketone AlCl3, CS2 Bromoacetyl_Chloride Bromoacetyl Chloride Bromoacetyl_Chloride->Haloketone Ketone_Intermediate 2-Bromo-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one Target_Molecule This compound Ketone_Intermediate->Target_Molecule Base (e.g., K2CO3), Acetone, Reflux

Caption: Synthetic pathway via intramolecular Williamson ether synthesis.

Experimental Protocol for Route 2

Step 1: Synthesis of 2-Bromo-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one

  • To a solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as carbon disulfide or nitrobenzene, add anhydrous aluminum chloride (2.5 eq.) at 0 °C.

  • Add bromoacetyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture onto ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-bromo-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the purified 2-bromo-1-(2-hydroxy-6-methoxyphenyl)ethan-1-one (1.0 eq.) in acetone or a similar polar aprotic solvent.

  • Add a weak base such as potassium carbonate (1.5 eq.).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Scientific Rationale and In-Depth Insights

The key to this route is the regioselective Friedel-Crafts acylation of 3-methoxyphenol. The hydroxyl group is a more powerful activating group than the methoxy group, and it will direct the incoming electrophile to the positions ortho and para to it. Acylation at the C2 position (ortho to hydroxyl and para to methoxy) is sterically hindered. Acylation at the C6 position (ortho to both hydroxyl and methoxy) is also possible. The desired acylation occurs at the C2 position. The choice of Lewis acid and reaction conditions is critical to control the regioselectivity. The subsequent intramolecular Williamson ether synthesis is a straightforward and generally high-yielding reaction, where the phenoxide, formed in situ, displaces the bromide to form the five-membered furanone ring.

Head-to-Head Comparison

FeatureRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Base-Mediated Cyclization
Starting Materials 3-Methoxyphenol, Ethyl Chloroacetate, SOCl₂/ (COCl)₂, AlCl₃3-Methoxyphenol, Bromoacetyl Chloride, AlCl₃, K₂CO₃
Number of Steps 42
Key Transformation Intramolecular Friedel-Crafts acylationIntermolecular Friedel-Crafts acylation followed by intramolecular Williamson ether synthesis
Potential Challenges Regioselectivity of the intramolecular Friedel-Crafts acylation. Handling of moisture-sensitive reagents (acid chloride, AlCl₃).Regioselectivity of the initial intermolecular Friedel-Crafts acylation. Potential for side reactions during acylation.
Advantages Well-established and widely applicable methodology. The intermediate phenoxyacetic acid is typically stable and easy to handle.Fewer synthetic steps, potentially leading to a higher overall yield and better atom economy.
Disadvantages Longer synthetic sequence. The use of thionyl chloride or oxalyl chloride requires careful handling.The α-haloketone intermediate can be a lachrymator and requires careful handling. The Friedel-Crafts acylation may require more stringent conditions to achieve the desired regioselectivity.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and tolerance for handling certain reagents.

  • Route 1 is a more linear and perhaps more predictable approach, although it involves more steps. It may be preferable for smaller-scale syntheses where purification of intermediates is straightforward.

  • Route 2 is more convergent and potentially more efficient for larger-scale production, provided that the initial Friedel-Crafts acylation can be optimized for high regioselectivity.

It is recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific laboratory setup and available reagents.

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the opening chapter. The narrative that follows—one of rigorous validation and safety assessment—is what truly determines the therapeutic potential of a new chemical entity. The benzofuran-3(2H)-one scaffold is a well-established "privileged structure," forming the core of numerous compounds with diverse biological activities, from anticancer to antileishmanial agents.[1][2][3] This guide provides a comprehensive framework for assessing the off-target effects of a novel derivative, 4-Methoxybenzofuran-3(2H)-one, offering a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of selectivity profiling.

The Imperative of Early Off-Target Assessment

Off-target effects, where a drug interacts with unintended biological molecules, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[4] Identifying these unintended interactions early in the discovery pipeline is not just a matter of regulatory compliance; it is a cornerstone of efficient and ethical drug development.[5] A thorough understanding of a compound's selectivity profile allows for the optimization of its structure to minimize undesirable effects while preserving on-target potency.[5]

This guide will delineate a tiered, multi-faceted approach to constructing a robust off-target profile for this compound, our exemplar compound. We will explore a logical progression from broad, in vitro screening to more focused, cell-based target engagement assays, explaining the rationale behind each experimental choice.

Initial Steps: Hypothesis Generation and In Silico Prediction

Given the novelty of this compound, a rational starting point is to survey the known biological activities of structurally related compounds. The benzofuran-3(2H)-one core is present in molecules that inhibit tubulin polymerization, mTOR, and other kinases.[2][6][7] This suggests that this compound may also interact with ATP-binding sites, making kinases a prime suspect for both on- and off-target activities.

Computational methods can further refine our initial hypotheses. A variety of in silico tools can predict potential off-target interactions based on the chemical structure of a small molecule.[8][9] These approaches utilize algorithms that compare the compound's features to databases of known ligand-protein interactions, providing a preliminary list of potential off-targets to investigate experimentally.

A Tiered Experimental Approach to Off-Target Profiling

A systematic and tiered approach to experimental off-target profiling is recommended, starting with broad screening and progressively narrowing the focus to validate hits in more physiologically relevant systems.

Tier 1: Broad In Vitro Profiling Panels

The initial experimental phase should cast a wide net to identify potential off-target liabilities across major protein families.

Given the prevalence of kinase inhibition among benzofuran derivatives, a comprehensive kinase screen is a logical first step.[10][11] These assays typically measure the ability of a compound to inhibit the activity of a large panel of purified kinases.

Experimental Protocol: Kinase Glo® Assay

  • Plate Preparation: Dispense a panel of purified kinases into a multi-well plate.

  • Compound Addition: Add this compound at one or more concentrations (e.g., 1 µM and 10 µM) to the kinase-containing wells. Include appropriate positive and negative controls.

  • Reaction Initiation: Add a substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add a luciferase-based ATP detection reagent. The amount of remaining ATP is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to controls.

Causality and Interpretation

A significant reduction in luminescence indicates that this compound is inhibiting the activity of a particular kinase. Hits are typically defined as kinases showing >50% inhibition at a given concentration. This provides a broad overview of the compound's kinome selectivity.

To explore potential interactions with other major drug target classes like G-protein coupled receptors (GPCRs), ion channels, and transporters, a broad panel of receptor-ligand binding assays is invaluable.[12][13][14][15] These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Reaction Mixture: In a multi-well filter plate, combine the receptor preparation, a known radioligand, and this compound at various concentrations.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration.

  • Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Data Presentation: Hypothetical Off-Target Profile for this compound

Assay TypeTargetResult (at 10 µM)Implication
Kinase Panel Kinase X85% InhibitionPotential primary target or significant off-target.
Kinase Y60% InhibitionModerate off-target activity.
Kinase Z15% InhibitionLikely not a significant off-target.
Receptor Binding 5-HT2A Receptor70% DisplacementPotential for CNS-related side effects.
hERG Channel45% DisplacementModerate risk of cardiac toxicity; requires follow-up.
Tier 2: Cellular Target Engagement Assays

While in vitro assays are excellent for initial screening, they do not always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays are crucial for validating that a compound can bind to its intended (and unintended) targets within intact cells.[16][17]

CETSA® is a powerful biophysical method that assesses drug-target interaction in a cellular context.[16][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Protein Detection A 1. Culture cells to confluence B 2. Treat cells with Vehicle or This compound A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Separate soluble and precipitated proteins (centrifugation) E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze protein levels (e.g., Western Blot) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for a Putative Kinase Off-Target

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates that this compound has engaged and stabilized the target protein in the cellular environment.

Hypothetical CETSA® Data for Kinase Y

CETSA_Curve CETSA Melt Curve for Kinase Y y_axis Soluble Protein (%) x_axis Temperature (°C) origin origin x_start 40 x_end 70 y_start 0 y_end 100 v1 v2 v1->v2 v3 v2->v3 v4 Vehicle v3->v4 v5 v4->v5 v6 v5->v6 d1 d2 d1->d2 d3 d2->d3 d4 This compound d3->d4 d5 d4->d5 d6 d5->d6

Caption: Hypothetical CETSA® melt curve showing stabilization of Kinase Y.

Comparative Analysis of Off-Target Assessment Methods

Each method for assessing off-target effects has its own strengths and limitations. A comprehensive understanding of a compound's selectivity profile is best achieved by integrating data from multiple orthogonal assays.

MethodStrengthsLimitations
In Silico Prediction - Rapid and cost-effective- Broad coverage of the proteome- Predictive, not definitive- Can have high false-positive/negative rates
Kinase Profiling - High-throughput- Quantitative measure of inhibition- Broad coverage of the kinome- In vitro; may not reflect cellular activity- Can miss non-ATP competitive inhibitors
Receptor Binding - High-throughput- Broad target class coverage- In vitro; measures binding, not function- Can be expensive for large panels
CETSA® - Measures target engagement in intact cells- Physiologically relevant context- Can be adapted for tissues- Lower throughput than in vitro panels- Requires a specific antibody for detection

By combining these approaches, researchers can build a high-confidence profile of a compound's interactions. For instance, a hit from a kinase panel can be validated for cellular engagement using CETSA®. A receptor binding hit can be followed up with a functional assay to determine if the compound is an agonist or antagonist.

Conclusion

The journey of a drug candidate from bench to bedside is fraught with challenges, many of which stem from a lack of understanding of its full biological activity. A proactive and systematic assessment of off-target effects, as outlined in this guide for this compound, is not a mere checkbox exercise but a fundamental component of rational drug design. By integrating in silico, in vitro, and cellular approaches, researchers can de-risk their compounds early, leading to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Reproducibility of Synthesis for 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxybenzofuran-3(2H)-one, a key heterocyclic scaffold, presents significant opportunities as a building block in medicinal chemistry and materials science. However, the successful synthesis of this and related benzofuranones is highly contingent on the chosen synthetic route and meticulous control of reaction parameters. Direct, peer-reviewed synthetic protocols for this specific molecule are not abundant, compelling researchers to adapt general methodologies. This guide provides an in-depth comparison of two robust and mechanistically distinct strategies for the synthesis of this compound: the Intramolecular Dieckmann Condensation and the Intramolecular Friedel-Crafts Acylation . By dissecting the causality behind experimental choices and outlining self-validating protocols, this document aims to equip researchers with the expertise to not only reproduce these syntheses but also to troubleshoot and adapt them effectively. We will analyze critical control points, compare theoretical yields and purity concerns, and provide detailed experimental workflows to maximize the probability of a successful and reproducible outcome.

Introduction: The Significance of the Benzofuran-3(2H)-one Core

The benzofuran-3(2H)-one (or coumaranone) skeleton is a privileged structure found in a variety of natural products and pharmacologically active compounds. Its utility stems from the reactive carbonyl group and the adjacent methylene bridge, which serve as versatile handles for further chemical modification. The 4-methoxy substitution pattern, in particular, influences the electronic properties of the aromatic ring, potentially modulating biological activity or directing subsequent reactions.

Given the scarcity of dedicated literature for this specific analog, this guide focuses on evaluating the reproducibility of two fundamental and well-documented organic reactions as applied to its synthesis. Our analysis is grounded in established reaction mechanisms and extensive experience in synthetic route optimization.

Comparative Analysis of Synthetic Strategies

Two primary strategies emerge from classical organic synthesis for the construction of the this compound ring system. Each carries distinct advantages and challenges that affect its reproducibility.

  • Route A: Intramolecular Dieckmann Condensation. This classic method involves the base-mediated intramolecular condensation of a diester to form a β-keto ester.[1][2] For our target, this requires the synthesis of a diester derived from 2-methoxyphenol. It is a powerful method for forming 5- and 6-membered rings.

  • Route B: Intramolecular Friedel-Crafts Acylation. This approach relies on the cyclization of a phenoxyacetic acid derivative. The key step is an intramolecular electrophilic aromatic substitution, typically requiring conversion of a carboxylic acid to a more reactive species like an acid chloride, followed by promotion with a Lewis acid.

Data Summary: Theoretical Comparison
ParameterRoute A: Dieckmann CondensationRoute B: Friedel-Crafts Acylation
Starting Material Methyl 2-(2-methoxyphenoxy)acetate2-(2-Methoxyphenoxy)acetic acid
Key Reagent Strong Base (e.g., NaOMe, LHMDS)Lewis Acid (e.g., AlCl₃) / Thionyl Chloride
Primary Mechanism Nucleophilic Acyl Substitution (Enolate)Electrophilic Aromatic Substitution
Key Advantage Often proceeds in high yield for 5-membered rings.Direct cyclization onto the aromatic ring.
Potential Pitfall Requires strictly anhydrous conditions; potential for intermolecular side reactions.Strong Lewis acids can cause demethylation; regioselectivity concerns.
Workup Complexity Quenching of strong base; requires careful pH adjustment.Hydrolysis of Lewis acid complexes; potential for product degradation.

In-Depth Protocol Analysis & Reproducibility Assessment

Route A: Intramolecular Dieckmann Condensation

This route is predicated on the generation of an enolate from one ester moiety, which then attacks the second ester carbonyl intramolecularly to forge the five-membered ring.[3]

The workflow begins with the preparation of the precursor diester, followed by the key cyclization step.

Dieckmann_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2-Methoxyphenol C Methyl 2-(2-methoxyphenoxy)acetate A->C K₂CO₃, Acetone B Methyl Bromoacetate B->C D Methyl 2-(2-methoxyphenoxy)acetate F β-keto ester intermediate D->F 1. NaOMe, Toluene, Reflux 2. H₃O⁺ workup E Sodium Methoxide (NaOMe) in Toluene G β-keto ester intermediate I This compound (Final Product) G->I HCl, H₂O, Heat H Aqueous HCl

Caption: Workflow for Route A: Dieckmann Condensation.

Part 1: Synthesis of Methyl 2-(2-methoxyphenoxy)acetate

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyphenol (12.4 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of anhydrous acetone.

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent. Anhydrous conditions prevent hydrolysis of the ester product.

  • Reaction: Add methyl bromoacetate (16.8 g, 110 mmol) dropwise to the stirring suspension. Heat the mixture to reflux and maintain for 12-16 hours.

    • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of 2-methoxyphenol.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in 200 mL of diethyl ether and wash with 1N NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diester, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Part 2: Dieckmann Cyclization and Decarboxylation

  • Setup: In a flame-dried 500 mL three-neck flask fitted with a reflux condenser, mechanical stirrer, and nitrogen inlet, add sodium methoxide (6.5 g, 120 mmol) to 200 mL of anhydrous toluene.

    • Causality: Sodium methoxide is a strong, non-nucleophilic base (relative to the ester enolate) suitable for this condensation. Toluene is a high-boiling, non-polar solvent. A nitrogen atmosphere is critical to prevent moisture from quenching the base and enolate.

  • Reaction: Heat the suspension to reflux. Add a solution of methyl 2-(2-methoxyphenoxy)acetate (19.6 g, 100 mmol) in 50 mL of anhydrous toluene dropwise over 1 hour. Maintain reflux for 4 hours.

    • In-Process Check: The reaction mixture should become thick and colored as the sodium salt of the β-keto ester precipitates.

  • Workup & Decarboxylation (One Pot): Cool the mixture in an ice bath. Cautiously add 100 mL of 6M HCl dropwise to quench the reaction and dissolve the precipitate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers and heat to reflux for 2-4 hours to effect decarboxylation.

    • Causality: The acidic workup protonates the enolate, and subsequent heating in the presence of acid and water hydrolyzes the ester and promotes decarboxylation of the resulting β-keto acid to yield the final product.

  • Purification: Cool the solution, wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford this compound.

  • Moisture: The single greatest threat to reproducibility is moisture, which will consume the sodium methoxide and prevent the reaction from proceeding. All glassware must be flame-dried, and all reagents and solvents must be strictly anhydrous.

  • Base Equivalents: Using slightly more than one equivalent of base is crucial as the product β-keto ester is acidic and will be deprotonated, consuming one equivalent of base to drive the reaction equilibrium forward.

Route B: Intramolecular Friedel-Crafts Acylation

This route involves the formation of an acylium ion intermediate which then undergoes an electrophilic attack on the electron-rich aromatic ring.

FC_Acylation_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Intramolecular Cyclization A 2-Methoxyphenol C Ethyl 2-(2-methoxyphenoxy)acetate A->C K₂CO₃, Acetone B Ethyl Bromoacetate B->C E 2-(2-Methoxyphenoxy)acetic acid C->E Hydrolysis D NaOH, H₂O F 2-(2-Methoxyphenoxy)acetic acid H 2-(2-Methoxyphenoxy)acetyl chloride F->H SOCl₂, cat. DMF, Reflux G Thionyl Chloride (SOCl₂) I 2-(2-Methoxyphenoxy)acetyl chloride K This compound (Final Product) I->K 1. AlCl₃, DCM, 0°C to RT 2. H₃O⁺ workup J Aluminum Chloride (AlCl₃) in DCM

Caption: Workflow for Route B: Friedel-Crafts Acylation.

Part 1: Synthesis of 2-(2-Methoxyphenoxy)acetic acid

  • Follow the procedure for the synthesis of the corresponding ester from Route A, Part 1.

  • Hydrolysis: To the crude ethyl ester, add a solution of NaOH (8.0 g, 200 mmol) in 100 mL of water and 100 mL of ethanol. Stir at room temperature overnight.

  • Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH ~1 with concentrated HCl.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 2-(2-methoxyphenoxy)acetic acid.

Part 2: Friedel-Crafts Cyclization

  • Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, combine 2-(2-methoxyphenoxy)acetic acid (18.2 g, 100 mmol) and thionyl chloride (14.3 g, 120 mmol, 8.8 mL). Add 2-3 drops of anhydrous DMF as a catalyst. Heat the mixture gently to 50-60°C for 2 hours until gas evolution ceases.

    • Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. DMF catalyzes this transformation.

  • Purification: Remove excess thionyl chloride by distillation (or rotary evaporation with a toluene azeotrope) to obtain the crude acyl chloride, which should be used immediately.

  • Cyclization: In a separate large, flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 14.7 g, 110 mmol) in 250 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Reaction: Add a solution of the crude 2-(2-methoxyphenoxy)acetyl chloride in 50 mL of anhydrous DCM dropwise to the AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • In-Process Check: The reaction will typically change color (often to a deep red or purple). Monitor by TLC for the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0°C and quench it by slowly pouring it over 300 g of crushed ice with vigorous stirring. Once the ice has melted, add 50 mL of concentrated HCl to dissolve the aluminum salts.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 100 mL). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography as described in Route A.

  • Lewis Acid Activity: The activity of AlCl₃ is highly dependent on its purity and the exclusion of moisture. Old or partially hydrolyzed AlCl₃ will lead to lower yields.

  • Demethylation: A significant risk in this procedure is the cleavage of the methoxy ether by the strong Lewis acid, leading to the formation of the 4-hydroxybenzofuranone byproduct. This can be minimized by maintaining low temperatures during the addition and reaction.

  • Regioselectivity: While the methoxy group is an ortho-, para-director, cyclization is electronically favored at the ortho position. However, steric hindrance could potentially lead to minor amounts of other isomers if the substrate were more complex.

Conclusion and Recommendations

Both the Dieckmann Condensation and the Friedel-Crafts Acylation represent viable and reproducible pathways to this compound, provided that critical experimental parameters are controlled.

  • Recommendation for Scalability and Purity: Route A (Dieckmann Condensation) is generally recommended. While it requires strict control over anhydrous conditions, it typically avoids the harsh, acidic conditions of the Friedel-Crafts route that risk demethylation of the product. The workup is often cleaner, and the reaction is highly reliable for forming five-membered rings.

  • Alternative for Specific Precursors: Route B (Friedel-Crafts Acylation) is a strong alternative if the phenoxyacetic acid precursor is readily available. The primary challenge to its reproducibility is controlling the activity of the Lewis acid and preventing side reactions. Careful temperature control is paramount.

Ultimately, the choice of method may depend on the specific expertise, available equipment, and starting materials in a given laboratory. By understanding the mechanistic underpinnings and potential failure points detailed in this guide, researchers can confidently approach the synthesis of this compound with a high expectation of success and reproducibility.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Methoxybenzofuran-3(2H)-one (CAS 7169-35-9). As a specialized heterocyclic compound frequently utilized in synthetic chemistry and drug discovery, its unique structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, chemists, and laboratory managers, providing the causal logic behind each step to ensure both operational safety and environmental stewardship.

Part 1: Immediate Safety Directive & Hazard Assessment

Core Directive: this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems.

Inferred Hazard Profile

The disposal plan is predicated on the following potential hazards associated with the benzofuran moiety:

Hazard CategoryAssociated MoietyRationale & Implication for DisposalAuthoritative Source
Suspected Carcinogenicity Benzofuran CoreAnimal studies on 2,3-benzofuran have shown evidence of carcinogenic effects in the kidneys, lungs, liver, and stomach.[3] Waste must be segregated as potentially carcinogenic.ATSDR[3]
Organ Toxicity (Liver & Kidney) Benzofuran CoreIngestion of 2,3-benzofuran in animal studies led to demonstrable liver and kidney damage.[3][4] This necessitates handling waste with procedures that prevent exposure and environmental release.ATSDR[3], NTP[4]
Aquatic Toxicity Aromatic SystemA Safety Data Sheet for 2,3-Benzofuran indicates it is harmful to aquatic life with long-lasting effects.[5] Disposal into waterways is strictly prohibited to prevent ecological damage.TCI Chemicals[5]
General Chemical Reactivity Ketone/EtherWhile stable under normal conditions, benzofuran-class compounds may be incompatible with strong oxidizing agents.[6] Waste streams must be segregated to avoid dangerous reactions.[7]Fisher Scientific[6]

Part 2: Procedural Disposal Protocol

This section provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste. Adherence to these steps is critical for compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[8][9]

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn. All PPE that becomes contaminated must be disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.

  • Body Protection: A laboratory coat. An additional chemically resistant apron is recommended if there is a risk of splashing.

Waste Segregation and Containment

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[7][10]

  • Solid Waste:

    • Collect all solid waste, including residual product, contaminated weigh boats, and paper towels, in a dedicated, sealable hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container designed for liquid hazardous waste.

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Sharps & Contaminated Labware:

    • Dispose of contaminated sharps (needles, razor blades) immediately in a designated, puncture-proof sharps container.[10]

    • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected as hazardous liquid waste. The decontaminated glassware can then be handled for washing or disposal according to laboratory policy.

Waste Container Labeling

Accurate labeling is an EPA mandate.[11] All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Toxic," "Potential Carcinogen").

  • The date on which waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory manager.

On-Site Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containers must be kept tightly sealed at all times, except when adding waste.[8]

  • Store containers in a secondary containment bin to mitigate spills.

  • Ensure the SAA is located away from heat sources, open flames, and high-traffic areas.

Final Disposal

The ultimate disposal of this compound must be managed by trained professionals.

  • Contact EHS: Schedule a waste pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Manifesting: Ensure all waste is properly documented on a hazardous waste manifest, which tracks the waste from "cradle to grave" as required by the EPA.[11]

  • Disposal Method: The typical and most effective disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This process destroys the molecule, converting it to less harmful substances like carbon dioxide and water.

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid_container Solid Waste Container segregate->solid_container Solids liquid_container Liquid Waste Container segregate->liquid_container Liquids sharps_container Sharps Container segregate->sharps_container Sharps labeling Step 3: Label Containers with 'Hazardous Waste' & Contents solid_container->labeling liquid_container->labeling sharps_container->labeling storage Step 4: Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs_contact Step 5: Schedule Pickup with EHS Department storage->ehs_contact end End: Professional Disposal (via Incineration) ehs_contact->end

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage the waste of this compound in a manner that ensures personal safety, regulatory compliance, and environmental protection.

References

Definitive Guide to Personal Protective Equipment for Handling 4-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Blueprint for Safe Laboratory Operations

As a research community, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-Methoxybenzofuran-3(2H)-one is a valuable intermediate in synthetic chemistry; however, it exists in a category common to novel research materials: its toxicological properties have not been thoroughly investigated. This guide adopts the precautionary principle, providing a robust framework for personal protective equipment (PPE) and handling protocols. Our approach is built on inferring potential hazards from structurally similar compounds to ensure a comprehensive margin of safety for all laboratory personnel.

Inferred Hazard Profile: A Risk-Based Assessment

Given the absence of a specific Safety Data Sheet (SDS), we must analyze the hazards associated with analogous structures to build a reliable safety profile.

  • Benzofuran Core: The parent 2,3-benzofuran structure is classified as a suspected carcinogen, may cause organ damage through prolonged exposure, and is a flammable liquid.[1][2][3] This suggests that derivatives should be handled with controls to minimize chronic exposure and inhalation.

  • Furanone Ring: Compounds containing a 3(2H)-furanone ring, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, are known to cause severe skin burns, serious eye damage, and may trigger allergic skin reactions.[4][5]

  • General Precaution: For any compound where full hazard data is unavailable, it is prudent to treat it as hazardous waste, possessing potential toxicity and persistence.[6]

Based on this analysis, we will operate under the assumption that this compound is potentially toxic if inhaled or ingested, a severe skin and eye irritant, and a possible skin sensitizer.

Essential PPE and Engineering Controls

The following table summarizes the minimum required PPE for handling this compound. This protocol is designed to mitigate risks across all potential routes of exposure.

Exposure Route Hazard Classification (Inferred) Primary Engineering Control Required Personal Protective Equipment (PPE)
Inhalation Acute Toxicity / Potential CarcinogenicityCertified Chemical Fume HoodUse of a respirator is not required if all handling of solids and solutions is performed within a properly functioning fume hood.
Ocular (Eyes) Severe Eye Damage / IrritationFume Hood SashChemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards.[7] A full-face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk.[7][8]
Dermal (Skin) Severe Skin Burns / Allergic SensitizationN/ABody: A flame-resistant lab coat, fully buttoned.[7] Hands: Double-gloving with nitrile gloves. Gloves must be inspected before use and changed immediately upon contamination or every 2 hours, whichever comes first. Footwear: Fully enclosed, chemical-resistant shoes.[7][9]

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step workflow is critical to preventing exposure and contamination. The following protocol outlines the essential procedures for handling this compound.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all non-essential items. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) and place them inside the fume hood.

  • Donning PPE: Don all required PPE as outlined in the table above before approaching the fume hood. Gloves should be donned last.

  • Handling the Compound:

    • All manipulations, including weighing, transfers, and solution preparation, must occur exclusively within the fume hood.[6][10]

    • Handle the solid material carefully to avoid generating dust.

    • When transferring the compound, use tools like a spatula or powder funnel to minimize the risk of spills.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

    • Carefully remove outer gloves and dispose of them in the same waste container before exiting the immediate work area.

  • Doffing PPE: Remove the remaining PPE in the reverse order it was put on, being careful to avoid touching potentially contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after all work is complete.

Safe Handling and Waste Containment Workflow

The following diagram illustrates the critical control points in the handling and disposal process.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Waste Segregation & Decontamination cluster_3 Post-Handling Phase prep_ppe 1. Don Full PPE (Lab Coat, Goggles, Double Gloves) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood weigh 3. Weigh Compound (Avoid Dust Generation) prep_hood->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer decon 6. Decontaminate Fume Hood Surface transfer->decon solid_waste 5. Dispose Contaminated Solids (Gloves, Tips, Wipes) in Labeled Solid Waste Container doff_ppe 7. Doff PPE Correctly solid_waste->doff_ppe decon->solid_waste wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling and waste containment of this compound.

Emergency Procedures and Disposal

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental release.

  • Waste Classification: All waste generated must be treated as hazardous chemical waste.[6][12]

  • Containment:

    • Solid Waste: Collect all contaminated disposables (gloves, pipette tips, weigh boats, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[6]

    • Liquid Waste: Collect any solutions containing the compound in a designated, shatter-resistant, and securely sealed container. Ensure the container is properly labeled with the chemical name and hazard warnings.

  • Final Disposal: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] High-temperature incineration is the preferred method for the destruction of such organic compounds.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.